Methyl 4,5,6,7-tetrahydro-1h-indazole-5-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-13-9(12)6-2-3-8-7(4-6)5-10-11-8/h5-6H,2-4H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWNLFBBRQNZTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=C(C1)C=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717289 | |
| Record name | Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076197-88-0 | |
| Record name | Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Spectroscopic Guide to Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate: Structure Elucidation and Data Interpretation
This technical guide provides a comprehensive overview of the spectroscopic properties of Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the structural elucidation of this heterocyclic compound. The methodologies and interpretations presented herein are grounded in established scientific principles and data from analogous structures, offering a robust framework for the analysis of this and related molecules.
Introduction
This compound belongs to the indazole class of heterocyclic compounds, which are known for a wide range of biological activities, including anti-inflammatory and analgesic properties.[1] Accurate structural confirmation is a critical step in the research and development of new chemical entities. Spectroscopic techniques are indispensable tools for this purpose, providing detailed information about the molecular framework and functional groups. This guide will explore the expected spectroscopic signatures of this compound and the rationale behind their interpretation.
Molecular Structure and Predicted Spectroscopic Data
The structure of this compound consists of a tetrahydro-indazole core with a methyl carboxylate group at the 5-position. The molecular formula is C₉H₁₂N₂O₂.[2]
| Spectroscopic Technique | Predicted Data |
| ¹H NMR | The proton NMR spectrum is expected to show distinct signals for the N-H proton, the vinyl proton of the indazole ring, the methine proton at the 5-position, the protons of the methyl ester, and the methylene protons of the tetrahydro ring. The chemical shifts and coupling patterns will be indicative of their chemical environment. |
| ¹³C NMR | The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule. Key signals will include the carbonyl carbon of the ester, the sp² hybridized carbons of the indazole ring, the sp³ hybridized carbons of the tetrahydro portion, and the methyl carbon of the ester. |
| IR Spectroscopy | The infrared spectrum will exhibit characteristic absorption bands corresponding to the various functional groups. These include the N-H stretching vibration, C-H stretching of aliphatic and aromatic-like protons, the strong C=O stretching of the ester, and C=N stretching of the indazole ring. |
| Mass Spectrometry | Mass spectrometry will provide the mass-to-charge ratio (m/z) of the molecular ion and its fragments. The predicted monoisotopic mass is 180.08987 Da.[2] Expected adducts include [M+H]⁺ at m/z 181.09715 and [M+Na]⁺ at m/z 203.07909.[2] The fragmentation pattern will be characteristic of the tetrahydro-indazole core and the loss of the methyl carboxylate group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10-12 | br s | 1H | N-H | The N-H proton of the indazole ring is expected to be a broad singlet due to quadrupole broadening and exchange. Its chemical shift can be solvent-dependent. |
| ~7.0-7.5 | s | 1H | C3-H | The proton on the pyrazole ring of the indazole is expected to be a singlet in the aromatic region. |
| ~3.7 | s | 3H | -OCH₃ | The methyl protons of the ester group will appear as a sharp singlet. |
| ~2.5-3.0 | m | 1H | C5-H | The methine proton at the 5-position, adjacent to the ester, will likely be a multiplet due to coupling with the neighboring methylene protons. |
| ~1.8-2.5 | m | 6H | C4-H₂, C6-H₂, C7-H₂ | The methylene protons of the tetrahydro ring will have complex splitting patterns due to diastereotopicity and coupling with each other and the C5-H proton. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument to ensure optimal resolution and lineshape.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170-175 | C=O | The carbonyl carbon of the methyl ester is expected in the downfield region. |
| ~130-140 | C3a, C7a | The bridgehead carbons of the indazole ring. |
| ~120-130 | C3 | The carbon bearing the proton in the pyrazole ring. |
| ~52 | -OCH₃ | The methyl carbon of the ester. |
| ~40-50 | C5 | The methine carbon at the 5-position. |
| ~20-30 | C4, C6, C7 | The methylene carbons of the tetrahydro ring. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrument Setup: Use a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | N-H Stretch |
| 3000-2850 | Medium | C-H Stretch (Aliphatic) |
| ~1730 | Strong | C=O Stretch (Ester) |
| ~1600-1450 | Medium | C=N and C=C Ring Stretch |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data
-
Molecular Ion (M⁺): m/z = 180.09
-
[M+H]⁺: m/z = 181.10
-
[M+Na]⁺: m/z = 203.08
-
Key Fragments:
-
Loss of the methoxy group (-OCH₃): m/z = 149
-
Loss of the methyl carboxylate group (-COOCH₃): m/z = 121
-
Fragments corresponding to the tetrahydro-indazole core.[3]
-
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or through a chromatographic system (e.g., LC-MS or GC-MS).
-
Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) for LC-MS or Electron Ionization (EI) for GC-MS.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel compound like this compound.
Caption: Workflow for Synthesis, Purification, and Spectroscopic Elucidation.
Conclusion
This technical guide has provided a detailed predictive analysis of the spectroscopic data for this compound. By leveraging ¹H NMR, ¹³C NMR, IR, and mass spectrometry, a comprehensive structural characterization can be achieved. The presented protocols and interpretations serve as a valuable resource for scientists engaged in the synthesis and analysis of this and related heterocyclic compounds, ensuring a high degree of confidence in their structural assignments.
References
- Supporting Information for various compounds. (n.d.).
- Supporting Information for various indazole deriv
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Syntheses and Antiinflammatory Actions of 4,5,6,7-tetrahydroindazole-5-carboxylic Acids. (n.d.). PubMed. Retrieved from [Link]
-
4,5,6,7-tetrahydro-1H-indazole. (n.d.). PubChem. Retrieved from [Link]
-
13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... (n.d.). ResearchGate. Retrieved from [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (2012). PubMed Central. Retrieved from [Link]
-
13C NMR of indazoles. (n.d.). ResearchGate. Retrieved from [Link]
-
1H-indazole-3-carboxylic acid, 4,5,6,7-tetrahydro-, 2-[(E)-[4-(1-methylethyl)phenyl]methylidene]hydrazide. (n.d.). SpectraBase. Retrieved from [Link]
-
1H-Indazole-5-carboxylic acid, 4,5,6,7-tetrahydro-3,6-dihydroxy-6-methyl-4-phenyl-, methyl ester. (n.d.). SpectraBase. Retrieved from [Link]
-
Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]
-
1H-Imidazole-2-carboxaldehyde, 1-methyl-. (n.d.). NIST WebBook. Retrieved from [Link]
Sources
An In-Depth Technical Guide to the Hypothesized Mechanism of Action of Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Senior Application Scientist's Perspective
In the landscape of modern medicinal chemistry, the indazole scaffold has emerged as a "privileged" structure, a core moiety that consistently appears in compounds with significant and diverse biological activities.[1] Our focus here is on a specific derivative, Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate. While direct, comprehensive studies on this particular molecule's mechanism of action are not yet prevalent in the public domain, a compelling body of evidence from structurally analogous compounds points towards a well-established pathway in anti-inflammatory pharmacology. This guide, therefore, is constructed upon a robust, evidence-based hypothesis: that this compound functions as an anti-inflammatory agent primarily through the inhibition of cyclooxygenase (COX) enzymes, with a likely selectivity for the inducible COX-2 isoform.
This document is designed not as a mere recitation of facts, but as a logical framework for understanding and further investigating this promising compound. We will delve into the scientific rationale behind the hypothesized mechanism, outline the precise experimental methodologies required to validate these claims, and provide the in-depth, actionable insights that are critical for advancing a compound from a laboratory curiosity to a potential therapeutic agent.
Part 1: The Scientific Rationale - Converging Lines of Evidence for COX Inhibition
The foundation of our hypothesis rests on the consistent observation that indazole and its derivatives, particularly those with the tetrahydro-indazole core, exhibit significant anti-inflammatory properties.[2][3] The primary mechanism for a vast class of non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes, which are the gatekeepers of prostaglandin synthesis. Prostaglandins are key mediators of inflammation, pain, and fever. The evidence linking indazole derivatives to this pathway is substantial:
-
Direct Enzymatic Inhibition: Studies on various indazole derivatives have demonstrated direct, concentration-dependent inhibition of COX-2.[2] For some derivatives, the IC50 values (the concentration required to inhibit 50% of the enzyme's activity) are in the micromolar and even sub-micromolar range, indicating potent inhibition.[2][4][5]
-
Selective Inhibition: A crucial aspect of modern NSAID development is selectivity for COX-2 over COX-1. The COX-1 isoform is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining platelet function. Inhibition of COX-1 is associated with the gastrointestinal side effects of traditional NSAIDs. Several studies have highlighted the COX-2 selectivity of various indazole scaffolds.[4][5][6]
-
In Silico and Docking Studies: Computational studies have provided a molecular basis for the interaction between tetrahydro-indazole derivatives and the COX-2 active site. These models show that the indazole core can fit snugly into the catalytic pocket of the enzyme, forming key interactions with amino acid residues that are critical for its function.[6][7]
-
In Vivo Efficacy in Inflammatory Models: The anti-inflammatory effects of indazole derivatives have been confirmed in established animal models of inflammation, such as carrageenan-induced paw edema.[2][3][7] This in vivo activity strongly correlates with the in vitro findings of COX inhibition.
Given that this compound shares the core tetrahydro-indazole scaffold with these well-studied anti-inflammatory agents, it is highly probable that it operates through a similar mechanism. The presence of the methyl ester at the 5-carboxylate position may influence its potency, selectivity, and pharmacokinetic properties, which necessitates the experimental validation outlined in the subsequent sections.
Part 2: Visualizing the Hypothesized Mechanism and Experimental Workflow
To provide a clear conceptual framework, the following diagrams illustrate the proposed signaling pathway and the logical flow of experiments required to validate the mechanism of action.
Caption: Hypothesized mechanism of action via inhibition of COX enzymes.
Caption: A logical workflow for the experimental validation of the hypothesized mechanism.
Part 3: Experimental Protocols for Mechanism Validation
The following protocols are designed as a self-validating system. Each step builds upon the last, providing a comprehensive picture of the compound's activity from the molecular to the whole-organism level.
In Vitro Enzyme Inhibition Assays: COX-1 and COX-2
Objective: To determine the direct inhibitory effect of this compound on COX-1 and COX-2 enzymes and to calculate its IC50 and selectivity index.
Methodology:
-
Assay Principle: Utilize a commercially available COX inhibitor screening assay kit that measures the peroxidase activity of COX. The assay monitors the oxidation of a chromogenic substrate, which is proportional to the amount of prostaglandin G2 produced by the cyclooxygenase activity.
-
Enzyme and Compound Preparation:
-
Reconstitute purified ovine or human COX-1 and COX-2 enzymes in the provided buffer.
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., from 0.01 µM to 100 µM).
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, heme, and the test compound at various concentrations.
-
Add the COX-1 or COX-2 enzyme to each well and incubate for a short period (e.g., 10 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid (the substrate).
-
After a defined reaction time (e.g., 2 minutes), add a chromogenic substrate solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a vehicle control (DMSO).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for both COX-1 and COX-2.
-
Calculate the COX-2 selectivity index (SI) as the ratio of the IC50 for COX-1 to the IC50 for COX-2.
-
Expected Outcome: A potent and selective COX-2 inhibitor will have a low IC50 for COX-2 and a much higher IC50 for COX-1, resulting in a high selectivity index.
| Parameter | Expected Value for a Potent & Selective Inhibitor |
| COX-2 IC50 | < 1 µM |
| COX-1 IC50 | > 10 µM |
| Selectivity Index (COX-1 IC50 / COX-2 IC50) | > 10 |
Cellular Assay: Lipopolysaccharide (LPS)-Induced Prostaglandin E2 (PGE2) Production
Objective: To confirm that the compound can inhibit prostaglandin production in a cellular context, which is more physiologically relevant than a purified enzyme assay.
Methodology:
-
Cell Culture: Use a relevant cell line, such as RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).
-
Experimental Setup:
-
Plate the cells in a 24-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Induce inflammation by adding lipopolysaccharide (LPS), a potent inducer of COX-2 expression and activity.
-
Incubate for 24 hours.
-
-
PGE2 Measurement:
-
Collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercially available ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of PGE2 production for each concentration of the test compound compared to the LPS-stimulated vehicle control.
-
Determine the IC50 for the inhibition of PGE2 production.
-
Expected Outcome: The compound should demonstrate a dose-dependent reduction in PGE2 levels in LPS-stimulated cells, confirming its ability to inhibit COX-2 activity in a cellular environment.
In Vivo Anti-inflammatory Model: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory efficacy of the compound in an acute model of inflammation.
Methodology:
-
Animals: Use male Wistar or Sprague-Dawley rats.
-
Procedure:
-
Administer this compound orally or intraperitoneally at various doses. A standard NSAID like celecoxib or diclofenac should be used as a positive control.
-
After 1 hour, induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle-treated control group.
-
Determine the ED50 (the dose that produces 50% of the maximum effect).
-
Expected Outcome: A significant and dose-dependent reduction in paw edema in the compound-treated groups compared to the control group will confirm its in vivo anti-inflammatory activity.
Conclusion and Future Directions
The available evidence strongly supports the hypothesis that this compound acts as an anti-inflammatory agent through the inhibition of cyclooxygenase enzymes, with a likely preference for COX-2. The experimental protocols detailed in this guide provide a clear and robust pathway for the validation of this mechanism.
Successful validation of this hypothesis would position this compound as a promising lead compound for the development of a new generation of anti-inflammatory drugs. Further research should then focus on comprehensive pharmacokinetic and toxicological profiling, as well as lead optimization to enhance potency, selectivity, and drug-like properties. The journey from a hypothesized mechanism to a clinically viable therapeutic is a long and arduous one, but it is a journey that is built upon the solid foundation of rigorous scientific investigation as outlined herein.
References
-
In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of Clinical and Diagnostic Research. [Link]
-
Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. Pharmaceutical and Biomedical Research. [Link]
-
Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives. Bioorganic & Medicinal Chemistry. [Link]
-
Indazole-Cl inhibits hypoxia-induced cyclooxygenase-2 expression in vascular smooth muscle cells in. Journal of Molecular Endocrinology. [Link]
-
Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer. PubMed. [Link]
-
Indazole-Cl inhibits hypoxia-induced cyclooxygenase-2 expression in vascular smooth muscle cells. PubMed. [Link]
-
Inhibitory activity of the imidazole derivatives against COX-1 and... ResearchGate. [Link]
-
Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry. [Link]
-
Syntheses and Antiinflammatory Actions of 4,5,6,7-tetrahydroindazole-5-carboxylic Acids. Journal of Medicinal Chemistry. [Link]
-
4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid. PubChem. [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]
-
ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview. ResearchGate. [Link]
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of selective COX-2 inhibitors in the (aza)indazole series. Chemistry, in vitro studies, radiochemistry and evaluations in rats of a [18F] PET tracer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and molecular docking study of some substituted 4,5- dihydro-2H-indazole derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate: A Technical Guide to its Evaluation as a Kinase Inhibitor
Abstract
The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved kinase inhibitors. The tetrahydroindazole moiety, in particular, offers a three-dimensional structure that can be exploited for developing potent and selective inhibitors. This technical guide provides an in-depth exploration of methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate as a potential kinase inhibitor. We will delve into the rationale behind its design, propose a robust synthetic route, outline a comprehensive screening and characterization workflow, and discuss the interpretation of the resulting data. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel kinase inhibitors.
Introduction: The Rationale for Investigating this compound as a Kinase Inhibitor
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of these conditions. The tetrahydroindazole scaffold has emerged as a promising starting point for the design of such inhibitors.[1][2] Its rigid, bicyclic core effectively orients substituents to interact with key residues within the ATP-binding pocket of kinases.
The subject of this guide, this compound, incorporates several features that suggest potential kinase inhibitory activity:
-
The Tetrahydroindazole Core: Provides a proven structural framework for kinase binding.
-
The Methyl Ester at the 5-position: This group can act as a hydrogen bond acceptor and its orientation can be crucial for target engagement. It also offers a handle for further chemical modification to optimize potency and selectivity.
-
Potential for Diverse Interactions: The NH group of the indazole ring can act as a hydrogen bond donor, a key interaction with the hinge region of many kinases.
Given the lack of specific publicly available data on this exact molecule as a kinase inhibitor, this guide will outline a comprehensive strategy for its synthesis and evaluation, drawing upon established principles of kinase inhibitor discovery and the known properties of the tetrahydroindazole scaffold.
Synthesis of this compound
A reliable synthetic route is the cornerstone of any drug discovery project. Based on literature precedents for similar structures, a plausible and efficient synthesis of the target compound is proposed below.[3] This multi-step synthesis is designed to be robust and scalable.
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of Methyl 2-(hydroxymethylene)-4-oxocyclohexanecarboxylate
-
To a stirred solution of sodium hydride (60% dispersion in mineral oil, 1.2 eq) in dry toluene at 0 °C under an inert atmosphere, add a solution of methyl 4-oxocyclohexanecarboxylate (1.0 eq) in dry toluene dropwise.
-
After the addition is complete, add ethyl formate (1.5 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of ice-cold water.
-
Separate the aqueous layer and wash the organic layer with water.
-
Acidify the combined aqueous layers to pH 3-4 with 2N HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product, which can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
To a solution of the crude methyl 2-(hydroxymethylene)-4-oxocyclohexanecarboxylate (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate gradient) to yield the final product, this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Kinase Target Identification and Prioritization
Without prior knowledge of the specific kinase targets for this compound, a rational approach to target identification is crucial. This can be achieved through a combination of computational and experimental methods.
Computational Target Prediction
Modern computational tools can predict potential kinase targets for small molecules based on their structural features.[4][5][6][7] These methods often utilize machine learning algorithms trained on large datasets of known kinase inhibitors.
Workflow for In Silico Target Prediction:
Caption: A computational workflow for identifying potential kinase targets.
Based on the known activity of the tetrahydroindazole scaffold, promising kinase families to investigate include:
-
Cyclin-Dependent Kinases (CDKs): Several tetrahydroindazole derivatives have shown inhibitory activity against CDKs, such as CDK2.[1][8][9][10]
-
Tec Family Kinases: Interleukin-2 inducible T-cell kinase (ITK) is a validated target for this scaffold.[2][11][12][13]
Hypothetical Pharmacophore Model
A pharmacophore model outlines the essential three-dimensional arrangement of chemical features required for biological activity. Based on known tetrahydroindazole-based kinase inhibitors, a hypothetical pharmacophore for our target compound can be proposed.
Caption: Hypothetical pharmacophore model for kinase inhibition.
This model can be used to virtually screen kinase databases and prioritize targets for experimental validation.
In Vitro Kinase Inhibition Assays
Once potential kinase targets are identified, their inhibition by this compound must be experimentally validated. Homogeneous, high-throughput screening assays are ideal for initial characterization.
Primary Screening: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, providing a universal method for assessing kinase activity.
Experimental Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction Setup:
-
Prepare a reaction mixture containing the purified kinase, the appropriate substrate, ATP, and the necessary cofactors in a kinase reaction buffer.
-
In a 384-well plate, add a small volume (e.g., 2.5 µL) of varying concentrations of this compound dissolved in DMSO. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding the kinase/substrate/ATP mixture (e.g., 2.5 µL) to each well.
-
Incubate the plate at the optimal temperature for the specific kinase (typically 30 °C) for a predetermined time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent (e.g., 5 µL) to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent (e.g., 10 µL) to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the controls.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Secondary Screening and Potency Determination: LanthaScreen™ Eu Kinase Binding Assay
The LanthaScreen™ Eu Kinase Binding Assay is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay that directly measures the binding of an inhibitor to a kinase. This provides a measure of the compound's affinity for the target.
Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
-
Assay Setup:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add a mixture of the europium-labeled anti-tag antibody and the target kinase.
-
Add the Alexa Fluor™ 647-labeled kinase tracer.
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm.
-
Calculate the emission ratio (665 nm / 615 nm).
-
Determine the IC₅₀ value from the dose-response curve of the emission ratio versus compound concentration.
-
Data Presentation and Interpretation
The quantitative data generated from the kinase assays should be summarized in a clear and concise format to facilitate comparison and interpretation.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Kinase Target | Assay Type | IC₅₀ (µM) |
| CDK2/Cyclin A | ADP-Glo™ | [Insert experimental value] |
| ITK | ADP-Glo™ | [Insert experimental value] |
| Kinase X | ADP-Glo™ | [Insert experimental value] |
| CDK2 | LanthaScreen™ Binding | [Insert experimental value] |
| ITK | LanthaScreen™ Binding | [Insert experimental value] |
| Kinase X | LanthaScreen™ Binding | [Insert experimental value] |
Interpretation of Results:
-
A low IC₅₀ value in the ADP-Glo™ assay indicates potent inhibition of the kinase's catalytic activity.
-
A low IC₅₀ value in the LanthaScreen™ binding assay indicates high affinity for the kinase.
-
Comparing the IC₅₀ values across a panel of kinases will reveal the selectivity profile of the compound. A highly selective inhibitor will have significantly lower IC₅₀ values for its intended target(s) compared to other kinases.
Conclusion and Future Directions
This technical guide has outlined a comprehensive strategy for the synthesis and evaluation of this compound as a potential kinase inhibitor. By following the proposed synthetic and screening workflows, researchers can systematically characterize the activity, potency, and selectivity of this novel compound.
Positive results from these initial studies would warrant further investigation, including:
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to improve potency and selectivity.
-
X-ray Crystallography: Obtaining a co-crystal structure of the compound bound to its target kinase to elucidate the binding mode and guide further design efforts.
-
Cell-based Assays: Evaluating the compound's ability to inhibit kinase activity in a cellular context and its effect on downstream signaling pathways.
-
In Vivo Studies: Assessing the pharmacokinetic properties and efficacy of the compound in relevant animal models.
The tetrahydroindazole scaffold continues to be a rich source of novel therapeutic agents. The systematic evaluation of compounds such as this compound holds the potential to yield new and effective kinase inhibitors for the treatment of a range of human diseases.
References
-
Lee, J. C., Hong, K. H., Becker, A., Tash, J. S., Schönbrunn, E., & Georg, G. I. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry, 214, 113232. [Link]
-
Burch, J. D., Lau, K., Barker, J. J., Brookfield, F. A., Chen, Y., Chen, Y., ... & Pei, Z. (2014). Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. Journal of Medicinal Chemistry, 57(13), 5714-5727. [Link]
-
Spampinato, G., Leonardi, G., Lauria, A., & Iacopetta, D. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. International Journal of Molecular Sciences, 26(5), 2157. [Link]
-
Spampinato, G., Leonardi, G., Lauria, A., & Iacopetta, D. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. PubMed, 38706323. [Link]
-
Mervin, L. H., Afzal, A. M., Drakakis, G., Lewis, R., Engkvist, O., & Bender, A. (2011). Predicting a small molecule-kinase interaction map: a machine learning approach. Journal of Cheminformatics, 3(1), 1-18. [Link]
-
Mervin, L. H., Afzal, A. M., Drakakis, G., Lewis, R., Engkvist, O., & Bender, A. (2011). Predicting a small molecule-kinase interaction map: a machine learning approach. PMC, PMC3127768. [Link]
-
Spampinato, G., Leonardi, G., Lauria, A., & Iacopetta, D. (2025). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. Scilit. [Link]
-
Burch, J. D., et al. (2015). Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo. Journal of Medicinal Chemistry, 58(3), 1234-1246. [Link]
-
Burch, J. D., et al. (2014). Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. Semantic Scholar. [Link]
-
Lee, J. C., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PubMed, 33550184. [Link]
-
Lee, J. C., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. ResearchGate. [Link]
-
Popova, G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 3915-3934. [Link]
-
Lee, J. C., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. LookChem. [Link]
-
Popova, G., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. PubMed, 32212728. [Link]
-
Al-Ostoot, F. H., et al. (2021). A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights. Molecules, 26(2), 433. [Link]
-
Soga, T., Niwa, H., & Shiraishi, T. (1973). Syntheses and Antiinflammatory Actions of 4,5,6,7-tetrahydroindazole-5-carboxylic Acids. Chemical and Pharmaceutical Bulletin, 21(9), 1997-2002. [Link]
-
Singh, N., & Kumar, A. (2012). A three-dimensional pharmacophore modelling of ITK inhibitors and virtual screening for novel inhibitors. Medicinal Chemistry Research, 21(11), 3561-3569. [Link]
-
Wang, Z., et al. (2025). Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. ResearchGate. [Link]
-
Grienke, U., et al. (2024). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. Molecules, 29(5), 1083. [Link]
-
Starosyla, S. A., et al. (2014). Pharmacophore approaches in protein kinase inhibitors design. World Journal of Methodology, 4(4), 183-195. [Link]
-
Lai, A. Q., et al. (2025). Synthesis of Methyl‐1H‐Indazole‐5‐Carboxylic Acid. ResearchGate. [Link]
-
Sharma, P., & Kumar, V. (2022). Indazole–an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(35), 22695-22722. [Link]
- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
-
Mini-Reviews in Medicinal Chemistry. (n.d.). Semantic Scholar. [Link]
-
Pharmaceuticals. (n.d.). Feature Reviews in Medicinal Chemistry. MDPI. [Link]
-
Mini-Reviews in Medicinal Chemistry. (n.d.). Semantic Scholar. [Link]
Sources
- 1. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Predicting a small molecule-kinase interaction map: A machine learning approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - Lookchem [lookchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. semanticscholar.org [semanticscholar.org]
- 13. BioCentury - Therapeutics: Inducible T cell kinase (ITK) [biocentury.com]
A Comprehensive Technical Guide to 4,5,6,7-Tetrahydro-1H-Indazole: Properties, Synthesis, and Applications in Drug Discovery
Introduction
In the landscape of medicinal chemistry, the indazole nucleus and its derivatives represent a cornerstone for the development of novel therapeutics.[1][2] Among these, 4,5,6,7-tetrahydro-1H-indazole emerges as a particularly valuable scaffold. As a saturated analog of the aromatic indazole, it provides a three-dimensional geometry that is often advantageous for achieving high-affinity and selective binding to biological targets. Its structural similarity to indole also makes it a compelling bioisostere in drug design.[3] This guide offers an in-depth exploration of the core physicochemical properties, synthesis, reactivity, and therapeutic applications of 4,5,6,7-tetrahydro-1H-indazole, providing a critical resource for researchers and scientists engaged in drug development. The versatility of this scaffold has led to its incorporation into compounds with a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2][4][5][6]
Core Physicochemical and Structural Properties
A fundamental understanding of the physicochemical properties of 4,5,6,7-tetrahydro-1H-indazole is paramount for its effective use in synthesis and drug design. These properties dictate its solubility, reactivity, and pharmacokinetic profile.
Structural and Physical Data
The core data for 4,5,6,7-tetrahydro-1H-indazole is summarized below. This information is essential for its identification, handling, and use in quantitative studies.
| Property | Value | Source(s) |
| IUPAC Name | 4,5,6,7-tetrahydro-1H-indazole | [7] |
| CAS Number | 2305-79-5 | [7][8] |
| Molecular Formula | C₇H₁₀N₂ | [7][8] |
| Molecular Weight | 122.17 g/mol | [7][8] |
| Melting Point | 80-84 °C | [8] |
| Boiling Point | 140-142 °C (at 2 mmHg) | [8] |
| pKa (Predicted) | 13.16 ± 0.20 (for the 3-carboxamide derivative) | [9] |
| SMILES | C1CCC2=C(C1)C=NN2 | [7][8] |
| InChIKey | GDSQTWDUCDSZEY-UHFFFAOYSA-N | [7] |
Note: The provided pKa is for a derivative and serves as an estimate of the acidity of the N-H proton, which is a critical parameter in designing N-alkylation reactions.
Spectroscopic Profile
Spectroscopic analysis is indispensable for the structural confirmation of 4,5,6,7-tetrahydro-1H-indazole and its derivatives.
-
¹H NMR: The proton NMR spectrum is characterized by signals corresponding to the aliphatic protons of the cyclohexene ring and the lone proton on the pyrazole ring. The tautomeric nature of the N-H proton can influence its chemical shift and multiplicity.[10]
-
¹³C NMR: The carbon spectrum will show distinct signals for the sp² carbons of the pyrazole ring and the sp³ carbons of the saturated carbocyclic ring.
-
Mass Spectrometry (MS): The molecular ion peak [M]+ is expected at m/z 122, corresponding to its molecular weight.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum will prominently feature N-H stretching vibrations, indicative of the pyrazole ring.
The precise characterization using these techniques is crucial, especially when distinguishing between N1 and N2 substituted isomers, which can exhibit subtle but significant spectroscopic differences.[10]
Caption: Molecular structure of 4,5,6,7-tetrahydro-1H-indazole.
Synthesis and Chemical Reactivity
The synthetic accessibility and predictable reactivity of the tetrahydroindazole core are key to its widespread use.
General Synthesis Protocol
A robust and common method for synthesizing the 4,5,6,7-tetrahydro-1H-indazole scaffold involves the condensation of a suitable cyclohexanone derivative with hydrazine.[1] A representative procedure is outlined below.
Protocol: Synthesis via Condensation
-
Precursor Formation: Start with 2-(hydroxymethylene)cyclohexanone, which can be prepared from cyclohexanone.
-
Condensation Reaction: Dissolve 2-(hydroxymethylene)cyclohexanone (1 equivalent) in a suitable solvent such as ethanol.
-
Hydrazine Addition: Add hydrazine hydrate (1-1.2 equivalents) to the solution. The reaction is often catalyzed by a small amount of acid.
-
Cyclization: Reflux the mixture for several hours to facilitate the condensation and subsequent cyclization to form the indazole ring.[4][11]
-
Workup and Purification: After cooling, the product can be isolated by removing the solvent under reduced pressure. Purification is typically achieved through recrystallization or column chromatography to yield pure 4,5,6,7-tetrahydro-1H-indazole.
Caption: General synthetic workflow for 4,5,6,7-tetrahydro-1H-indazole.
Core Chemical Reactivity
The reactivity of the tetrahydroindazole scaffold is dominated by the pyrazole portion of the molecule, specifically the two nitrogen atoms.
-
N-Alkylation and N-Arylation: The N-H proton is acidic and can be readily removed by a base (e.g., NaH, K₂CO₃) to form an indazolide anion. This anion can then react with various electrophiles, such as alkyl halides or aryl halides, to yield N-substituted derivatives. A significant challenge in this process is controlling the regioselectivity of the substitution, as it can occur at either the N1 or N2 position.[3] The choice of base, solvent, and the steric and electronic nature of both the indazole substrate and the alkylating agent can influence the N1/N2 product ratio.[3] For instance, using sodium hydride in THF often favors N1 alkylation.[3]
-
Electrophilic Aromatic Substitution: While the fused cyclohexene ring is saturated, the pyrazole ring can undergo electrophilic substitution, although this is less common than N-functionalization in drug development contexts.
Caption: Reactivity pathways for N-alkylation of the indazole core.
Significance in Drug Discovery and Medicinal Chemistry
The 4,5,6,7-tetrahydro-1H-indazole scaffold is a "privileged" structure, meaning it is capable of binding to multiple, unrelated biological targets, making it a fertile ground for drug discovery.[1]
Therapeutic Applications
Derivatives of this core have been investigated for a multitude of therapeutic applications:
-
Anti-inflammatory Agents: A significant body of research has demonstrated the potent anti-inflammatory activity of tetrahydroindazole derivatives. For example, 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids have shown high efficacy in carrageenan-induced edema tests.[4][5] The mechanism often involves the inhibition of pro-inflammatory mediators.[6]
-
Human Neutrophil Elastase (HNE) Inhibitors: The scaffold has been successfully employed to develop potent inhibitors of HNE, a serine protease implicated in a range of inflammatory diseases, particularly those affecting the respiratory system.[12]
-
Sigma-2 Receptor Ligands: The tetrahydroindazole core is a key building block for synthesizing potent and selective ligands for the sigma-2 receptor, a target relevant to central nervous system (CNS) disorders and cancer.[6][13]
-
Other Activities: Various derivatives have also been reported to possess analgesic, antimicrobial, and antitumor activities, highlighting the broad therapeutic potential of this chemical class.[2][5]
Caption: Therapeutic applications stemming from the core scaffold.
Safety and Handling
Proper handling of 4,5,6,7-tetrahydro-1H-indazole in a laboratory setting is essential to ensure safety.
GHS Hazard Classification
Based on available data, the compound is classified with the following hazards:
| Hazard Class | GHS Code | Description | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [7][14] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [7][14] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [7] |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[14]
-
Ventilation: Use only outdoors or in a well-ventilated area to avoid inhalation of dust or vapors.[14]
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[14]
-
Storage: Store in a well-ventilated place and keep the container tightly closed. Store locked up.[14]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek medical attention if irritation persists.[14]
Conclusion
4,5,6,7-Tetrahydro-1H-indazole stands as a molecule of significant interest to the scientific community, particularly in the realm of drug discovery. Its favorable physicochemical properties, accessible synthesis, and versatile reactivity make it an ideal starting point for the construction of complex and biologically active molecules. The proven success of its derivatives as anti-inflammatory agents, enzyme inhibitors, and receptor ligands underscores its status as a privileged scaffold. This guide provides the foundational knowledge required for researchers to confidently and safely utilize this potent chemical entity in their pursuit of novel therapeutic agents.
References
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 7,7-dimethyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid | Benchchem [benchchem.com]
- 7. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. 4,5,6,7-Tetrahydro-1H-indazole-3-carboxamide CAS#: 1069763-49-0 [amp.chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 12. 1,5,6,7-Tetrahydro-4H-indazol-4-ones as human neutrophil elastase (HNE) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
- 15. 4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE synthesis - chemicalbook [chemicalbook.com]
- 16. chem-casts.com [chem-casts.com]
- 17. Page loading... [guidechem.com]
- 18. 4,5,6,7-Tetrahydro-5(1h)-indazolone | C7H8N2O | CID 55254747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. (E)-5-(4-Chlorobenzylidene)-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 4,5,6,7-Tetrahydro-1H-indazole-6-carboxylic acid [cymitquimica.com]
- 21. 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid | C8H10N2O2 | CID 648852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. 2305-79-5|4,5,6,7-Tetrahydro-1H-indazole|BLD Pharm [bldpharm.com]
- 23. PubChemLite - 4,5,6,7-tetrahydro-1h-indazole (C7H10N2) [pubchemlite.lcsb.uni.lu]
- 24. labsolu.ca [labsolu.ca]
- 25. chemscene.com [chemscene.com]
- 26. Synthesis, structure, electrostatic properties and spectroscopy of 3-methyl-4,5,6,7-tetrafluoro-1H-indazole. An experimental and ab initio computational study [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 27. PubChemLite - 4,5,6,7-tetrahydro-1h-indazole-3-carbonitrile (C8H9N3) [pubchemlite.lcsb.uni.lu]
- 28. biosynth.com [biosynth.com]
- 29. researchgate.net [researchgate.net]
- 30. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 31. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
The Synthesis of Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate: A Technical Guide to Core Starting Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. Its rigid, partially saturated bicyclic structure provides a valuable framework for the development of novel therapeutic agents. The strategic placement of the carboxylate group offers a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in various biological targets. This technical guide provides an in-depth analysis of the primary starting materials and the core synthetic strategy for the preparation of this important indazole derivative, focusing on the chemical rationale and providing practical, field-proven insights.
Core Synthetic Strategy: The Paal-Knorr Condensation Approach
The most direct and widely employed route for the synthesis of the 4,5,6,7-tetrahydro-1H-indazole core relies on a variation of the Paal-Knorr synthesis. This powerful cyclocondensation reaction involves the formation of a pyrazole ring from a 1,3-dicarbonyl compound and a hydrazine derivative. For the synthesis of this compound, this translates to the reaction between a cyclic β-keto ester and hydrazine.
Diagram of the General Synthetic Workflow
Caption: Overall synthetic workflow for the target molecule.
Part 1: The Cyclic β-Dicarbonyl Precursor
The cornerstone of this synthesis is the generation of a suitable cyclic 1,3-dicarbonyl equivalent. This is achieved through a two-step process starting from a readily available cyclic ketone.
Primary Starting Material: Methyl 4-oxocyclohexanecarboxylate
The synthesis commences with methyl 4-oxocyclohexanecarboxylate.[1][2] This commercially available starting material possesses the requisite cyclohexanone ring and the methyl carboxylate group at the desired 4-position, which will become the 5-position in the final indazole product.
| Starting Material | CAS Number | Molecular Formula | Key Features |
| Methyl 4-oxocyclohexanecarboxylate | 6297-22-9 | C₈H₁₂O₃ | Cyclic ketone with a strategically placed ester group. |
A common method for the preparation of methyl 4-oxocyclohexanecarboxylate involves the decarboxylation of trimethyl 4-oxocyclohexane-1,1,3-tricarboxylate.[3]
Generation of the 1,3-Dicarbonyl Moiety: Formylation
To create the reactive 1,3-dicarbonyl system necessary for pyrazole formation, methyl 4-oxocyclohexanecarboxylate undergoes a formylation reaction. This is a base-catalyzed Claisen condensation with a formylating agent, typically an alkyl formate such as ethyl formate or methyl formate. The reaction introduces a formyl group at the α-position to the ketone, yielding methyl 3-formyl-4-oxocyclohexanecarboxylate. This intermediate exists predominantly as its more stable enol tautomer, methyl 3-(hydroxymethylene)-4-oxocyclohexanecarboxylate.[4]
Reaction Mechanism: Formylation
Caption: Mechanism of the formylation reaction.
Part 2: The Hydrazine Component
The second key starting material is hydrazine. For the synthesis of the parent, unsubstituted 1H-indazole, hydrazine hydrate is the most common and cost-effective choice.
| Starting Material | CAS Number | Molecular Formula | Role in Reaction |
| Hydrazine Hydrate | 7803-57-8 | H₆N₂O | Provides the two nitrogen atoms for the pyrazole ring. |
The use of hydrazine hydrate in excess is common to drive the reaction to completion. For the synthesis of N-substituted tetrahydroindazoles, the corresponding substituted hydrazine (e.g., phenylhydrazine) would be used.[4]
Part 3: The Cyclization Step - Formation of the Indazole Ring
The final step in the synthesis is the acid- or base-catalyzed condensation of the in-situ generated methyl 3-(hydroxymethylene)-4-oxocyclohexanecarboxylate with hydrazine hydrate. This reaction proceeds through a series of condensation and dehydration steps to form the stable, aromatic pyrazole ring fused to the cyclohexane ring.
Reaction Mechanism: Cyclization
Caption: Mechanism of the cyclization reaction.
Part 4: Detailed Experimental Protocol (Exemplary)
The following protocol is a representative procedure based on established methodologies for the synthesis of similar tetrahydroindazole derivatives.[4][5]
Step 1: Synthesis of Methyl 3-(hydroxymethylene)-4-oxocyclohexanecarboxylate
-
To a solution of sodium methoxide (1.2 equivalents) in anhydrous ethanol at 0 °C under a nitrogen atmosphere, add a solution of methyl 4-oxocyclohexanecarboxylate (1.0 equivalent) in anhydrous ethanol dropwise.
-
After the addition is complete, add ethyl formate (1.5 equivalents) dropwise, maintaining the temperature at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a mild acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Extract the residue with a suitable organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude methyl 3-(hydroxymethylene)-4-oxocyclohexanecarboxylate, which can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude methyl 3-(hydroxymethylene)-4-oxocyclohexanecarboxylate (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Add hydrazine hydrate (1.2-1.5 equivalents) to the solution at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Add water to the residue, and the product may precipitate. If so, collect the solid by filtration.
-
If the product does not precipitate, extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford pure this compound.
Conclusion
The synthesis of this compound is a robust and efficient process that relies on well-established organic transformations. The key to a successful synthesis lies in the careful selection and preparation of the primary starting materials: methyl 4-oxocyclohexanecarboxylate and hydrazine hydrate. The two-step, one-pot potential of the formylation-cyclization sequence makes this an attractive route for accessing this valuable heterocyclic building block for applications in drug discovery and development.
References
-
Irikura, T., et al. (1975). Syntheses and Antiinflammatory Actions of 4,5,6,7-tetrahydroindazole-5-carboxylic Acids. Journal of Medicinal Chemistry, 18(9), 973-976. [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
-
Ainsworth, C. (1955). The Synthesis of Indazoles. Journal of the American Chemical Society, 77(5), 1148–1150. [Link]
- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
-
National Center for Biotechnology Information. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. PubChem Compound Database. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of methyl 1-methyl-4-oxocyclohexanecarboxylate. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of methyl 4-oxocyclohexane-1-carboxylate. Retrieved from [Link]
-
Russian Journal of General Chemistry. (2017). Synthesis and Biological Activity of 4-Aryl-3,6-dihydroxy- 6-methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxamides. 87(5), 1011-1016. [Link]
- Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
-
National Center for Biotechnology Information. (n.d.). Methyl 4-oxocyclohexanecarboxylate. PubChem Compound Database. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 4-amino-4h-1,2,4-triazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. Molecules, 22(10), 1663. [Link]
-
ResearchGate. (2017). Synthesis of 4-hydroxy-5-methyl-2-[2-(4-oxo-4H-chromen-3-yl)ethenyl]-6H-1,3-oxazin-6-ones and their reaction with hydrazine. Retrieved from [Link]
Sources
- 1. Methyl 4-oxocyclohexanecarboxylate | C8H12O3 | CID 226643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of 4-hydroxy-5-methyl-2-[2-(4-oxo-4 H -chromen-3-yl)ethenyl]-6 H -1,3-oxazin-6-ones and their reaction with hydrazine - Chernov - Russian Journal of General Chemistry [bakhtiniada.ru]
- 3. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 4. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
The Tetrahydroindazole Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel therapeutic agents is a cornerstone of modern science, demanding molecular scaffolds that are not only synthetically accessible but also possess the inherent ability to interact with a multitude of biological targets. Among the pantheon of heterocyclic structures, the tetrahydroindazole core has emerged as a "privileged scaffold" of immense value in medicinal chemistry. Its unique three-dimensional architecture, combined with its capacity for diverse functionalization, has enabled the development of potent and selective modulators for a wide array of proteins implicated in human disease. This guide provides a comprehensive exploration of the discovery and history of tetrahydroindazole compounds, from their foundational synthesis to their evolution as key components in cutting-edge drug discovery programs targeting kinases, metabolic enzymes, and central nervous system receptors. We will delve into the synthetic strategies, structure-activity relationships, and the causal logic behind the experimental choices that have propelled this remarkable scaffold to the forefront of pharmaceutical research.
Part 1: The Indazole and Tetrahydroindazole Scaffold: From Planarity to Privileged Space
The Indazole Ring System: A Versatile Aromatic Core
The parent indazole is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a pyrazole ring. First described by Emil Fischer, its unique chemical properties and the existence of two tautomeric forms (1H- and 2H-indazole) make it a versatile building block in organic and medicinal chemistry.[1][2] The indazole nucleus is a key pharmacophore in several marketed drugs, including Benzydamine, an anti-inflammatory agent, and Granisetron, a 5-HT3 receptor antagonist used to prevent chemotherapy-induced nausea.[2]
The Tetrahydroindazole Core: A Leap into Three-Dimensionality
While the aromatic indazole is planar, the partial saturation of the carbocyclic ring to form 4,5,6,7-tetrahydroindazole introduces a non-planar, three-dimensional geometry. This structural feature is critical to its success as a privileged scaffold. It allows substituents to be projected into specific vectors in space, enabling more precise and often more potent interactions with the complex topological features of protein binding sites. This transition from a flat to a three-dimensional structure significantly expands the chemical space that can be explored, leading to the discovery of highly active compounds across different target classes.[3]
The term "privileged scaffold" refers to a molecular framework that can provide useful ligands for more than one type of receptor or enzyme target by judicious modification of substituents. The tetrahydroindazole core is an exemplary case, having yielded potent inhibitors for diverse targets including kinases, metabolic enzymes, and CNS receptors.[3]
Part 2: The Synthetic Evolution of Tetrahydroindazoles
The accessibility of a scaffold is paramount to its utility in drug discovery. Tetrahydroindazoles benefit from robust and versatile synthetic routes, evolving from classical cyclocondensation reactions to modern, highly efficient methodologies.
Foundational Synthesis: The Hantzsch-Type Cyclocondensation
The most fundamental and widely used method for constructing the tetrahydroindazole core is the condensation of a 1,3-cyclohexanedione derivative with a hydrazine. This reaction is analogous to the Paal-Knorr pyrrole synthesis and provides a straightforward entry into the scaffold.
-
Step 1: Dione Formation (if not commercially available): A suitable starting material, such as dimedone (5,5-dimethyl-1,3-cyclohexanedione), is selected.
-
Step 2: Condensation: The 1,3-dione (1.0 equivalent) is dissolved in a suitable solvent, typically ethanol or acetic acid.
-
Step 3: Hydrazine Addition: The desired hydrazine (e.g., hydrazine hydrate or a substituted hydrazine like phenylhydrazine) (1.0-1.2 equivalents) is added to the solution.
-
Step 4: Reaction: The mixture is heated to reflux for a period ranging from 2 to 12 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Step 5: Isolation: Upon completion, the reaction mixture is cooled, and the product often precipitates. The solid is collected by filtration, washed with a cold solvent (like diethyl ether or cold ethanol), and dried under a vacuum to yield the tetrahydroindazole product. Further purification can be achieved by recrystallization or column chromatography.
Caption: Foundational synthesis of the tetrahydroindazole core.
Modern Synthetic Strategies and Diversification
Medicinal chemistry campaigns require the rapid synthesis of analog libraries. Modern synthetic methods have been applied to the tetrahydroindazole scaffold to facilitate this, enabling precise control over substitution patterns.
-
N-Arylation via Chan-Lam Coupling: For installing diverse aryl or heteroaryl groups at the N-1 or N-2 positions of the pyrazole ring, the Chan-Lam coupling has proven effective. This copper-catalyzed cross-coupling reaction uses boronic acids as the aryl source and can be performed under relatively mild conditions. It allows for the generation of regioisomers which can then be separated.[4]
-
Microwave-Assisted Synthesis: To accelerate reaction times and improve yields, microwave irradiation is often employed. For instance, the introduction of a dimethylamino group at the C7 position has been successfully achieved under microwave conditions.[3]
-
Multi-component Reactions: Cascade reactions starting from β-ketoesters or 1,3-diketones with aldehydes have been developed to construct highly functionalized cyclohexanones in situ, which are then cyclized to form tetrahydroindazoles, offering a streamlined path to molecular diversity.[1]
| Method | Key Reagents | Typical Conditions | Advantages | Reference |
| Classical Condensation | 1,3-Dione, Hydrazine | Ethanol/Acetic Acid, Reflux | Simple, robust, good for core synthesis | [4][5] |
| Chan-Lam Coupling | Tetrahydroindazole, Aryl Boronic Acid, Cu(OAc)₂ | Base, O₂, Room Temp to 80°C | Introduces N-aryl diversity, mild conditions | [4] |
| Microwave-Assisted Amination | Bromo-tetrahydroindazole, Amine | Microwave Irradiation, 120-150°C | Rapid reaction times, efficient substitution | [3] |
Part 3: Tetrahydroindazoles in Medicinal Chemistry: A Target-Rich Journey
The true measure of a privileged scaffold is the breadth of its biological activities. Tetrahydroindazoles have proven their worth in numerous therapeutic areas.
Targeting the Cell Cycle: Cyclin-Dependent Kinase (CDK) Inhibitors
Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[3] The ATP-binding site of CDKs has been a major focus for inhibitor design.
A high-throughput screening campaign identified a 7-bromo-tetrahydroindazole derivative as a hit compound for inhibiting the CDK2/cyclin A complex.[3][6] This discovery sparked a hit-to-lead campaign that explored the structure-activity relationship (SAR) of the scaffold. It was found that modifications at the C7 position and on the N-1 pyridyl ring significantly impacted potency and selectivity.[3] Computational analysis suggested a potential binding site at the CDK2/cyclin E1 interface, highlighting the scaffold's ability to interact with complex protein-protein interfaces.[3][6]
Caption: Inhibition of the cell cycle by tetrahydroindazole-based CDK2 inhibitors.
| Compound | Target | Kᵢ (μM) | Key Structural Feature | Reference |
| Hit Compound 3 | CDK2/Cyclin A | 2.3 | 7-Bromo-1-(pyridin-2-yl) | [3] |
| Analogue 53 | CDK2/Cyclin A | ~0.7 | Optimized C7 substitution | [3][6] |
| Analogue 59 | CDK2/Cyclin A | ~0.8 | Optimized C7 substitution | [3][6] |
Modulating Pyrimidine Synthesis: Dihydroorotate Dehydrogenase (DHODH) Inhibitors
Human dihydroorotate dehydrogenase (DHODH) is a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[7][8] This pathway is crucial for rapidly proliferating cells, such as cancer cells, making DHODH an attractive therapeutic target.[9][10]
Researchers identified tetrahydroindazoles (termed the HZ series) as potent DHODH inhibitors.[7] Extensive SAR studies were conducted to optimize potency, solubility, and metabolic stability. This work led to the identification of compound 51 as a lead candidate with favorable properties for preclinical development.[7][9] The specificity of these compounds was confirmed by "rescue" experiments where the addition of exogenous uridine (the downstream product) reversed the anti-proliferative effects.[7][10]
Caption: Tetrahydroindazoles block the de novo pyrimidine synthesis pathway.
Targeting Kinase Signaling: ITK and Sigma Receptor Modulators
The versatility of the tetrahydroindazole scaffold extends to other important target classes.
-
Interleukin-2 Inducible T-Cell Kinase (ITK) Inhibitors: ITK is a tyrosine kinase essential for T-cell signaling, making it a target for inflammatory disorders like asthma.[11][12] Starting from an indazole series, researchers used structure- and property-guided design to evolve a series of tetrahydroindazole inhibitors with improved potency, selectivity, and pharmacokinetic properties, culminating in the discovery of potent inhibitors like GNE-9822.[12][13]
-
Sigma Receptor Ligands: The sigma-1 and sigma-2 receptors are involved in a range of CNS disorders and cancer.[5][14] The tetrahydroindazole framework has been successfully used to develop highly potent and selective ligands for both sigma-1 and sigma-2 receptors.[4][15] These efforts involved synthesizing hybrid structures and generating pharmacophore models to rationalize the observed SAR and guide further optimization.[4][5]
Part 4: Conclusion and Future Perspectives
The journey of tetrahydroindazole compounds from a simple heterocyclic structure to a validated privileged scaffold in drug discovery is a testament to the power of medicinal chemistry. Its synthetic tractability and three-dimensional character have provided a robust platform for tackling a diverse set of challenging biological targets. The discovery of potent inhibitors for CDKs, DHODH, ITK, and sigma receptors underscores the scaffold's remarkable versatility.
Future efforts will likely focus on exploring new regions of chemical space through novel synthetic methodologies, applying the tetrahydroindazole core to emerging target classes, and advancing the most promising candidates through preclinical and clinical development. The history of this scaffold provides a compelling narrative of how fundamental chemical synthesis, combined with a deep understanding of biology and structure-based design, can lead to the creation of molecules with profound therapeutic potential.
References
-
Georg, G. et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry. [Link][3][6]
-
Lain, S. et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry. [Link][7][8][9][10][16]
-
Scheidt, K. A. et al. (2019). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. ChemMedChem. [Link][5][14]
-
Scheidt, K. A. et al. (2019). Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. Bioorganic & Medicinal Chemistry. [Link][4][15]
-
Popova, G. et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. SciLifeLab Publications. [Link]
-
Georg, G. et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PubMed. [Link]
-
Scheidt, K. A. et al. (2019). Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands. ChemMedChem. [Link]
-
Crawford, J. J. et al. (2015). Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo. Journal of Medicinal Chemistry. [Link]
-
Crawford, J. J. et al. (2014). Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. PubMed. [Link]
-
Iyamu, I. D. et al. (2019). Discovery of a novel class of potent and selective tetrahydroindazole-based sigma-1 receptor ligands. Northwestern Scholars. [Link]
-
Crawford, J. J. et al. (2014). Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors. ACS Publications. [Link]
-
Gein, V. L. et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ResearchGate. [Link]
-
Popova, G. et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. SciLifeLab Publications. [Link]
-
Various Authors. HMG-CoA reductase inhibitors: design, synthesis, and biological activity of tetrahydroindazole-substituted 3,5-dihydroxy-6-heptenoic acid sodium salts. Journal of Medicinal Chemistry. [Link]
-
Lain, S. et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. PubMed. [Link]
-
Franzblau, S. G. et al. (2010). Identification, synthesis, and pharmacological evaluation of tetrahydroindazole based ligands as novel antituberculosis agents. PubMed. [Link]
-
Various Authors. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pnrjournal.com [pnrjournal.com]
- 3. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. [publications.scilifelab.se]
- 10. Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scholars.northwestern.edu [scholars.northwestern.edu]
- 16. diva-portal.org [diva-portal.org]
The Tetrahydroindazole Scaffold: A Privileged Motif for Targeting Key Drivers of Human Disease
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Emergence of Tetrahydroindazoles in Medicinal Chemistry
The tetrahydroindazole core is a bicyclic heterocyclic scaffold that has garnered significant attention in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the strategic placement of functional groups, enabling high-affinity and selective interactions with a diverse range of biological targets. This guide provides a comprehensive overview of the most promising therapeutic targets of tetrahydroindazole derivatives, delving into the mechanistic rationale for their inhibition and providing detailed, field-proven protocols for their evaluation. As drug discovery continues to move towards precision medicine, the versatility of the tetrahydroindazole scaffold positions it as a cornerstone for the development of next-generation therapeutics.
I. Cyclin-Dependent and Aurora Kinases: Modulating the Cell Cycle in Oncology
Uncontrolled cell proliferation is a hallmark of cancer, making the cell cycle machinery a prime target for therapeutic intervention. Cyclin-dependent kinases (CDKs) and Aurora kinases are two families of serine/threonine kinases that play pivotal roles in orchestrating cell cycle progression. Tetrahydroindazole derivatives have emerged as potent inhibitors of these kinases, offering a promising avenue for the development of novel anti-cancer agents.
A. Therapeutic Rationale
CDK2, in complex with cyclin E and cyclin A, governs the G1/S phase transition and S phase progression. Its aberrant activity is a common feature in many human cancers, making it a compelling target for therapeutic intervention. Similarly, Aurora kinases (A, B, and C) are essential for mitotic events, including centrosome maturation, spindle assembly, and cytokinesis. Their overexpression is frequently observed in tumors and is associated with genomic instability.
B. Mechanism of Action of Tetrahydroindazole Derivatives
Tetrahydroindazole-based inhibitors of CDK2 have been identified through high-throughput screening and subsequent structure-activity relationship (SAR) studies. These compounds often act as ATP-competitive inhibitors, occupying the nucleotide-binding pocket of the kinase and preventing the phosphorylation of key substrates. Computational modeling suggests that some tetrahydroindazole analogs may bind at the CDK2/cyclin interface, offering a potential mechanism for achieving selectivity.
For Aurora kinases, indazole derivatives have been designed to target the ATP-binding site, with specific substitutions on the indazole core conferring selectivity for different Aurora kinase isoforms.
C. Quantitative Data: Inhibitory Potency of Tetrahydroindazole Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference |
| Compound 3 | CDK2/cyclin A | 2.3 (Ki) | |
| Analogue 53 | CDK2/cyclin A1 | ~0.2-0.5 | |
| Analogue 59 | CDK2/cyclin E | ~0.1-0.3 | |
| Compound 17 | Aurora A/B | Not specified | |
| Compound 21 | Aurora B | Not specified | |
| Compound 30 | Aurora A | Not specified |
D. Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a robust and high-throughput method for determining the in vitro potency of tetrahydroindazole derivatives against a target kinase. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.
Causality of Experimental Choices: This luminescence-based assay is chosen for its high sensitivity, broad dynamic range, and amenability to high-throughput screening. It is less hazardous than radiometric assays and provides a reliable measure of enzyme activity. The use of a known, potent inhibitor as a positive control and a no-enzyme control as a negative control are critical for validating the assay performance and ensuring the observed inhibition is specific to the target kinase.
Self-Validating System: The protocol includes multiple controls to ensure data integrity. The "no-enzyme" control establishes the background signal, while the "vehicle control" (DMSO) represents 100% enzyme activity. A reference inhibitor with a known IC50 value is used to confirm that the assay is performing within expected parameters. The Z'-factor, a statistical parameter, can be calculated from the positive and negative controls to assess the quality and suitability of the assay for high-throughput screening.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the tetrahydroindazole derivative in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution).
-
-
Kinase Reaction:
-
Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, and 50 µM DTT).
-
In a 384-well white, opaque plate, add 1 µL of the serially diluted compound or DMSO (vehicle control).
-
Add 2 µL of the target kinase (e.g., Aurora A or CDK2/cyclin A) diluted in kinase buffer to each well. For the "no-enzyme" control, add 2 µL of kinase buffer without the enzyme.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (e.g., Kemptide as substrate and ATP at the Km concentration for the specific kinase) to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a microplate reader.
-
Subtract the average signal from the "no-enzyme" control wells from all other measurements.
-
Normalize the data to the "vehicle control" (100% activity) and a "no-enzyme" or "high-inhibition" control (0% activity).
-
Plot the normalized percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Inhibition of CDK2 and Aurora Kinases by Tetrahydroindazole Derivatives.
II. Sigma Receptors: Novel Avenues for CNS Disorders and Oncology
Sigma receptors, once misclassified as opioid receptors, are now recognized as a unique class of intracellular proteins with two main subtypes, sigma-1 (σ1) and sigma-2 (σ2). They are implicated in a wide range of cellular functions and have emerged as promising therapeutic targets for central nervous system (CNS) disorders and cancer. Tetrahydroindazole derivatives have been developed as potent and selective ligands for both sigma receptor subtypes.
A. Therapeutic Rationale
The sigma-1 receptor, a chaperone protein at the endoplasmic reticulum, is involved in regulating calcium signaling, ion channel function, and neuronal survival. Its modulation has therapeutic potential in neurodegenerative diseases, psychiatric disorders, and pain. The sigma-2 receptor, now identified as transmembrane protein 97 (TMEM97), is overexpressed in various tumor types and is implicated in cell proliferation and apoptosis, making it an attractive target for cancer therapy.
B. Mechanism of Action of Tetrahydroindazole Derivatives
Tetrahydroindazole-based ligands have been designed to bind with high affinity and selectivity to either the sigma-1 or sigma-2 receptor. These compounds can act as agonists, antagonists, or inverse agonists, depending on the specific structural modifications. By binding to the receptor, they can modulate its chaperone activity (for sigma-1) or its role in cellular signaling pathways, leading to the desired therapeutic effect.
C. Quantitative Data: Binding Affinity of Tetrahydroindazole Derivatives
| Compound ID | Target Receptor | Ki (nM) | Selectivity (σ1/σ2) | Reference |
| Compound 7t | Sigma-2 | 0.23 | >4000-fold | |
| Compound 7aa | Sigma-1 | 1.5 | >600-fold | |
| Compound 12 | Sigma-2 | 12.5 | >80-fold | |
| Compound 15b | Sigma-2 | 23.4 | >40-fold |
D. Experimental Protocol: Radioligand Binding Assay
This protocol details a filtration-based radioligand binding assay to determine the affinity (Ki) of tetrahydroindazole derivatives for sigma receptors.
Causality of Experimental Choices: Radioligand binding assays are the gold standard for quantifying the interaction between a ligand and its receptor. The use of a radiolabeled ligand with high affinity and selectivity for the target receptor allows for sensitive and accurate measurement of binding. The filtration method is a robust technique for separating receptor-bound from unbound radioligand. The inclusion of a non-specific binding control is crucial to ensure that the measured binding is specific to the target receptor.
Self-Validating System: The protocol is validated by determining the saturation binding characteristics (Kd and Bmax) of the radioligand to ensure it is binding to a single, saturable site with high affinity. The use of a known reference compound allows for comparison and validation of the assay results. The specific binding should be at least 80% of the total binding for the assay to be considered valid.
Step-by-Step Methodology:
-
Membrane Preparation:
-
Homogenize tissue (e.g., guinea pig brain for sigma-1, rat liver for sigma-2) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in fresh buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer.
-
A serial dilution of the tetrahydroindazole test compound or vehicle (for total binding).
-
A high concentration of a known non-selective ligand (e.g., haloperidol) to determine non-specific binding.
-
A fixed concentration of a suitable radioligand (e.g., [³H]-(+)-pentazocine for sigma-1 or [³H]-DTG for sigma-2).
-
The membrane preparation.
-
-
Incubate the plate at a specific temperature (e.g., 37°C for sigma-1, 25°C for sigma-2) for a defined period to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester to separate bound and free radioligand.
-
Wash the filters several times with ice-cold wash buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Count the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percent specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Caption: Workflow for a Radioligand Binding Assay for Sigma Receptors.
III. Interleukin-2 Inducible T-Cell Kinase (ITK): A Key Target in Inflammatory and Autoimmune Diseases
Interleukin-2 inducible T-cell kinase (ITK) is a member of the Tec family of non-receptor tyrosine kinases and a critical component of the T-cell receptor (TCR) signaling pathway. Its role in T-cell activation and differentiation makes it an attractive target for the treatment of autoimmune and inflammatory diseases, such as asthma and rheumatoid arthritis.
A. Therapeutic Rationale
Upon TCR engagement, ITK is activated and phosphorylates downstream substrates, leading to T-cell proliferation, differentiation, and cytokine production. Inhibition of ITK can therefore dampen the inflammatory response mediated by T-cells, offering a targeted therapeutic approach for autoimmune disorders.
B. Mechanism of Action of Tetrahydroindazole Derivatives
Structure- and property-guided drug design has led to the development of potent and selective tetrahydroindazole-based inhibitors of ITK. These compounds typically bind to the ATP-binding site of the kinase, preventing the phosphorylation of its substrates. X-ray crystallography has been instrumental in guiding the optimization of these inhibitors to achieve high potency and selectivity.
C. Quantitative Data: Inhibitory Potency of Tetrahydroindazole Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| GNE-9822 | ITK | 1.2 | |
| Analog 1 | ITK | 10 | |
| Analog 2 | ITK | 5 |
D. Experimental Protocol: T-Cell Proliferation Assay
This protocol describes a method to assess the functional activity of tetrahydroindazole-based ITK inhibitors by measuring their effect on T-cell proliferation.
Causality of Experimental Choices: A T-cell proliferation assay provides a physiologically relevant measure of the compound's effect on T-cell function. The use of a mitogen like phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies mimics TCR stimulation and induces T-cell proliferation. The incorporation of a radioactive tracer ([³H]-thymidine) or a colorimetric/fluorometric reagent (e.g., WST-1, resazurin) allows for the quantification of cell proliferation.
Self-Validating System: The assay includes unstimulated cells as a negative control and cells stimulated with a mitogen in the absence of the inhibitor as a positive control. A known immunosuppressant, such as cyclosporin A, can be used as a reference compound. The data is normalized to these controls to determine the percent inhibition of proliferation.
Step-by-Step Methodology:
-
Cell Preparation:
-
Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using density gradient centrifugation (e.g., Ficoll-Paque).
-
Wash the cells and resuspend them in complete culture medium.
-
-
Assay Setup:
-
In a 96-well round-bottom plate, add a serial dilution of the tetrahydroindazole test compound or vehicle (DMSO).
-
Add the PBMC suspension to each well.
-
Add a stimulating agent (e.g., PHA or anti-CD3/CD28 beads) to the appropriate wells. Include unstimulated and stimulated control wells.
-
-
Proliferation Measurement ([³H]-Thymidine Incorporation):
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Pulse the cells with [³H]-thymidine for the final 18 hours of incubation.
-
Harvest the cells onto a filter mat using a cell harvester.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the mean counts per minute (CPM) for each condition.
-
Determine the percent inhibition of proliferation for each compound concentration relative to the stimulated control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to determine the IC50 value.
-
IV. Other Promising Targets for Tetrahydroindazole Derivatives
The versatility of the tetrahydroindazole scaffold has led to its exploration against a range of other therapeutically relevant targets.
A. Cannabinoid-1 (CB1) Receptor Inverse Agonists for Metabolic Disorders
Peripherally restricted inverse agonists of the CB1 receptor are being investigated for the treatment of obesity and related metabolic disorders. Tetrahydroindazole derivatives have been identified as potent and selective CB1 inverse agonists with limited brain penetration, thereby avoiding the neuropsychiatric side effects associated with first-generation CB1 antagonists.
B. Dihydroorotate Dehydrogenase (DHODH) Inhibitors for Cancer and Autoimmune Diseases
DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as cancer cells and activated lymphocytes. Tetrahydroindazole-based inhibitors of DHODH have shown potent anti-proliferative activity in cancer cell lines and are being explored as potential therapeutics for both oncology and autoimmune diseases.
C. Heat Shock Protein 90 (HSP90) Inhibitors in Oncology
HSP90 is a molecular chaperone that is essential for the stability and function of numerous oncoproteins. Its inhibition leads to the degradation of these client proteins, resulting in anti-tumor activity. The tetrahydroindazole scaffold has been incorporated into the design of novel HSP90 inhibitors.
D. Phosphodiesterase (PDE) Inhibitors
While the direct linkage is less established from initial high-level screens, the structural motifs within some tetrahydroindazole derivatives bear resemblance to known phosphodiesterase inhibitors. PDEs are enzymes that regulate the levels of cyclic nucleotides (cAMP and cGMP), which are important second messengers in various signaling pathways. The development of selective PDE inhibitors is a promising strategy for a range of diseases, including cardiovascular, respiratory, and neurological disorders. Further exploration of the tetrahydroindazole scaffold in this area may yield novel therapeutic agents.
Conclusion and Future Perspectives
The tetrahydroindazole scaffold has proven to be a remarkably versatile and "privileged" structure in medicinal chemistry. Its ability to be readily functionalized allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, leading to the discovery of potent modulators of a wide array of therapeutic targets. The examples highlighted in this guide, from kinases to G-protein coupled receptors and metabolic enzymes, underscore the broad therapeutic potential of this chemical class.
Future research in this area will likely focus on several key aspects:
-
Enhancing Selectivity: As our understanding of the "off-target" effects of drugs grows, the development of highly selective inhibitors will be paramount. The unique three-dimensional nature of the tetrahydroindazole core provides an excellent platform for achieving this.
-
Exploring Novel Targets: The continued application of high-throughput screening and computational modeling will undoubtedly uncover new biological targets for tetrahydroindazole derivatives.
-
Targeting Drug Resistance: The development of novel tetrahydroindazole-based inhibitors that can overcome known drug resistance mechanisms is a critical area of research, particularly in oncology.
-
Advancing into Clinical Development: As the preclinical data for many of these compounds continues to show promise, the translation of the most promising candidates into clinical trials will be a key milestone in realizing their therapeutic potential.
References
-
Chemi-Verse™ Aurora Kinase B Assay Kit. BPS Bioscience. [Link]
-
Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. PubMed. [Link]
-
Chemi-Verse™ Aurora Kinase B Assay Kit. BPS Bioscience. [Link]
-
Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]
-
Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo. PubMed. [Link]
-
Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. PubMed. [Link]
-
Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. Semantic Scholar. [Link]
-
A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. PMC - PubMed Central. [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI. [Link]
-
Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). [Link]
-
Advancing GPCR Drug Discovery. ICE Bioscience. [Link]
-
Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. Request PDF - ResearchGate. [Link]
-
Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold. [Link]
- Indazole derivatives are a class of important bioactive compounds. Making structural modifications on active indazole derivatives according to the corresponding structure-activity relationships is of benefit to obtain more potent anti-cancer leads or clinical drugs. This review will be useful for further development of new indazole-based derivatives as anti-cancer agents. ... Aurora kinases (AKs), a family of serine/threonine kinases, play a vital
Figure 2: Workflow for computational analysis of tautomer stability.
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Tautomerism in Tetrahydro-1H-Indazole Structures: A Guide to Characterization and Strategic Implications in Drug Discovery
Abstract
The tetrahydro-1H-indazole core is a significant scaffold in medicinal chemistry, valued for its three-dimensional structure and versatile synthetic handles. However, the inherent annular tautomerism of the indazole ring system introduces a layer of complexity that is critical to understand and control for successful drug development. The dynamic equilibrium between 1H- and 2H-tautomers directly influences a molecule's physicochemical properties, reactivity, and, most importantly, its interaction with biological targets. This guide provides an in-depth exploration of the tautomeric landscape of tetrahydro-1H-indazole derivatives. We will dissect the structural nuances of the primary tautomeric forms, the key factors governing their equilibrium, and the robust analytical and computational methodologies required for their definitive characterization. By synthesizing theoretical principles with field-proven experimental protocols, this document serves as a crucial resource for scientists aiming to harness the complexities of tautomerism for the rational design of novel therapeutics.
The Strategic Importance of Tautomerism in Indazole Scaffolds
Indazole-based compounds are integral to numerous approved drugs, including the kinase inhibitors Axitinib and Niraparib.[1] Their success stems from the indazole nucleus's ability to act as a bioisostere for structures like indole, providing a crucial hydrogen bond donor (N-H) and an additional nitrogen atom as a hydrogen bond acceptor.[2] This dual functionality enhances binding affinity and modulates physicochemical properties.
However, the tautomerism between the 1H- and 2H- forms is a pivotal consideration.[3] The position of the proton fundamentally alters the hydrogen bonding pattern and electronic distribution of the molecule.[4] Consequently, one tautomer may bind to a target protein with high affinity while the other is inactive. Understanding and controlling this equilibrium is not merely an academic exercise; it is a prerequisite for designing effective and predictable drug candidates, ensuring consistent biological activity, and securing robust intellectual property. While the 1H-tautomer is generally the most thermodynamically stable form for the parent indazole, this preference can be shifted in substituted tetrahydro-1H-indazole systems.[5][6]
The Tautomeric Landscape of Tetrahydro-1H-Indazoles
The annular tautomerism in tetrahydro-1H-indazoles primarily involves the equilibrium between the 1H- and 2H- forms, where the proton resides on the N1 or N2 atom of the pyrazole ring, respectively.
Figure 1: Annular tautomerism in tetrahydro-1H-indazole.
In specific cases, such as with 1,5,6,7-tetrahydro-4H-indazol-4-ones, a third keto-enol tautomer (the 4-hydroxy-1H-indazole form) is theoretically possible, although computational studies have shown it to be significantly less stable due to the loss of aromaticity in the pyrazole ring.[7][8]
The equilibrium between the 1H and 2H tautomers is a delicate balance governed by several interconnected factors:
-
Electronic Effects of Substituents: The nature and position of substituents on both the pyrazole and cyclohexene rings can dramatically influence the relative stability of the tautomers. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can differentially stabilize or destabilize the respective forms. For instance, in studies of 3-substituted 1,5,6,7-tetrahydro-4H-indazol-4-ones, the presence of a methyl group at the C3 position was found to favor the 2H-tautomer, a reversal of the typical preference.[7][9]
-
Solvent Effects: The polarity of the solvent plays a crucial role. Tautomers with larger dipole moments are generally stabilized to a greater extent in polar solvents. Theoretical calculations have shown that 1H-tautomers of tetrahydro-indazol-4-ones consistently have higher dipole moments than their 2H counterparts.[7] This suggests that polar solvents will favor the 1H form, shifting the equilibrium.
-
Temperature and pH: Temperature can influence the equilibrium constant of the tautomeric interconversion. Furthermore, the pH of the medium can dictate the protonation state of the molecule, which in turn can favor one tautomeric form over another, particularly for ionizable substituents.
-
Solid-State Packing and Hydrogen Bonding: In the solid state, intermolecular forces, especially hydrogen bonding, can "lock" the molecule into a specific tautomeric form that may not be the most stable form in solution. X-ray crystallographic studies on 5-methyl-4,5,6,7-tetrahydro-1H-indazole revealed the presence of both 1H and 2H tautomers co-existing within a hydrogen-bonded trimer in the crystal lattice.[10]
Analytical and Computational Characterization of Tautomers
A multi-pronged approach combining spectroscopy and computational modeling is essential for the unambiguous characterization of tautomeric forms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying tautomeric equilibria in solution. Distinct chemical shifts for the protons and carbons near the pyrazole ring allow for the identification and quantification of each tautomer.
Table 1: Expected Comparative ¹H and ¹³C NMR Spectral Data for Tetrahydro-1H-indazole Tautomers
| Nucleus | Feature | 1H-Tautomer (Expected δ) | 2H-Tautomer (Expected δ) | Rationale for Difference |
|---|---|---|---|---|
| ¹H NMR | N-H Proton | 10.0 - 13.0 ppm (broad) | 8.0 - 10.0 ppm (broad) | The N1-H is typically more deshielded due to its position adjacent to the fused ring system. |
| C3-H Proton | ~7.5 - 8.0 ppm | ~8.0 - 8.5 ppm | The C3 proton in the 2H-tautomer is adjacent to a pyridine-like nitrogen (N2), causing a downfield shift. | |
| ¹³C NMR | C3 Carbon | ~130 - 140 ppm | ~140 - 150 ppm | Similar to the proton, the C3 carbon is more deshielded in the 2H-tautomer. |
| | C7a Carbon | ~140 - 145 ppm | ~120 - 125 ppm | The C7a carbon is directly bonded to the N1-H in the 1H-tautomer, leading to a downfield shift. |
Note: These are estimated chemical shift ranges based on general indazole chemistry and may vary based on substitution and solvent.[11]
Experimental Protocol: NMR Analysis of Tautomeric Ratio
-
Sample Preparation: Dissolve a precisely weighed sample (5-10 mg) of the tetrahydro-1H-indazole derivative in a deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical, as it can influence the tautomeric equilibrium. It is advisable to test in multiple solvents of varying polarity.
-
¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Ensure a sufficient relaxation delay (D1) to allow for accurate integration, especially for the broad N-H signals.
-
Identification: Identify distinct signals corresponding to each tautomer. The C3-H proton is often a reliable diagnostic signal.
-
Quantification: Carefully integrate the well-resolved, non-overlapping signals for each tautomer. The ratio of the integrals directly corresponds to the molar ratio of the tautomers in solution under the specific experimental conditions.
-
Variable Temperature (VT) NMR (Optional): To investigate the thermodynamics of the equilibrium, acquire spectra at various temperatures. Changes in the integral ratios can be used to calculate thermodynamic parameters (ΔH°, ΔS°).
X-Ray Crystallography
Single-crystal X-ray diffraction provides definitive, unambiguous structural information in the solid state. It allows for the direct visualization of the proton's location on either N1 or N2, confirming the dominant tautomer in the crystal.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.
-
Tautomer Identification: Locate the N-H proton in the electron density map. Its position on N1 or N2 unequivocally identifies the tautomer. In cases of disorder, both tautomers may be present and can be modeled with partial occupancies.[10]
Computational Chemistry
In silico methods, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and corroborating experimental findings.
Computational studies on 1,5,6,7-tetrahydro-4H-indazol-4-ones using the B3LYP/6-31G** level of theory have successfully predicted the most stable tautomer, aligning with experimental data.[7][8] These calculations provide the relative energies (ΔE) of the optimized geometries for each tautomer in the gas phase. Solvation models can also be applied to predict stabilities in different solvents.
Table 2: Example of Calculated Relative Energies for Tautomers of Tetrahydro-4H-indazol-4-ones (B3LYP/6-31G )**
| Compound | Tautomer | Relative Energy (kJ mol⁻¹) |
|---|---|---|
| 1 (unsubstituted) | 1H | 0.0 |
| 2H | 1.2 | |
| OH | 119.0 | |
| 4 (3,6,6-trimethyl) | 1H | 1.9 |
| 2H | 0.0 | |
| OH | 113.2 |
Data adapted from Pérez Medina, C. et al. (2006).[7]
Workflow: Computational Prediction of Tautomer Stability
Implications for Reactivity and Drug Design
The tautomeric equilibrium has profound consequences for the chemical reactivity and biological activity of tetrahydro-1H-indazoles.
-
Chemical Reactivity: Regioselective N-alkylation is a classic challenge where tautomerism is paramount. The N1 and N2 atoms exhibit different nucleophilicities, and reaction conditions can favor kinetic or thermodynamic products. For instance, alkylation of 3-substituted indazoles with sodium hydride in THF often shows high selectivity for the N1 position, which is typically the thermodynamically more stable product.[5][12] Understanding the dominant tautomer under specific reaction conditions is key to controlling the outcome of synthetic transformations.
-
Biological Activity: The precise arrangement of hydrogen bond donors and acceptors is fundamental to molecular recognition at a biological target. A switch from a 1H- to a 2H-tautomer repositions the N-H donor and alters the electrostatic potential around the pyrazole ring. This can lead to a complete loss of binding affinity or, in some cases, a switch in target selectivity. Therefore, during the structure-activity relationship (SAR) optimization process, it is crucial to confirm which tautomer is responsible for the observed activity. This knowledge allows for the design of "tautomer-locked" analogues, where substitution prevents interconversion, leading to more potent and specific drug candidates.
Conclusion and Future Outlook
Tautomerism in tetrahydro-1H-indazole structures is a multifaceted phenomenon with direct and significant implications for drug discovery and development. A failure to address it can lead to inconsistent experimental results, misleading SAR, and challenges in clinical development. Conversely, a strategic and proactive approach to understanding and controlling the tautomeric equilibrium provides a powerful tool for optimizing molecular properties and enhancing therapeutic potential.
For the modern medicinal chemist, a comprehensive characterization using a combination of high-resolution NMR, X-ray crystallography, and predictive computational modeling is not optional—it is essential. By embracing the complexity of tautomerism, researchers can unlock the full potential of the versatile tetrahydro-1H-indazole scaffold, paving the way for the next generation of innovative medicines.
References
-
Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415–420. [Link]
-
Bhoi, R., Singh, P., & K. S, S. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(7), 1469-1504. [Link]
-
Pérez Medina, C., et al. (2006). Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. Molecules. [Link]
-
Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. ResearchGate. [Link]
-
Wei, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(15), 4998. [Link]
-
ResearchGate. Annular tautomerism of indazole. [Link]
-
Pérez Medina, C., et al. (2005). Theoretical Studies on the Tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. ResearchGate. [Link]
-
Alkorta, I., & Elguero, J. (2005). Theoretical estimation of the annular tautomerism of indazoles. ResearchGate. [Link]
-
Foces-Faces, C., et al. (1998). The Unusual Properties of 5-Methyl-4,5,6,7-tetrahydro-lH-indazole in the Solid State. ElectronicsAndBooks. [Link]
-
Foces-Faces, C., et al. (1998). The Unusual Properties of 5‐Methyl‐4,5,6,7‐Tetrahydro‐1H‐Indazole in the Solid State. Sílice (CSIC). [Link]
-
ResearchGate. Different biological activities reported with Indazole derivatives. [Link]
-
Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ResearchGate. [Link]
-
Jennings, P. W., & Mackay, M. F. (2014). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 10, 2538-2545. [Link]
-
Lee, J., et al. (2015). Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry Letters, 25(7), 1524-1527. [Link]
Sources
- 1. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Unusual Properties of 5‐Methyl‐4,5,6,7‐Tetrahydro‐1H‐Indazole in the Solid State | Publicación [silice.csic.es]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Methodological & Application
Application Notes & Protocols: Leveraging Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate in Modern Drug Discovery
Abstract
Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is a heterocyclic scaffold of significant interest in medicinal chemistry. Its unique structural and chemical properties make it a versatile building block for the synthesis of diverse compound libraries aimed at various biological targets. This guide provides an in-depth exploration of this molecule's applications, offering detailed protocols for its synthesis and subsequent functionalization. We will delve into its role in the development of kinase inhibitors and other therapeutic agents, providing researchers, scientists, and drug development professionals with the practical knowledge to effectively utilize this potent pharmacophore.
I. The Strategic Advantage of the Tetrahydro-Indazole Core
The indazole ring system is a privileged scaffold in drug discovery, known for its ability to mimic purines in binding to ATP-binding sites of kinases. The 4,5,6,7-tetrahydro derivative offers several distinct advantages:
-
Three-Dimensionality: The non-aromatic, saturated portion of the bicycle introduces a defined three-dimensional geometry, which can be exploited for enhanced binding affinity and selectivity towards protein targets.
-
Tunable Physicochemical Properties: The scaffold allows for a fine-tuning of properties such as solubility and metabolic stability through chemical modification.
-
Multiple Points for Diversification: The structure presents several handles for chemical modification, including the N1 and N2 positions of the pyrazole ring and the C5-carboxylate group, enabling the generation of extensive and diverse chemical libraries.
Derivatives of the tetrahydro-indazole core have demonstrated significant potential in various therapeutic areas, including oncology and inflammation. For instance, certain 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids have exhibited notable anti-inflammatory activity.[1][2]
II. Synthesis and Core Reactions
A robust and scalable synthesis of the core scaffold is paramount for its successful application in a drug discovery program.
Protocol 1: Synthesis of this compound
Objective: To provide a reliable, step-by-step procedure for the synthesis of the title compound.
Principle: This synthesis typically involves the condensation of a suitable β-ketoester with a hydrazine source, leading to the formation of the pyrazole ring fused to the cyclohexane backbone.
Materials:
-
Methyl 2-oxocyclohexane-4-carboxylate
-
Hydrazine hydrate
-
Ethanol, absolute
-
Glacial Acetic Acid (catalyst)
-
Sodium bicarbonate solution, saturated
-
Brine
-
Anhydrous Magnesium Sulfate
-
Ethyl Acetate
-
Hexanes
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve methyl 2-oxocyclohexane-4-carboxylate (1.0 eq) in absolute ethanol.
-
Add hydrazine hydrate (1.1 eq) dropwise to the solution at room temperature.
-
Add a catalytic amount of glacial acetic acid (0.1 eq).
-
Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Allow the reaction to cool to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the organic phase in vacuo to yield the crude product.
-
Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to obtain the pure title compound.
Self-Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected molecular weight is approximately 180.20 g/mol .[3]
III. Strategic Functionalization for Target Engagement
The true power of this compound lies in its potential for diversification. The N-alkylation/arylation and amide coupling at the C5-ester are two of the most critical transformations.
A. N-Alkylation and N-Arylation: Probing the Hinge-Binding Region
Selective functionalization at the N1 or N2 position is crucial for targeting the hinge region of kinases and for modulating the compound's overall properties. The regioselectivity of N-alkylation can be influenced by the choice of base, solvent, and the nature of the alkylating agent.[4][5][6]
Caption: Regioselective N-functionalization of the tetrahydro-indazole core.
Protocol 2: Regioselective N1-Alkylation
Objective: To selectively alkylate the N1 position of the indazole ring.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide)
-
Ammonium chloride solution, saturated
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous THF under an inert atmosphere (N₂ or Ar), add a solution of the starting indazole (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction back to 0 °C and add the alkyl halide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Causality: The use of NaH in THF generally favors the formation of the more thermodynamically stable N1-alkylated product.[4][5]
B. Amide Coupling: Exploring Solvent-Exposed Regions
The C5-carboxylate provides a convenient handle for introducing a wide range of substituents that can interact with the solvent-exposed regions of the target protein, thereby enhancing potency and selectivity. This is typically achieved through amide bond formation.
Protocol 3: Amide Bond Formation
Objective: To couple a primary or secondary amine to the C5-carboxylate position after hydrolysis of the methyl ester.
Part 1: Saponification
-
Hydrolyze the methyl ester of the N-protected indazole with LiOH or NaOH in a mixture of THF/water or methanol/water.
-
Acidify the reaction mixture to protonate the carboxylate.
-
Extract the carboxylic acid product.
Part 2: Amide Coupling Materials:
-
N-protected 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid
-
Amine of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq), amine (1.1 eq), HOBt (or HOAt, 1.1 eq), and DIPEA (2.0 eq) in anhydrous DCM or DMF.
-
Add EDC (1.2 eq) portion-wise at 0 °C.
-
Stir the reaction at room temperature overnight.
-
Dilute the reaction with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify by chromatography.
Trustworthiness: This protocol utilizes standard and highly efficient coupling reagents (EDC/HOBt) that are widely used in medicinal chemistry to form amide bonds with minimal side reactions and racemization.[7][8]
IV. Application in Kinase Inhibitor Design: A Workflow
The tetrahydro-indazole scaffold has been successfully employed in the development of inhibitors for various kinases, such as Cyclin-Dependent Kinase 2 (CDK2).[9]
Caption: Drug discovery workflow for tetrahydro-indazole-based kinase inhibitors.
V. Data Summary and Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₂N₂O₂ | [3] |
| Molecular Weight | 180.20 g/mol | [3] |
| Scaffold Type | Privileged Heterocycle | General Knowledge |
| Key Applications | Kinase Inhibitors, Anti-inflammatory Agents | [1][2][9] |
| Functionalization Handles | N1/N2-positions, C5-carboxylate | [4][5][6] |
VI. Conclusion
This compound represents a highly valuable starting point for the development of novel therapeutics. Its synthetic tractability and the potential for multi-point diversification make it an ideal scaffold for library synthesis and lead optimization campaigns. The protocols and workflows detailed herein provide a comprehensive framework for researchers to harness the full potential of this versatile building block in their drug discovery endeavors.
References
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork.
- Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC - NIH.
- Syntheses and Antiinflammatory Actions of 4,5,6,7-tetrahydroindazole-5-carboxylic Acids.
- methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxyl
- Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PubMed - NIH.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.
- Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids.
Sources
- 1. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate | C9H12N2O2 | CID 12491542 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. research.ucc.ie [research.ucc.ie]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hepatochem.com [hepatochem.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" possess the inherent ability to interact with multiple biological targets, offering a fertile ground for the design of potent and selective drug candidates. The indazole nucleus, and specifically its saturated counterpart, the 4,5,6,7-tetrahydro-1H-indazole system, represents one such esteemed scaffold.[1] This application note delves into the synthesis, functionalization, and diverse applications of a key derivative, Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate , a versatile building block that has paved the way for significant advancements in various therapeutic areas.
The unique three-dimensional architecture of the tetrahydroindazole core, combined with the readily modifiable ester functionality at the 5-position, provides an exceptional platform for generating libraries of compounds with diverse pharmacological profiles.[2] From anti-inflammatory agents to targeted cancer therapies, the strategic manipulation of this scaffold has yielded numerous promising drug candidates. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the utility of this compound, complete with detailed synthetic protocols and an exploration of its role in contemporary drug discovery.
Synthetic Pathways: From Precursors to the Core Scaffold
The synthesis of this compound can be efficiently achieved through a multi-step process, commencing with readily available starting materials. The foundational approach involves the construction of the corresponding carboxylic acid, followed by esterification.
Protocol 1: Synthesis of 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid
This protocol is adapted from the established synthesis of related 1-aryl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acids and provides a reliable method for obtaining the core carboxylic acid intermediate.[3]
Step 1: Synthesis of 2-(hydroxymethylene)cyclohexanone-4-carboxylate
This initial step involves the formylation of a suitable cyclohexanone precursor. The resulting β-ketoaldehyde is a crucial intermediate for the subsequent cyclization.
-
Materials: Cyclohexanone-4-carboxylic acid derivative, a suitable formylating agent (e.g., ethyl formate), and a strong base (e.g., sodium methoxide).
-
Procedure:
-
Dissolve the cyclohexanone-4-carboxylic acid derivative in a suitable anhydrous solvent (e.g., toluene or THF).
-
Add the formylating agent in excess.
-
Slowly add the base at a controlled temperature (typically 0-5 °C).
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with an appropriate acidic solution and extract the product.
-
Purify the resulting 2-(hydroxymethylene)cyclohexanone-4-carboxylate by crystallization or chromatography.
-
Step 2: Cyclization with Hydrazine to form 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid
The key indazole ring system is formed in this step through the condensation of the β-ketoaldehyde with hydrazine.
-
Materials: 2-(hydroxymethylene)cyclohexanone-4-carboxylate, hydrazine hydrate, and a suitable solvent (e.g., ethanol or acetic acid).
-
Procedure:
-
Dissolve the 2-(hydroxymethylene)cyclohexanone-4-carboxylate in the chosen solvent.
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and isolate the precipitated 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid by filtration.
-
Wash the product with a cold solvent and dry under vacuum.
-
Caption: Synthetic route to the carboxylic acid precursor.
Protocol 2: Fischer Esterification to this compound
With the carboxylic acid in hand, a classic Fischer esterification provides a straightforward method for obtaining the desired methyl ester.[4]
-
Materials: 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid, methanol (in large excess, acting as both reagent and solvent), and a strong acid catalyst (e.g., concentrated sulfuric acid or tosic acid).
-
Procedure:
-
Suspend the 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid in methanol.
-
Carefully add a catalytic amount of the strong acid.
-
Reflux the mixture for several hours, monitoring the reaction progress by TLC until the starting material is no longer detectable.
-
Cool the reaction mixture and neutralize the acid catalyst with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the methyl ester with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield pure this compound.
-
Caption: Final esterification step.
Applications in Medicinal Chemistry: A Scaffold for Diverse Targets
The true value of this compound lies in its role as a versatile intermediate for the synthesis of a wide array of biologically active molecules. The ester group can be readily converted to amides, hydrazides, and other functionalities, allowing for systematic exploration of structure-activity relationships (SAR).
Anti-inflammatory Agents
Derivatives of 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid have demonstrated significant anti-inflammatory properties. In a key study, a series of 1-aryl substituted analogs were synthesized and evaluated for their ability to inhibit carrageenan-induced edema in rats.[3] The most active compound in the series, 1-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid, exhibited a potent anti-inflammatory effect with an ED50 value of 3.5 mg/kg.[3] This highlights the potential of this scaffold in the development of novel non-steroidal anti-inflammatory drugs (NSAIDs). The carboxylic acid (or its ester precursor) is a critical pharmacophoric element in this class of compounds.
Kinase Inhibitors for Oncology
The indazole core is a well-established hinge-binding motif in many kinase inhibitors. The tetrahydroindazole scaffold has been successfully employed in the development of inhibitors for several kinases implicated in cancer, such as Cyclin-Dependent Kinase 2 (CDK2).[5]
A high-throughput screen identified a tetrahydroindazole derivative as a hit compound for inhibiting the CDK2/cyclin A complex. Subsequent optimization of this scaffold led to the synthesis of over 50 analogs, with some showing significantly improved binding affinity and inhibitory activity against various CDK2/cyclin complexes.[5] The ability to readily functionalize the tetrahydroindazole core, often starting from intermediates like the title compound, is crucial for fine-tuning selectivity and potency against specific kinase targets.
| Compound | Target | Activity | Reference |
| 1-Phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid | Inflammation (in vivo) | ED50 = 3.5 mg/kg | [3] |
| Tetrahydroindazole Analogues | CDK2/cyclin A1, E, and O | 2- to 10-fold improved inhibitory activity over hit compound | [5] |
Ligands for Central Nervous System (CNS) Targets
The tetrahydroindazole scaffold has also been explored for its potential in targeting proteins relevant to central nervous system disorders. For instance, derivatives have been developed as potent and selective ligands for the sigma-2 receptor, which is implicated in various neurological diseases and cancer.[2] The development of such ligands is crucial for understanding the function of this protein and for advancing drug discovery efforts in the CNS space. The versatility of the tetrahydroindazole scaffold allows for the introduction of various substituents to optimize properties such as blood-brain barrier penetration and receptor affinity.
Structure-Activity Relationship (SAR) Insights and Further Functionalization
The methyl ester of 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is an excellent handle for SAR studies. Conversion of the ester to a diverse range of amides is a common and effective strategy to explore the chemical space around the scaffold and optimize biological activity.
Protocol 3: Amide Coupling for SAR Library Generation
-
Materials: this compound, a diverse library of primary and secondary amines, a suitable amide coupling reagent (e.g., HATU, HOBt/EDC), a non-nucleophilic base (e.g., DIPEA), and an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Procedure:
-
Hydrolyze the methyl ester to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).
-
Dissolve the resulting carboxylic acid in the anhydrous solvent.
-
Add the coupling reagent(s) and the base, and stir for a short period to activate the carboxylic acid.
-
Add the desired amine to the reaction mixture.
-
Stir at room temperature until the reaction is complete.
-
Work up the reaction mixture by washing with aqueous solutions to remove excess reagents and byproducts.
-
Purify the final amide product by chromatography or crystallization.
-
This parallel synthesis approach allows for the rapid generation of a library of analogs for biological screening, facilitating the identification of key structural features required for potent and selective activity.
Caption: Workflow for generating an amide library for SAR studies.
Conclusion: A Scaffold with a Bright Future
This compound stands out as a highly valuable and versatile scaffold in the field of medicinal chemistry. Its straightforward synthesis and the ease of functionalization of its ester group provide a robust platform for the development of novel therapeutics. The demonstrated success of this scaffold in generating potent anti-inflammatory agents, kinase inhibitors, and CNS-active compounds underscores its privileged nature. As drug discovery continues to demand innovative molecular architectures with desirable pharmacological properties, the strategic application of the tetrahydroindazole core, with this compound as a key building block, is poised to remain a fruitful area of research for years to come.
References
-
Nagakura, M., Ota, T., Shimidzu, N., Kawamura, K., Eto, Y., & Wada, Y. (1979). Syntheses and Antiinflammatory Actions of 4,5,6,7-tetrahydroindazole-5-carboxylic Acids. Journal of Medicinal Chemistry, 22(1), 48–52. [Link]
-
Iyamu, I. D., Lv, W., Malik, N., Mishra, R. K., & Schiltz, G. E. (2019). Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands. ChemMedChem, 14(13), 1248–1256. [Link]
-
Kumar, V., Kaur, K., & Kumar, S. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(6), 986-1017. [Link]
-
Georg, G. I., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry, 214, 113232. [Link]
-
Master Organic Chemistry. (n.d.). Fischer Esterification. Retrieved from [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
cell-based assays for testing tetrahydroindazole derivative activity
Application Notes & Protocols
Topic: High-Throughput Cellular Assays for Profiling the Bioactivity of Tetrahydroindazole Derivatives
Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.
Senior Application Scientist: Dr. Evelyn Reed
Introduction: Unlocking the Therapeutic Potential of the Tetrahydroindazole Scaffold
The tetrahydroindazole core is a privileged scaffold in modern medicinal chemistry, giving rise to a new generation of small molecules with potent and diverse biological activities. Research has shown that derivatives of this scaffold can selectively target key regulators of cellular function, making them highly promising candidates for therapeutic development, particularly in oncology.
Emerging evidence points to two primary classes of targets for these compounds:
-
Protein Kinases: A significant subset of tetrahydroindazole derivatives has been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs) and Aurora Kinases, which are master regulators of the cell cycle. Given that aberrant kinase activity is a hallmark of cancer, these molecules represent a strategic approach to arresting uncontrolled cell proliferation.
-
Sigma Receptors: Another series of tetrahydroindazole compounds has demonstrated high affinity and selectivity for the sigma-2 receptor. This receptor is notably overexpressed in a wide range of tumors and is implicated in regulating cell proliferation and survival pathways, marking it as a valuable target for anti-cancer therapy.
The successful development of these promising derivatives from hits to clinical candidates hinges on a robust and logical pipeline of biological evaluation. This guide provides a comprehensive framework of validated, cell-based assays designed to systematically characterize the activity of novel tetrahydroindazole compounds. We will progress from broad phenotypic assessments of cellular health to deep mechanistic studies that confirm target engagement and pathway modulation, providing the critical data needed to drive structure-activity relationship (SAR) studies and select lead candidates for further development.
Part 1: Primary Screening — Quantifying Global Cellular Impact
The initial step in characterizing a novel compound is to understand its overall effect on cell populations. These assays are designed for high-throughput screening to quickly determine a compound's general cytotoxicity and its specific impact on cell proliferation, providing foundational IC₅₀ (half-maximal inhibitory concentration) values.
Cell Viability Assessment using the XTT Assay
Scientific Rationale: Before assessing specific anti-proliferative effects, it is crucial to determine a compound's general toxicity. The XTT assay provides a reliable measure of cell viability by quantifying the metabolic activity of a cell population. In viable cells, mitochondrial dehydrogenase enzymes reduce the tetrazolium salt XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) into a water-soluble orange formazan product. The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells. We prioritize the XTT assay over the more traditional MTT assay because it eliminates the need for a formazan solubilization step, streamlining the workflow and reducing potential errors.
Experimental Workflow: XTT Viability Assay
Caption: Workflow for assessing cell viability with the XTT assay.
Protocol: XTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well clear-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for background control and wells with untreated cells for a vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume normal growth.
-
Compound Treatment: Prepare serial dilutions of the tetrahydroindazole derivatives in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Add 100 µL of medium with vehicle (e.g., 0.1% DMSO) to the control wells.
-
Treatment Incubation: Incubate the plate for the desired exposure period (typically 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Reagent Preparation: Shortly before the end of the incubation, prepare the activated XTT solution by mixing the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the activated XTT solution to each well, including controls. Mix gently by tapping the plate.
-
Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time should be optimized based on the cell type's metabolic rate.
-
Data Acquisition: Measure the absorbance of the formazan product using a microplate reader at a wavelength between 450-500 nm. A reference wavelength of 630-690 nm should be used to subtract background absorbance.
Data Analysis and Interpretation
| Treatment Group | Concentration (µM) | Absorbance (450nm) | Corrected Absorbance | % Viability |
| Media Blank | 0 | 0.052 | 0.000 | N/A |
| Vehicle Control (0.1% DMSO) | 0 | 1.254 | 1.202 | 100% |
| Compound A | 0.1 | 1.150 | 1.098 | 91.3% |
| Compound A | 1 | 0.831 | 0.779 | 64.8% |
| Compound A | 10 | 0.449 | 0.397 | 33.0% |
| Compound A | 100 | 0.123 | 0.071 | 5.9% |
-
Corrected Absorbance = Absorbance (450nm) - Absorbance (Media Blank)
-
% Viability = (Corrected Absorbance of Treated / Corrected Absorbance of Vehicle Control) * 100
-
Plot % Viability against the log of compound concentration to determine the IC₅₀ value using non-linear regression.
Cell Proliferation Assessment via EdU Incorporation
Scientific Rationale: While viability assays measure metabolic health, it is often more informative to directly quantify DNA synthesis to assess a compound's anti-proliferative activity. This is particularly relevant for compounds targeting cell cycle machinery. The EdU (5-ethynyl-2'-deoxyuridine) assay is a superior method for this purpose compared to the traditional BrdU assay. EdU, a nucleoside analog of thymidine, is incorporated into newly synthesized DNA during the S phase. Its detection is based on a highly specific and rapid "click" reaction between the ethynyl group of EdU and a fluorescently labeled azide. This method does not require harsh acid or heat-based DNA denaturation, which is a major drawback of BrdU detection, thus better preserving cell morphology and epitope integrity for multiplexing.
Experimental Workflow: EdU Proliferation Assay
Caption: Workflow for measuring cell proliferation via EdU incorporation.
Protocol: EdU Incorporation Assay (Microscopy-based)
-
Cell Seeding and Treatment: Seed cells in a 96-well imaging plate (e.g., black-walled, clear-bottom) and treat with tetrahydroindazole derivatives as described in the XTT protocol (steps 1-4).
-
EdU Labeling: At the end of the treatment period, add EdU to the culture medium at a final concentration of 10 µM.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator to allow for EdU incorporation.
-
Fixation: Remove the medium and wash the cells once with PBS. Fix the cells by adding 100 µL of 4% paraformaldehyde (PFA) in PBS to each well and incubating for 15 minutes at room temperature.
-
Permeabilization: Remove the fixative and wash twice with PBS. Permeabilize the cells by adding 100 µL of 0.5% Triton® X-100 in PBS and incubating for 20 minutes at room temperature.
-
Click Reaction: Remove the permeabilization buffer and wash twice with PBS. Prepare the Click-iT® reaction cocktail containing the fluorescent azide (e.g., Alexa Fluor™ 488 azide) according to the manufacturer's protocol. Add 50 µL of the cocktail to each well and incubate for 30 minutes at room temperature, protected from light.
-
Nuclear Staining: Remove the reaction cocktail and wash once with PBS. Stain the nuclei by incubating with a Hoechst 33342 solution (e.g., 1 µg/mL in PBS) for 15 minutes at room temperature.
-
Imaging and Analysis: Wash the wells twice with PBS. Acquire images using a high-content imaging system. Analyze the images by segmenting the nuclei based on the Hoechst signal and quantifying the fluorescence intensity of the EdU signal within each nucleus. The percentage of proliferating cells is the number of EdU-positive nuclei divided by the total number of nuclei.
Part 2: Mechanistic Analysis — Defining the Cellular Response
Once a compound demonstrates anti-proliferative activity, the next critical step is to determine the underlying mechanism. For potential anti-cancer agents, this often involves inducing programmed cell death (apoptosis) or causing a stall in the cell division cycle.
Quantifying Apoptosis with Caspase-3/7 Activity Assays
Scientific Rationale: Apoptosis is a highly regulated process of programmed cell death essential for normal tissue homeostasis. A key event in the apoptotic cascade is the activation of effector caspases, such as caspase-3 and caspase-7. These enzymes are responsible for the cleavage of numerous cellular proteins, leading to the systematic disassembly of the cell. Therefore, measuring the activity of caspase-3/7 serves as a direct and reliable indicator of apoptosis induction. Luminescent assays, such as the Caspase-Glo® 3/7 assay, provide a highly sensitive, simple, and high-throughput method for this measurement. The assay reagent contains a proluminescent caspase-3/7 substrate; when added to apoptotic cells, the substrate is cleaved by active caspase-3/7, releasing a substrate for luciferase (aminoluciferin) and generating a stable "glow-type" luminescent signal.
Apoptotic Signaling Pathway
Caption: Caspase cascade in apoptosis and the point of measurement.
Protocol: Caspase-Glo® 3/7 Assay
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled, clear-bottom plate and treat with compounds as described previously (steps 1-4 in the XTT protocol). It is advisable to use a shorter treatment duration (e.g., 6, 12, or 24 hours) as caspase activation can be transient.
-
Reagent Equilibration: Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature before use.
-
Assay Reaction: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis: Express data as Relative Luminescence Units (RLU). A fold-increase in caspase activity can be calculated relative to the vehicle-treated control cells. This provides a quantitative measure of apoptosis induction.
Cell Cycle Analysis by Flow Cytometry
Scientific Rationale: For tetrahydroindazole derivatives that inhibit CDKs or Aurora kinases, the expected cellular phenotype is an arrest at a specific phase of the cell cycle. For example, potent CDK4/6 inhibitors cause cells to arrest in the G1 phase, while inhibitors of Aurora kinases typically induce a G2/M phase arrest. Cell cycle distribution can be accurately quantified by staining the cellular DNA with a fluorescent dye, such as propidium iodide (PI), and analyzing the cell population using flow cytometry. The intensity of PI fluorescence is directly proportional to the amount of DNA in each cell, allowing for the differentiation and quantification of cells in the G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.
The Cell Cycle and Key Kinase Regulators
Caption: Competitive displacement of a fluorescent tracer in the NanoBRET™ assay.
Generalized Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation: Transfect HEK293 cells with a vector encoding the target of interest (e.g., CDK2 or Aurora A) fused to NanoLuc® luciferase.
-
Cell Seeding: After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM® medium. Seed the cells into a 96-well white-walled plate.
-
Compound Addition: Add the tetrahydroindazole derivatives at a range of concentrations to the wells.
-
Tracer Addition: Immediately after adding the compounds, add the specific NanoBRET™ tracer for the target kinase at its predetermined optimal concentration.
-
Incubation: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells according to the manufacturer's protocol.
-
Signal Measurement: Read both the donor (luminescence) and acceptor (fluorescence) signals on a luminometer equipped with appropriate filters (e.g., 460 nm BP for donor, 610 nm LP for acceptor).
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the corrected BRET ratio against the log of compound concentration to determine the cellular IC₅₀ for target engagement.
Orthogonal Target Validation: Cellular Thermal Shift Assay (CETSA®)
Scientific Rationale: CETSA® is a label-free method for assessing target engagement in cells or tissues. The fundamental principle is that the binding of a ligand (e.g., a tetrahydroindazole derivative) to its target protein confers thermal stability to the protein. When cells are heated, proteins begin to denature and aggregate. However, proteins that are stabilized by a bound ligand will remain in solution at higher temperatures compared to their unbound state. By treating cells with a compound, heating them across a temperature gradient, lysing them, and then quantifying the amount of soluble target protein (typically by Western blot), one can determine if the compound engaged its target.
Conceptual Workflow: Cellular Thermal Shift Assay (CETSA®)
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA®).
Summary and Path Forward
This application note outlines a tiered, logical approach to characterizing the cellular activity of novel tetrahydroindazole derivatives. By progressing from high-throughput phenotypic screens to detailed mechanistic and target validation assays, researchers can efficiently build a comprehensive biological profile for each compound. This integrated dataset is essential for establishing robust structure-activity relationships, nominating lead compounds, and ultimately advancing the most promising molecules toward preclinical and clinical development.
| Assay Type | Principle | Key Information Provided | Throughput |
| XTT Viability | Enzymatic reduction of tetrazolium salt in viable cells. | General cytotoxicity, IC₅₀ for metabolic activity. | High |
| EdU Proliferation | Incorporation of a thymidine analog into newly synthesized DNA. | Specific anti-proliferative activity, IC₅₀ for DNA synthesis. | High |
| Caspase-Glo® 3/7 | Luminescent detection of active effector caspases. | Quantifies induction of apoptosis. | High |
| Cell Cycle Analysis (PI) | Staining of DNA with a fluorescent dye to measure content. | Identifies and quantifies cell cycle phase arrest (G1, G2/M). | Medium |
| NanoBRET™ TE | BRET between a tagged target and a fluorescent tracer in live cells. | Direct, quantitative measurement of target binding in cells. | High |
| CETSA® | Ligand-induced thermal stabilization of the target protein. | Label-free confirmation of target engagement in cells. | Low-Medium |
References
-
Wikipedia. MTT assay. [Link]
-
Manic, G. et al. (2015). A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. Frontiers in Oncology. [Link]
-
Uzquiano, A. et al. (2014). Proliferation assays (BrdU and EdU) on skeletal tissue sections. Methods in Molecular Biology. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
-
Bio-Rad Antibodies. BrdU (Bromodeoxyuridine) for Cell Proliferation Analysis. [Link]
-
Yan, S. B. et al. (2019). Aurora A–Selective Inhibitor LY3295668 Leads to Dominant Mitotic Arrest, Apoptosis in Cancer Cells, and Shows Potent Preclinical Antitumor Efficacy. Molecular Cancer Therapeutics. [Link]
-
ACS Publications. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. [Link]
-
Crespo-Yàñez, X. et al. (2018). Phenotypic Screening Approaches to Develop Aurora Kinase Inhibitors: Drug Discovery Perspectives. SLAS DISCOVERY. [Link]
-
National Institutes of Health. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs. [Link]
-
MDPI. Aurora B Inhibitors as Cancer Therapeutics. [Link]
-
National Institutes of Health. A Cell Biologist's Field Guide to Aurora Kinase Inhibitors. [Link]
-
Promega Connections. The Surprising Landscape of CDK Inhibitor Selectivity in Live Cells. [Link]
-
National Institutes of Health. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. [Link]
-
National Institutes of Health. Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. [Link]
-
National Institutes of Health. Design, Synthesis, and Activity Assays of Cyclin-Dependent Kinase 1 Inhibitors With Flavone Scaffolds. [Link]
-
bioRxiv. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. [Link]
-
BMG Labtech. Apoptosis – what assay should I use? [Link]
-
National Institutes of Health. Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands. [Link]
-
Frontiers. Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. [Link]
-
National Institutes of Health. Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. [Link]
-
National Institutes of Health. Tetrahydroindazole inhibitors of CDK2/cyclin complexes. [Link]
-
Frontiers. Development of SYK NanoBRET cellular target engagement assays for gain–of–function variants. [Link]
- BPS Bioscience. NanoB
Application Note & Protocol Guide: High-Purity Isolation of Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
Abstract
Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development, belonging to a class of molecules known for a range of biological activities, including anti-inflammatory properties.[1] The efficacy, safety, and reproducibility of downstream applications are critically dependent on the purity of this intermediate. This guide provides a detailed examination of robust purification techniques, offering experienced-based insights and step-by-step protocols for recrystallization and flash column chromatography. The methodologies are designed to be self-validating, ensuring researchers can achieve high-purity material suitable for the most demanding applications.
Introduction and Compound Profile
The indazole scaffold is a privileged structure in drug discovery. The purity of intermediates like this compound is paramount, as even minor impurities can confound biological data, lead to side reactions, or complicate regulatory approval processes. The typical synthesis of this molecule often involves the condensation of a substituted cyclohexanone with a hydrazine source, a process that can generate regioisomers, unreacted starting materials, and other by-products. Therefore, a robust and validated purification strategy is not just recommended, but essential.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1076197-88-0 | BLDpharm |
| Molecular Formula | C₉H₁₂N₂O₂ | Calculated |
| Molecular Weight | 180.21 g/mol | Calculated |
| Appearance | Typically an off-white to pale yellow solid | Inferred from related compounds |
| Key Structural Features | Fused bicyclic system, NH proton (H-bond donor), two N atoms and a carbonyl group (H-bond acceptors) | General Chemical Knowledge |
Purification Strategy Overview
The choice of purification method depends on the impurity profile and the scale of the reaction. For crude material that is already relatively pure (>90%), recrystallization is an efficient method for removing minor impurities and achieving high recovery. For more complex mixtures containing multiple by-products or impurities with similar polarity to the desired product, flash column chromatography is the method of choice.
Sources
Application Notes & Protocols: Strategic Development of Bioactive Analogs from Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract: The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of therapeutic agents.[1][2] This document provides a comprehensive guide for the strategic development of novel analogs starting from the versatile building block, Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate. We will explore key chemical manipulation points on the scaffold, including N-functionalization, ester modification, and ring aromatization. Each strategy is accompanied by detailed, field-tested protocols and expert insights into the causality behind experimental choices, empowering researchers to efficiently generate diverse compound libraries for biological screening.
Introduction: The Tetrahydroindazole Scaffold
Indazole-containing compounds exhibit a vast range of pharmacological activities, including anti-inflammatory, antitumor, and antibacterial properties.[3][4] While fully aromatic indazoles are common, the partially saturated 4,5,6,7-tetrahydroindazole core offers a unique three-dimensional geometry that can be advantageous for exploring specific protein-ligand interactions. This scaffold has been successfully leveraged to create potent inhibitors for targets such as Mycobacterium tuberculosis and cyclin-dependent kinases (CDKs).[5][6]
Our starting material, this compound, presents three primary points for chemical diversification, allowing for a systematic exploration of the surrounding chemical space. This guide will focus on practical, efficient, and scalable synthetic strategies to unlock the potential of this scaffold.
Figure 1: Overview of strategic diversification pathways for the starting scaffold.
Strategy A: N-Functionalization of the Indazole Ring
The indazole ring contains two nitrogen atoms, and in the 1H-tautomer, the N-H proton is acidic and can be readily removed by a base to facilitate alkylation, arylation, or acylation.[7] The choice of base and solvent can influence the regioselectivity of the reaction, yielding either N1 or N2 substituted products. Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form.[8]
Expertise & Experience: While both N1 and N2 isomers are synthetically accessible, N1 substitution is often favored under standard alkylating conditions (e.g., NaH in DMF). The resulting isomers can typically be separated by silica gel chromatography. It is crucial to characterize the regiochemistry unambiguously, usually via 2D NMR techniques (HMBC, NOESY), as the biological activity of N1 and N2 isomers can differ significantly.
Protocol 2.1: General Procedure for N-Alkylation
Principle: Deprotonation of the indazole nitrogen with a strong base generates a nucleophilic anion that subsequently displaces a halide from an alkyl halide electrophile.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Alkyl halide (e.g., Benzyl bromide, Ethyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The cessation of hydrogen gas evolution indicates complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add the desired alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Dilute the mixture with water and extract with EtOAc (3 x volumes).
-
Combine the organic layers, wash with water and then brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to isolate the N1 and N2 substituted products.
Trustworthiness: This protocol is self-validating through reaction monitoring. The appearance of new, less polar spots on TLC (relative to the N-H starting material) and their subsequent analysis by LC-MS will confirm product formation and allow for the determination of the N1/N2 isomer ratio.
Strategy B: Modification of the C5-Carboxylate Group
The methyl ester at the C5 position is a versatile handle for introducing a wide array of functional groups, significantly impacting properties like solubility, hydrogen bonding capacity, and target engagement. The most common and effective strategy is hydrolysis to the corresponding carboxylic acid, followed by amide coupling to generate a diverse library of analogs.
Protocol 3.1: Ester Hydrolysis to Carboxylic Acid
Principle: Saponification using a strong base like lithium hydroxide (LiOH) in a mixed aqueous/organic solvent system effectively cleaves the methyl ester to the carboxylate salt, which is then protonated during acidic workup.
Materials:
-
This compound analog (from Strategy A, or the parent compound)
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the starting ester (1.0 equivalent) in a 3:1:1 mixture of THF:MeOH:H₂O.
-
Add LiOH·H₂O (3.0 equivalents) and stir the mixture at room temperature for 2-6 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool to 0 °C.
-
Acidify the solution to pH ~2-3 by the dropwise addition of 1 M HCl. A precipitate should form.
-
Extract the aqueous layer with EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.
Protocol 3.2: Amide Library Synthesis via Amide Coupling
Principle: The carboxylic acid is activated using a peptide coupling reagent to form a highly reactive intermediate, which readily reacts with a primary or secondary amine to form the corresponding amide bond.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification, synthesis, and pharmacological evaluation of tetrahydroindazole based ligands as novel antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review [austinpublishinggroup.com]
- 8. caribjscitech.com [caribjscitech.com]
Application Note: A Multi-faceted Approach to the Analytical Characterization of Tetrahydroindazoles
Abstract
Tetrahydroindazoles represent a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic candidates.[1][2][3] Their robust and unambiguous characterization is a cornerstone of drug discovery and development, ensuring structural integrity, purity, and stability. This guide provides an in-depth exploration of the primary analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the comprehensive analysis of this important heterocyclic class. We present not only validated, step-by-step protocols but also the underlying scientific rationale, empowering researchers to develop and adapt these methods for novel derivatives.
Introduction: The Analytical Imperative for Tetrahydroindazoles
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the definitive technique for the elucidation of molecular structure.[6] It provides atomic-level information on the connectivity and chemical environment of nuclei, making it indispensable for confirming the identity of synthesized tetrahydroindazoles and distinguishing between potential isomers.[7][8]
Rationale and Experimental Considerations
The choice of NMR experiments and parameters is dictated by the need to resolve all proton (¹H) and carbon (¹³C) signals and establish their correlations.
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common starting point due to its ability to dissolve a wide range of organic compounds. For less soluble or more polar tetrahydroindazoles, dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative. The choice of solvent can slightly alter chemical shifts.
-
1D Spectra (¹H and ¹³C): A standard ¹H NMR spectrum provides initial information on the number of distinct protons and their immediate electronic environment. The ¹³C NMR spectrum, often acquired with proton decoupling, reveals the number of unique carbon atoms.
-
2D Spectra (COSY and HSQC): For complex derivatives, 1D spectra may exhibit overlapping signals. 2D NMR techniques are crucial for unambiguous assignments.[9]
-
COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling correlations, identifying protons on adjacent carbons.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached.
-
Data Presentation: Expected NMR Spectral Data
The following table summarizes typical chemical shift ranges for a generic 4,5,6,7-tetrahydro-1H-indazole scaffold. Actual values will vary based on substitution.
Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for a Tetrahydroindazole Core
| Position | Nucleus | Expected Chemical Shift (ppm) | Notes |
| N-H | ¹H | 8.0 - 12.0 | Broad signal, position is concentration and solvent dependent. May not be observed in the 2H-indazole isomer. |
| C3-H | ¹H | 7.0 - 8.0 | Aromatic-like proton on the pyrazole ring. |
| C4, C7 | ¹H | 2.5 - 3.0 | Aliphatic protons on the cyclohexene ring, adjacent to the pyrazole. |
| C5, C6 | ¹H | 1.8 - 2.2 | Aliphatic protons on the saturated portion of the cyclohexene ring. |
| C3 | ¹³C | 130 - 150 | Pyrazole ring carbon. |
| C3a, C7a | ¹³C | 110 - 145 | Bridgehead carbons connecting the two rings. |
| C4, C5, C6, C7 | ¹³C | 20 - 35 | Saturated carbons of the cyclohexene ring. |
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the tetrahydroindazole sample.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% tetramethylsilane (TMS) as an internal reference.
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Acquisition: Load the sample into the NMR spectrometer.
-
Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
1D ¹H Spectrum: Acquire a standard ¹H NMR spectrum (e.g., 16-32 scans).
-
1D ¹³C Spectrum: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 1024-4096 scans).
-
2D Spectra (Optional but Recommended): Acquire COSY and HSQC spectra to confirm assignments.
-
Processing: Process the data (Fourier transform, phase correction, and baseline correction) using appropriate software.
Visualization: NMR Analysis Workflow
Caption: Workflow for structural elucidation of tetrahydroindazoles using NMR.
Purity Determination and Quantification by HPLC
HPLC is the workhorse technique for assessing the purity of pharmaceutical compounds and for quantitative analysis.[10] For tetrahydroindazoles, a well-developed reversed-phase HPLC (RP-HPLC) method is essential for separating the main compound from starting materials, by-products, and degradation products.
Rationale and Method Development Insights
The goal of HPLC method development is to achieve a symmetric peak for the main analyte, well-resolved from all potential impurities, within a reasonable run time.[11]
-
Stationary Phase (Column): A C18 column is the most common choice for compounds of moderate polarity like tetrahydroindazoles, offering excellent hydrophobic retention and separation capabilities.[12]
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent (typically acetonitrile or methanol) is used.[13]
-
Organic Modifier: Acetonitrile often provides better peak shape and lower backpressure compared to methanol.
-
Aqueous Buffer: A buffer (e.g., phosphate or formate) is used to control the pH of the mobile phase.[12] For many tetrahydroindazoles, which may contain basic nitrogen atoms, an acidic pH (e.g., pH 2.5-3.5) can improve peak shape by ensuring consistent protonation. Formic acid (0.1%) is a volatile and effective choice, especially if the eluent is directed to a mass spectrometer.
-
-
Detection: UV detection is standard. The wavelength should be set at a λₘₐₓ of the tetrahydroindazole chromophore, typically determined by a UV scan, to ensure maximum sensitivity.
Protocol: RP-HPLC Method for Purity Analysis
This protocol is a robust starting point and should be validated according to ICH guidelines.[14] Validation parameters include accuracy, precision, specificity, linearity, range, and robustness.[15][16]
Table 2: Recommended Starting HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 15 minutes, hold for 2 min, return to initial over 1 min, equilibrate for 2 min |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV Diode Array Detector (DAD) at an appropriate λₘₐₓ (e.g., 254 nm) |
| Injection Vol. | 10 µL |
| Sample Diluent | 50:50 Acetonitrile:Water |
| Sample Conc. | Approx. 1 mg/mL |
Step-by-Step Procedure:
-
System Preparation: Prepare mobile phases, filter through a 0.45 µm membrane, and degas.
-
System Equilibration: Purge the HPLC system and equilibrate the column with the initial mobile phase composition until a stable baseline is achieved.
-
Sample Preparation: Prepare a stock solution of the tetrahydroindazole at ~1 mg/mL in the diluent. Ensure complete dissolution, using sonication if necessary.
-
System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be <2.0%.
-
Analysis: Inject a blank (diluent), followed by the sample solution.
-
Data Processing: Integrate the chromatogram. Calculate the purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
Visualization: HPLC Method Development and Analysis Workflow
Caption: Workflow for HPLC purity analysis of tetrahydroindazoles.
Molecular Weight Confirmation by LC-MS
LC-MS combines the separation power of HPLC with the mass analysis capability of mass spectrometry, providing definitive confirmation of molecular weight and offering insights into fragmentation patterns.[17] It is a highly sensitive and specific technique crucial for confirming the identity of the target compound and identifying impurities or metabolites.[18]
Rationale and Key Principles
-
Interface and Ionization: Electrospray Ionization (ESI) is the most common technique for analyzing drug-like molecules such as tetrahydroindazoles. It is a soft ionization method that typically generates the protonated molecular ion [M+H]⁺ in positive ion mode.
-
Mass Analyzer: Time-of-Flight (TOF) analyzers provide high-resolution mass accuracy (HRMS), allowing for the determination of elemental composition. Quadrupole analyzers are robust and excellent for quantitative analysis and tandem MS (MS/MS) experiments.[17]
-
LC Method Compatibility: The HPLC method described previously, using volatile buffers like formic acid, is directly compatible with LC-MS analysis. Non-volatile buffers like phosphate must be avoided as they will contaminate the MS source.
Protocol: LC-MS Identity Confirmation
-
LC System: Use the same or a similar RP-HPLC method as described in Section 3.2. Ensure all mobile phase components are volatile.
-
Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in the mobile phase or a suitable diluent. High concentrations can cause source contamination and signal suppression.
-
MS System Setup:
-
Ionization Mode: ESI Positive ([M+H]⁺).
-
Scan Range: Set a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).
-
Source Parameters: Optimize source parameters (e.g., capillary voltage, gas flow, temperature) by infusing a standard solution of the analyte.
-
-
Analysis: Inject the sample into the LC-MS system.
-
Data Analysis:
-
Extract the mass spectrum from the chromatographic peak corresponding to the analyte.
-
Identify the molecular ion peak [M+H]⁺.
-
For HRMS data, compare the measured mass to the calculated theoretical mass. The mass error should typically be less than 5 ppm.
-
If impurities are observed in the chromatogram, their mass spectra can be extracted to help identify them.
-
Visualization: LC-MS Analysis Workflow
Caption: Workflow for identity confirmation of tetrahydroindazoles by LC-MS.
Conclusion: An Integrated Analytical Strategy
The robust characterization of tetrahydroindazoles relies on the synergistic use of NMR, HPLC, and LC-MS. NMR provides the definitive structural proof, HPLC establishes purity and enables quantification, and LC-MS offers unambiguous molecular weight confirmation. By employing these techniques in concert, researchers and drug development professionals can ensure the quality and integrity of their compounds, building a solid foundation for successful discovery and development programs. The protocols and rationales provided herein serve as a comprehensive resource for establishing these critical analytical capabilities.
References
- Vertex AI Search. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing.
- Pharma Beginners. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
- Jadhav, S. D., et al. (n.d.). Analytical method validation: A brief review. GSC Biological and Pharmaceutical Sciences.
- Chaudhary, P. K., & Sharma, V. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Quality Assurance.
- Xu, H., et al. (2019). Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. ACS Medicinal Chemistry Letters.
- Choi, H., et al. (2015). Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry Letters.
- Amirthaganesan, S., et al. (2010). Synthesis, Spectral and Antimicrobial Studies of Some N(2)-Substituted Tetrahydroindazoles. ResearchGate.
- Xu, H., et al. (n.d.). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. European Journal of Medicinal Chemistry.
- Tiwari, R., et al. (2010). Identification, synthesis, and pharmacological evaluation of tetrahydroindazole based ligands as novel antituberculosis agents. Journal of Medicinal Chemistry.
- BenchChem. (n.d.). Spectroscopic Comparison of 3-Amino-4,5,6,7-tetrahydro-1H-indazole Isomers.
- Crawford, J. J., et al. (2014). Property- and Structure-Guided Discovery of a Tetrahydroindazole Series of Interleukin-2 Inducible T-Cell Kinase Inhibitors. Journal of Medicinal Chemistry.
- Omini, E. B., et al. (2020). A Review on Analytical Method Development and Validation by RP-HPLC. World Journal of Pharmaceutical Research.
- ResearchGate. (n.d.). NMR Spectroscopy in Drug and Natural Product Analysis.
- Nagaraju, P. T., et al. (2024). Liquid Chromatography – Mass Spectrometry. Indo American Journal of Pharmaceutical Sciences.
- ResearchGate. (n.d.). Structure Determination of N-Methyl-tetrahydro-5H-indazol-5-ones.
- Wang, H. Y., & Chen, Y. L. (2002). High performance liquid chromatography analysis of tetrahydrozoline hydrochloride in ophthalmic solution by silica column eluted with aqueous solvent mixtures. Journal of Food and Drug Analysis.
- Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
- Ghauch, A. (2016, July 18). HPLC for Active Ingredients Separation and Quantification. YouTube.
- Ferreirós, N. (2013). Recent advances in LC-MS/MS analysis of Δ(9)-tetrahydrocannabinol and its metabolites in biological matrices. Bioanalysis.
- Al-Tamrah, S. A. (n.d.). Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations. NCBI.
Sources
- 1. Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification, synthesis, and pharmacological evaluation of tetrahydroindazole based ligands as novel antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. m.youtube.com [m.youtube.com]
- 11. emerypharma.com [emerypharma.com]
- 12. Development and validation of a reversed-phase HPLC method for analysis of tetrahydrozoline hydrochloride in eye drop formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wisdomlib.org [wisdomlib.org]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 16. wjarr.com [wjarr.com]
- 17. iajps.com [iajps.com]
- 18. Recent advances in LC-MS/MS analysis of Δ(9)-tetrahydrocannabinol and its metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Tetrahydroindazole Synthesis
Welcome to the technical support center for tetrahydroindazole synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges in achieving optimal yields for this important heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying chemical principles to empower you to diagnose and resolve issues in your synthetic workflow. We will explore common pitfalls, from starting material integrity to reaction scale-up, ensuring your protocols are robust and reproducible.
Troubleshooting Guide: Specific Issues & Solutions
This section addresses specific, common problems encountered during tetrahydroindazole synthesis in a direct question-and-answer format.
Q1: My reaction shows low conversion to the desired tetrahydroindazole, with significant starting material remaining. What are the primary factors to investigate?
A1: Low conversion is one of the most frequent issues and typically points to suboptimal reaction conditions or reactant stoichiometry. The core of this synthesis is the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine, followed by cyclization.
Here’s a systematic approach to troubleshooting:
-
Reaction Temperature and Time: Many standard procedures involve heating the reaction mixture, often at reflux in a solvent like ethanol or acetic acid.[1][2] If conversion is low, the reaction may require more energy or longer time to proceed to completion.
-
Causality: The initial condensation to form the hydrazone intermediate and the subsequent intramolecular cyclization both have activation energy barriers. Insufficient thermal energy can stall the reaction.
-
Actionable Advice:
-
Incrementally increase the reaction temperature. If you are running the reaction at 80 °C, try increasing to 90 °C or switching to a higher boiling point solvent (e.g., toluene, with appropriate acid catalysis).
-
Extend the reaction time. Monitor the reaction progress every 2-4 hours using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until no further consumption of the limiting reagent is observed.
-
-
-
Catalyst Efficiency: Acid catalysts are frequently employed to facilitate both the hydrazone formation (by activating the carbonyl group) and the cyclization step.
-
Causality: The catalyst protonates a carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine. It also protonates the hydroxyl group in the cyclization intermediate, facilitating the elimination of water.
-
Actionable Advice:
-
Catalyst Choice: While acetic acid can serve as both solvent and catalyst, stronger acids like p-toluenesulfonic acid (p-TsA) or even mineral acids (diluted HCl) can be more effective in catalytic amounts. Some modern approaches utilize greener catalysts like ionic liquids.[3]
-
Catalyst Loading: Ensure the catalyst loading is appropriate. For p-TsA, a loading of 5-10 mol% is a good starting point. If the catalyst is degrading or being consumed by basic impurities, a higher loading may be necessary.
-
-
-
Stoichiometry: Ensure the molar ratio of your reactants is correct. While a 1:1 ratio is theoretically required, a slight excess (1.05-1.1 equivalents) of the more volatile or less stable reactant can sometimes drive the reaction to completion.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting decision tree for low reaction conversion.
Q2: I'm observing the formation of significant side products, complicating purification and lowering my yield. What are these impurities likely to be?
A2: Side product formation is common and often arises from the reactivity of the intermediates or starting materials under the reaction conditions.
-
Incomplete Cyclization: The most common "side product" is often the stable hydrazone intermediate. If the cyclization step is slow or reversible, the hydrazone may be isolated.
-
Identification: The hydrazone will have a different polarity from the final product on TLC and a distinct mass in MS analysis (mass of starting materials minus one water molecule).
-
Solution: This issue is mechanistically linked to Q1. Stronger acidic conditions or higher temperatures are typically required to drive the cyclization forward.
-
-
Aromatization: If the reaction is run under harsh oxidative conditions or for extended times at high temperatures, the tetrahydroindazole ring can be oxidized to the corresponding indazole.
-
Identification: Aromatization results in a loss of 4 mass units (4 hydrogens) and a significant change in the 1H NMR spectrum (disappearance of aliphatic protons and appearance of new aromatic signals).
-
Solution: Avoid harsh oxidizing agents. If the reaction requires high temperatures, conduct it under an inert atmosphere (Nitrogen or Argon) to minimize air oxidation. Some substrates can be aromatized by reagents like sulfur.[1]
-
-
Regioisomer Formation: When using an unsymmetrical 1,3-dicarbonyl compound, two different regioisomers of the tetrahydroindazole can be formed.
-
Identification: This can be challenging. Careful analysis of 2D NMR data (HMBC, NOESY) is often required to distinguish the isomers. They may also be separable by chromatography.
-
Solution: The regioselectivity is dictated by the relative electrophilicity of the two carbonyl carbons and steric hindrance. Sometimes, changing the catalyst or solvent can influence the isomeric ratio. A directed synthesis, where one carbonyl is protected, may be necessary for complete control.
-
Q3: My yield drops dramatically after purification by silica gel chromatography. Why is this happening and what can I do?
A3: Significant product loss during purification often points to product instability on the stationary phase or issues with the work-up procedure.
-
Instability on Silica Gel: Tetrahydroindazoles, containing both a basic nitrogen center and a potentially acidic N-H proton, can be sensitive to the acidic nature of standard silica gel. This can lead to decomposition or irreversible binding to the column.
-
Actionable Advice:
-
Neutralize the Silica: Pre-treat the silica gel by preparing the slurry in a solvent system containing a small amount of a volatile base, such as triethylamine (~1%) or ammonia in methanol. This will neutralize the acidic silanol groups.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (basic or neutral) or a bonded phase like C18 (reverse-phase chromatography).
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation (flash chromatography is preferred over gravity chromatography).
-
-
-
Work-up Issues: If your product has some water solubility, it can be lost during aqueous extraction steps.
-
Actionable Advice:
-
Salt Out: During the aqueous wash, saturate the aqueous layer with sodium chloride or potassium carbonate to decrease the polarity of the aqueous phase and drive the organic product into the organic layer.[4]
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer one or two more times with fresh organic solvent to recover any dissolved product.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing 4,5,6,7-tetrahydroindazoles?
A1: The most prevalent and generally reliable method is the condensation reaction between a suitable 1,3-cyclohexanedione derivative (e.g., 1,3-cyclohexanedione itself, or dimedone) and a substituted hydrazine (e.g., phenylhydrazine, hydrazine hydrate).[1][5] This reaction is typically performed in a protic solvent like ethanol or acetic acid, often with heating. Its robustness and the ready availability of starting materials make it the first choice for many applications.
Q2: How critical is the purity of my starting materials?
A2: It is absolutely critical. Impurities in the starting materials are a leading cause of low yields and difficult purifications.
-
1,3-Dicarbonyl Compound: This compound can exist in equilibrium with its enol form. Ensure you are using the correct molecular weight for your calculations. Impurities from its synthesis can interfere with the reaction.
-
Hydrazine: Hydrazines, particularly substituted ones like phenylhydrazine, are prone to oxidation and can discolor over time (turning dark red or brown). Using old or discolored hydrazine is a common cause of reaction failure or the formation of tarry byproducts. It is highly recommended to use freshly opened bottles or to purify stored hydrazines by distillation before use.
Q3: What are the typical solvents and catalysts used, and how do I choose the best one?
A3: The choice depends on the specific substrates and the desired reaction rate.
| Parameter | Common Choices | Rationale & Considerations |
| Solvent | Ethanol, Methanol | Good general-purpose protic solvents. The reaction is often run at reflux. |
| Acetic Acid | Can act as both solvent and acid catalyst. Useful for less reactive substrates but can be harsh. | |
| Toluene, Xylene | Higher boiling points for difficult cyclizations. Requires a separate acid catalyst. Allows for azeotropic removal of water using a Dean-Stark apparatus to drive the reaction forward. | |
| Catalyst | Acetic Acid (as solvent) | Mildly acidic, often sufficient. |
| p-Toluenesulfonic Acid (p-TsA) | A stronger, non-nucleophilic acid catalyst. Effective at low loadings (5-10 mol%). | |
| Hydrochloric Acid (HCl) | A strong mineral acid, can be very effective but may cause side reactions or product degradation if not used carefully in dilute form. | |
| Ionic Liquids (e.g., [bmim(BF4)]) | A "green chemistry" alternative that can serve as both catalyst and solvent, sometimes leading to higher yields and easier work-up.[3] |
Validated Experimental Protocol: Synthesis of 1-Phenyl-4,5,6,7-tetrahydro-1H-indazol-4-one
This protocol describes a standard synthesis adapted from literature procedures.[5]
Workflow Diagram
Caption: General experimental workflow for tetrahydroindazole synthesis.
Materials:
-
1,3-Cyclohexanedione (1.12 g, 10 mmol)
-
Phenylhydrazine (1.08 g, 10 mmol)
-
Absolute Ethanol (50 mL)
-
Glacial Acetic Acid (0.5 mL)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-cyclohexanedione (1.12 g, 10 mmol) and absolute ethanol (50 mL). Stir until the solid is fully dissolved.
-
Addition of Reagents: Add phenylhydrazine (1.08 g, 10 mmol) to the solution, followed by glacial acetic acid (0.5 mL).
-
Heating: Heat the reaction mixture to reflux (approximately 85 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 3-6 hours, as indicated by the consumption of the starting materials.
-
Cooling and Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. The product may begin to precipitate as a pale yellow solid. Further cooling in an ice bath can enhance precipitation.
-
Work-up:
-
Collect the precipitated solid by vacuum filtration and wash the filter cake with a small amount of cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure to obtain the crude product.
-
The crude material can be dissolved in ethyl acetate (50 mL) and washed with saturated sodium bicarbonate solution (2 x 25 mL) to remove acetic acid, followed by a wash with brine (25 mL).
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude solid can be further purified by recrystallization from ethanol or by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent system) to yield the pure product.
-
References
-
Popova, G., Ladds, M. J. G. W., Johansson, L., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 3915–3934. [Link]
-
Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. ResearchGate. This is a requestable full-text, the link directs to the publication page. [Link]
-
Chaudhari, T. Y., et al. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. World Journal of Advanced Research and Reviews, 13(1), 160-171. [Link]
-
Nangare, A. J., et al. (2024). Tetrahydrocarbazoles as potential therapeutic agents: A review of their synthesis and biological activities. World Journal of Advanced Research and Reviews, 21(03), 2127–2135. [Link]
-
Pasha, M. A., et al. (2013). Green synthesis of 2,3,4,9-tetrahydro-1H-carbazoles/ 2,3-dimethylindoles catalyzed by [bmim (BF4)] ionic liquid in methanol. Records of Natural Products, 7(3), 228-235. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016). MedChem Tips and Tricks. American Chemical Society. [Link]
-
Zhu, J., et al. (2015). Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry, 23(7), 1532-1537. [Link]
-
Wang, X., et al. (2009). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. Bioorganic & Medicinal Chemistry Letters, 19(15), 4038-4042. [Link]
Sources
identifying common impurities in Methyl 4,5,6,7-tetrahydro-1h-indazole-5-carboxylate synthesis
Welcome to the technical support center for the synthesis of Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during the synthesis of this important heterocyclic building block. Here, we provide in-depth, field-proven insights and troubleshooting strategies to help you identify and mitigate common impurities, thereby ensuring the quality and integrity of your synthesis.
Troubleshooting Guide: Addressing Common Synthetic Challenges
This section addresses specific issues you might encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Question 1: My reaction is complete, but I've isolated a significant amount of a constitutional isomer. How can I identify it and improve the regioselectivity of my synthesis?
Answer:
A common challenge in the synthesis of indazoles from unsymmetrical precursors is the formation of regioisomers, specifically the 1H- and 2H-indazole derivatives.[1][2] The thermodynamically more stable 1H-indazole is typically the desired product.[1] However, kinetic control can sometimes favor the formation of the 2H-isomer.[3]
Causality: The regioselectivity of the cyclization reaction between a hydrazine and a β-dicarbonyl compound (or its enol ether/enamine equivalent) is influenced by factors such as the nature of the substituents, the solvent, and the reaction temperature. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl groups, leading to the two possible regioisomers.
Identification of Isomers:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between the 1H and 2H isomers. The chemical shifts of the protons and carbons in the indazole ring will differ significantly between the two isomers. Specifically, the position of the N-H proton signal and the chemical shifts of the carbons in the pyrazole moiety are key indicators.
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method can often separate the two isomers, allowing for their quantification. The more polar isomer will typically have a shorter retention time on a reverse-phase column.
-
X-ray Crystallography: For an unambiguous structural confirmation, single-crystal X-ray analysis is the gold standard.
Strategies to Improve Regioselectivity:
-
Reaction Conditions: The choice of solvent and temperature can influence the kinetic versus thermodynamic product distribution. Running the reaction at a higher temperature for a longer duration may favor the formation of the more stable 1H-isomer.
-
Protecting Groups: In some cases, using a protecting group on one of the hydrazine nitrogens can direct the cyclization to favor one isomer over the other.
-
Purification: If the formation of the undesired isomer cannot be completely suppressed, careful purification by column chromatography or recrystallization is necessary. Developing an optimized HPLC method will be crucial for monitoring the purity of the fractions.
Question 2: My final product shows a persistent impurity with a similar polarity to the desired product, making it difficult to remove by column chromatography. What could this impurity be?
Answer:
This persistent impurity is likely the corresponding carboxylic acid, 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid.[4][5]
Causality: This impurity can arise from two main sources:
-
Incomplete Esterification: If your synthetic route involves the esterification of the carboxylic acid precursor, incomplete reaction is a common cause.
-
Hydrolysis: The methyl ester is susceptible to hydrolysis back to the carboxylic acid, especially if exposed to moisture or acidic/basic conditions during workup or storage. One study noted that crystallization in boiling water can lead to partial hydrolysis of related N-substituted indazoles.[6]
Identification:
-
HPLC-MS: This is the most effective technique for identifying this impurity. The mass spectrum will show a molecular ion corresponding to the carboxylic acid (C8H10N2O2, MW: 166.18)[5] instead of the methyl ester (C9H12N2O2, MW: 180.20).[7]
-
NMR Spectroscopy: In the 1H NMR spectrum, the sharp singlet of the methyl ester protons (around 3.7 ppm) will be absent, and a broad singlet corresponding to the carboxylic acid proton will be present (typically >10 ppm), though this can exchange with residual water in the solvent. In the 13C NMR, the carbonyl carbon of the carboxylic acid will have a different chemical shift compared to the ester carbonyl.
Mitigation and Removal:
-
Anhydrous Conditions: Ensure that the esterification reaction is carried out under strictly anhydrous conditions to drive the reaction to completion.
-
Workup: During the workup, avoid prolonged exposure to strong acids or bases. A neutral or slightly acidic wash is preferable.
-
Purification: If the carboxylic acid impurity is present, it can sometimes be removed by washing a solution of the product in a non-polar organic solvent (like dichloromethane or ethyl acetate) with a mild aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylic acid will be deprotonated and extracted into the aqueous layer. However, care must be taken as the desired product may also have some solubility in the aqueous phase.
-
Re-esterification: If the amount of the carboxylic acid impurity is significant, it may be necessary to re-subject the mixture to the esterification conditions.
Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis and purity of this compound.
Q1: What are the primary starting materials for the synthesis of this compound, and what impurities can they introduce?
The most common synthetic route involves the condensation of a hydrazine (or a substituted hydrazine) with a β-ketoester derivative of cyclohexanone, specifically a derivative of 2-oxocyclohexane-1-carboxylic acid.[2]
-
Impurities from the Cyclohexanone Precursor: The purity of the starting β-ketoester is crucial. Incomplete formylation or carboxylation of the cyclohexanone starting material can lead to residual cyclohexanone derivatives that may undergo side reactions with hydrazine.
-
Impurities from Hydrazine: Hydrazine is a reactive reagent and can contain oxidation or degradation products. It is advisable to use high-purity hydrazine hydrate or anhydrous hydrazine.
Q2: Besides the 2H-regioisomer and the carboxylic acid, what other side products should I be aware of?
While the 2H-isomer and the hydrolyzed acid are the most common process-related impurities, other side products can form under certain conditions:
-
Hydrazone Formation: Incomplete cyclization can lead to the formation of a stable hydrazone intermediate. This is more likely if the reaction is not heated sufficiently or if there are steric hindrances.
-
Dimerization: Some indazole derivatives have been reported to form dimers, especially under oxidative conditions or at high temperatures.[1]
-
Decarboxylation: Although less common under typical esterification conditions, harsh thermal conditions could potentially lead to the decarboxylation of the carboxylic acid precursor, resulting in 4,5,6,7-tetrahydro-1H-indazole.
Q3: What are the recommended analytical methods for assessing the purity of this compound?
A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity assessment:
-
HPLC with UV and MS Detection: This is the workhorse technique for purity analysis. A reverse-phase C18 column with a gradient elution of water (often with a formic acid or ammonium acetate modifier) and acetonitrile or methanol is a good starting point. UV detection can quantify the major components, while MS detection is invaluable for identifying unknown impurities by their mass-to-charge ratio.
-
NMR Spectroscopy (1H, 13C, and correlation spectroscopy like HSQC and HMBC): NMR provides detailed structural information and can be used to confirm the identity of the main product and characterize impurities if they are present at a sufficient concentration (>1%).
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities, GC-MS can be a useful tool.
Q4: How should I store this compound to ensure its stability?
To minimize degradation, the compound should be stored in a cool, dry, and dark place.[5] It is best kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and oxygen.
Visualizing Impurity Formation
The following diagram illustrates the primary synthetic pathway and the formation of key impurities.
Caption: Synthetic pathway and common impurity formation.
Summary of Common Impurities
| Impurity Name | Chemical Formula | Molecular Weight | Common Origin | Recommended Analytical Technique |
| 4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid | C₈H₁₀N₂O₂ | 166.18 | Incomplete esterification, Hydrolysis | HPLC-MS, NMR |
| Methyl 4,5,6,7-tetrahydro-2H-indazole-5-carboxylate | C₉H₁₂N₂O₂ | 180.20 | Lack of regioselectivity in cyclization | HPLC, NMR, X-ray Crystallography |
| Unreacted Starting Materials | Variable | Variable | Incomplete reaction | HPLC, GC-MS |
| Hydrazone Intermediate | Variable | Variable | Incomplete cyclization | HPLC-MS, NMR |
Experimental Protocol: HPLC Method for Impurity Profiling
This protocol provides a starting point for developing an HPLC method to separate the target compound from its primary impurities.
-
Instrumentation: HPLC system with UV and Mass Spectrometric detectors.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: Linear gradient from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-18.1 min: Linear gradient from 95% to 5% B
-
18.1-22 min: Hold at 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 254 nm and MS in positive ion mode.
Expected Elution Order:
-
4,5,6,7-Tetrahydro-1H-indazole-5-carboxylic acid (most polar)
-
Methyl 4,5,6,7-tetrahydro-2H-indazole-5-carboxylate
-
This compound (least polar of the three)
References
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Available at: [Link]
- Reddy, T. J., & Kumar, V. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34.
-
PubChem. (n.d.). 4,5,6,7-tetrahydro-1H-indazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 1354950-72-3, 4,5,6,7-Tetrahydro-1H-indazole-6-carboxylic acid. Retrieved from [Link].
-
Nagakura, M., et al. (1979). Syntheses and Antiinflammatory Actions of 4,5,6,7-tetrahydroindazole-5-carboxylic Acids. Journal of Medicinal Chemistry, 22(1), 48-53. Available at: [Link]
- Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
-
ResearchGate. (n.d.). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Retrieved from [Link]
- O'Connor, C. J., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Tetrahedron, 94, 132279.
- Journal of the Chemical Society C: Organic. (1968). 4,5,6,7-Tetrahydro-3-oxo-2H-indazolecarboxylic acids. Part V.
-
Organic Chemistry Portal. (n.d.). 2H-Indazole synthesis. Retrieved from [Link]
-
ResearchGate. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
ResearchGate. (2025). Scheme 20. Synthesis of indazole derivatives in different methods. Retrieved from [Link]
-
PubChem. (n.d.). 2h-indazole-5-carboxylic acid, 4,5,6,7-tetrahydro-, 3,6-dihydroxy-6-methyl-4-phenyl-, methyl ester, (4-alpha,5-beta,6-alpha)-. Retrieved from [Link]
-
ResearchGate. (2021). Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. Retrieved from [Link]
-
ScienceOpen. (2024). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. Retrieved from [Link]
-
National Institutes of Health. (2018). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]
-
ResearchGate. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones. Retrieved from [Link]
- Seela, F., & Peng, X. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227-237.
-
Der Pharma Chemica. (n.d.). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids. Retrieved from [Link]
- Wiley Online Library. (2009). Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1 H -indazoles. Journal of Heterocyclic Chemistry, 46(6), 1408-1414.
-
ResearchGate. (n.d.). Enthalpy of formation for indazoles (indazole, 1H-indazole-3-carboxylic acid, 1H-indazole-5-carboxylic acid, 1H-indazole-6-carboxylic acid and 1-methyl-1H-indazole-6-carboxylic methyl ester): experimental and theoretical studies. Retrieved from [Link]
Sources
- 1. caribjscitech.com [caribjscitech.com]
- 2. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. biosynth.com [biosynth.com]
- 5. chemscene.com [chemscene.com]
- 6. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1076197-88-0|this compound|BLD Pharm [bldpharm.com]
Technical Support Center: Optimizing Reaction Conditions for Tetrahydroindazole Synthesis
Welcome to the technical support center for the synthesis of tetrahydroindazoles. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on optimizing reaction conditions and troubleshooting common issues encountered during the synthesis of this important heterocyclic scaffold. The information presented here is a synthesis of established synthetic protocols and field-proven insights to ensure scientific integrity and experimental success.
Frequently Asked Questions (FAQs)
This section addresses common questions and challenges encountered during tetrahydroindazole synthesis.
Q1: My reaction yield for the initial condensation of a cyclohexanedione with a hydrazine is consistently low. What are the primary factors to investigate?
A: Low yields in this key step often stem from a few critical parameters. Firstly, the purity of your starting materials is paramount; ensure the cyclohexanedione and hydrazine are free of impurities. Secondly, the choice of acid catalyst and solvent system plays a significant role. While Brønsted acids like HCl and H₂SO₄ are commonly used, Lewis acids such as ZnCl₂ or BF₃ can also be effective.[1] It is advisable to screen a selection of acid catalysts to find the optimal choice for your specific substrates.[2] Additionally, the reaction temperature should be carefully optimized, as excessively high temperatures can lead to decomposition.[2]
Q2: I am observing the formation of regioisomers (N1 vs. N2 substituted) during the alkylation of my tetrahydroindazole core. How can I control the regioselectivity?
A: The control of regioselectivity in the N-alkylation of indazoles is a well-documented challenge. The outcome is a delicate balance of steric and electronic factors, as well as reaction conditions. A common strategy to favor N1 alkylation is the use of sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF).[3] Conversely, the use of different base and solvent combinations can alter the product ratio. The electronic nature of substituents on the indazole ring also plays a crucial role. Electron-withdrawing groups can influence the nucleophilicity of the nitrogen atoms, thereby directing alkylation.[3]
Q3: My reductive amination step to introduce a substituent on the tetrahydroindazole scaffold is sluggish and incomplete. What can I do to improve the reaction efficiency?
A: Incomplete reductive aminations are a common hurdle. To drive the reaction to completion, it's crucial to ensure the efficient formation of the imine or iminium intermediate. This can be facilitated by the use of dehydrating agents like molecular sieves or by azeotropic removal of water.[4] The choice of reducing agent is also critical. While sodium borohydride (NaBH₄) is a common choice, milder and more selective reagents like sodium triacetoxyborohydride (STAB) are often more effective, especially for sensitive substrates.[4] Monitoring the reaction for the disappearance of the aldehyde or ketone starting material by techniques like NMR can confirm imine formation before the addition of the reducing agent.
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Problem 1: Low Yield in the Condensation of 1,3-Cyclohexanedione with Hydrazine
Potential Causes & Solutions
| Potential Cause | Explanation & Recommended Action |
| Purity of Starting Materials | Impurities in either the 1,3-cyclohexanedione or the hydrazine can lead to unwanted side reactions and a decrease in yield. Action: Ensure the purity of your starting materials by recrystallization or distillation. |
| Suboptimal Acid Catalyst | The choice and concentration of the acid catalyst are crucial for promoting the condensation reaction. Action: Screen a variety of Brønsted acids (e.g., HCl, H₂SO₄, p-TsOH) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) to identify the most effective catalyst for your specific substrates.[1] |
| Incorrect Reaction Temperature | The reaction often requires heating, but excessive temperatures can lead to the degradation of starting materials or the desired product. Action: Monitor the reaction progress by thin-layer chromatography (TLC) at different temperatures to determine the optimal balance between reaction rate and product stability.[2] |
| Inappropriate Solvent | The solvent can influence the solubility of the reactants and the reaction rate. Action: While alcohols like ethanol are commonly used, consider screening other solvents such as acetic acid or toluene, which can sometimes improve yields. |
| Oxidation of Hydrazine | Hydrazines can be susceptible to oxidation, especially in the presence of air at elevated temperatures. Action: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions. |
Experimental Protocol: Optimization of the Condensation Reaction
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,3-cyclohexanedione derivative (1.0 eq) and the chosen solvent (e.g., ethanol, 0.5 M).
-
Add the selected acid catalyst (0.1 eq).
-
Add the hydrazine derivative (1.1 eq) dropwise to the stirred solution.
-
Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the crude product by filtration or extraction, depending on its physical properties.
-
Purify the product by recrystallization or column chromatography.
Workflow for Troubleshooting Low Yield in Condensation
Caption: Troubleshooting workflow for low yield.
Problem 2: Poor Regioselectivity in N-Alkylation of the Tetrahydroindazole Core
Potential Causes & Solutions
| Potential Cause | Explanation & Recommended Action |
| Base and Solvent Combination | The nature of the base and the polarity of the solvent significantly influence the site of alkylation. Action: For N1-selectivity, a common and effective combination is sodium hydride (NaH) in a non-polar aprotic solvent like THF.[3] For N2-selectivity, different conditions may be required and should be screened empirically. |
| Steric Hindrance | Bulky substituents on the indazole ring or the alkylating agent can sterically hinder one of the nitrogen atoms, leading to preferential alkylation at the less hindered position. Action: Consider the steric profile of your substrates when predicting or troubleshooting regioselectivity. |
| Electronic Effects of Substituents | Electron-withdrawing or electron-donating groups on the tetrahydroindazole ring alter the electron density at the N1 and N2 positions, thereby influencing their nucleophilicity. Action: Analyze the electronic effects of your substituents to rationalize the observed regioselectivity and to guide the design of substrates that may favor the desired isomer. |
| Reaction Temperature | In some cases, the ratio of N1 to N2 isomers can be temperature-dependent. Action: Investigate the effect of reaction temperature on the regioselectivity. Running the reaction at a lower temperature may improve selectivity. |
| Nature of the Alkylating Agent | The reactivity and nature of the electrophile can also play a role. Action: If possible, experiment with different leaving groups on your alkylating agent (e.g., bromide vs. iodide vs. tosylate) to see if it impacts the regioselectivity. |
Experimental Protocol: Regioselective N1-Alkylation
-
To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add sodium hydride (60% dispersion in mineral oil, 1.2 eq).
-
Wash the NaH with anhydrous hexane (3x) to remove the mineral oil and then suspend it in anhydrous THF.
-
Cool the suspension to 0 °C and add a solution of the N-unsubstituted tetrahydroindazole (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add the alkylating agent (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography to separate the regioisomers.
Decision Tree for Controlling Regioselectivity
Caption: Decision tree for regioselectivity control.
References
-
Caddick, S., et al. (2007). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 3, 38. Available at: [Link]
- Venkataraman, K., & Wagle, D. R. (1979). A new, efficient method for the synthesis of 2-substituted indoles. Tetrahedron Letters, 20(33), 3037-3040.
- Hughes, D. L. (1993). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
- Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on the Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.
- Lane, C. F. (1975). Sodium Cyanoborohydride — A Highly Selective Reducing Agent for Organic Functional Groups. Synthesis, 1975(3), 135-146.
- Kim, S., et al. (1987). A new method for the selective reduction of amides to amines with diisobutylaluminum hydride-n-butyllithium. The Journal of Organic Chemistry, 52(10), 2050-2053.
- Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756-2767.
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.
- Robinson, B. (1969). The Fischer Indole Synthesis. Chemical Reviews, 69(2), 227-250.
- Sundberg, R. J. (2002). Indoles. Academic Press.
- Joule, J. A. (2013). Heterocyclic Chemistry. John Wiley & Sons.
- Li, J. J. (2014). Name Reactions: A Collection of Detailed Reaction Mechanisms. Springer.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
- Katritzky, A. R., et al. (2010).
Sources
Technical Support Center: Purification of Crude Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve the purity of your crude product. The methodologies described are grounded in established chemical principles to ensure reliable and reproducible results.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound and offers targeted solutions.
Question 1: My crude product is an oil or a sticky solid and won't crystallize. What should I do?
Answer:
This is a common issue often caused by the presence of residual solvents or impurities that inhibit crystal lattice formation. Here’s a systematic approach to tackle this:
-
Initial Workup Verification: Ensure your initial aqueous workup was sufficient to remove water-soluble impurities. An acidic wash (e.g., dilute HCl) can remove basic starting materials like unreacted hydrazine, while a basic wash (e.g., saturated NaHCO₃) can remove acidic byproducts.[1] A final brine wash helps to break up emulsions and remove excess water before drying the organic layer.
-
Solvent Removal: Traces of high-boiling point solvents like DMF or DMSO are notorious for preventing crystallization. If you suspect their presence, perform a series of co-evaporations with a lower-boiling point solvent like toluene or heptane under reduced pressure.
-
"Salting Out": If the product is in an organic solvent, washing with saturated brine can sometimes help to "salt out" the desired compound, reducing its solubility in the aqueous phase and promoting its separation.
-
Initiating Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid material from a previous batch, add a single seed crystal to the supersaturated solution.
-
Solvent System Adjustment: If direct crystallization from the reaction solvent fails, consider a solvent/anti-solvent system. Dissolve your crude oil in a minimal amount of a good solvent (e.g., ethyl acetate, dichloromethane) and slowly add a poor solvent (e.g., hexanes, heptane) until turbidity persists. Allow the solution to stand, ideally at a reduced temperature, to induce crystallization.
-
Question 2: After recrystallization, my product purity has not significantly improved, or my yield is very low. What factors should I consider?
Answer:
This indicates that the chosen recrystallization solvent is not optimal for separating the desired product from its specific impurities.
-
Solvent Selection is Key: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Conversely, the impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor).
-
Systematic Solvent Screening: A systematic approach to finding the right solvent is crucial. Start with small amounts of your crude product and test a range of solvents with varying polarities.
| Solvent System | Typical Application | Notes |
| Ethyl Acetate/Hexanes | A versatile system for compounds of intermediate polarity. | Dissolve in hot ethyl acetate, then add hexanes until cloudy. |
| Dichloromethane/Pentane | Good for less polar compounds. | Be mindful of the high volatility of pentane. |
| Methanol or Ethanol | Effective for more polar compounds. | Water can be used as an anti-solvent. |
| Toluene | Useful for compounds that are sparingly soluble in other common solvents. | Higher boiling point requires careful heating. |
| Acetonitrile | Can be effective for certain nitrogen-containing heterocycles. |
-
Controlling the Cooling Rate: Rapid cooling often leads to the trapping of impurities within the crystal lattice and the formation of small, impure crystals. Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator to maximize recovery.
-
Yield Optimization: If the yield is low, it's possible that a significant amount of your product remains in the mother liquor. Concentrate the mother liquor and attempt a second recrystallization. You can also analyze the mother liquor by TLC to confirm the presence of the product.
Question 3: I am observing a persistent impurity with a similar Rf value to my product on the TLC plate. How can I separate them?
Answer:
When impurities have similar polarity to the product, simple recrystallization may be insufficient. In such cases, column chromatography is the preferred method.[2][3][4]
-
Choosing the Right Stationary and Mobile Phase:
-
Stationary Phase: For most applications involving tetrahydroindazole derivatives, silica gel is a suitable stationary phase.[2][3]
-
Mobile Phase: The key is to find an eluent system that provides optimal separation (a ΔRf of at least 0.2). A common starting point is a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate. Systematically vary the ratio of these solvents to achieve the desired separation. For instance, you can test solvent systems like 9:1, 4:1, and 1:1 hexanes:ethyl acetate.
-
-
Column Chromatography Best Practices:
-
Dry Loading: For compounds that are not highly soluble in the mobile phase, or to achieve a very tight band at the start of the chromatography, consider dry loading. Dissolve the crude product in a suitable solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dried powder to the top of the column.
-
Gradient Elution: If there are multiple impurities with varying polarities, a gradient elution (gradually increasing the polarity of the mobile phase) can be more effective than an isocratic elution (using a constant solvent composition).
-
-
Alternative Chromatographic Techniques:
-
For challenging separations, particularly for chiral tetrahydroindazole derivatives, High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase may be necessary.[5]
-
Workflow for Purification Method Selection
Caption: Decision tree for selecting a purification method.
II. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in a typical synthesis of this compound?
A1: The impurities will largely depend on the synthetic route. A common synthesis involves the condensation of a hydrazine with a β-ketoester derivative.[6] Potential impurities include:
-
Unreacted Starting Materials: Such as the hydrazine or the cyclohexanone precursor.
-
Regioisomers: Alkylation or acylation of the indazole ring can sometimes lead to mixtures of N-1 and N-2 substituted isomers.[7]
-
Side-Reaction Products: Dimerization or polymerization of starting materials or intermediates can occur under certain conditions.[8]
-
Solvents: Residual high-boiling point solvents from the reaction or workup.
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques is recommended for comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy way to visually assess the number of components in your sample. A single spot in multiple solvent systems is a good indication of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation and purity determination. The absence of signals corresponding to impurities is a strong indicator of high purity.
-
High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. For final compounds intended for biological testing, purity of >95% as determined by HPLC is often required.[2]
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[2]
Q3: Are there any stability concerns with this compound?
A3: While generally stable, indazole derivatives can be susceptible to degradation under certain conditions:
-
Strong Acidic or Basic Conditions: Prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to hydrolysis of the methyl ester to the corresponding carboxylic acid.
-
Oxidation: The tetrahydroindazole ring can be susceptible to oxidation, particularly if exposed to strong oxidizing agents or prolonged exposure to air and light. It is advisable to store the purified compound under an inert atmosphere (e.g., nitrogen or argon) at a low temperature and protected from light.[9]
Q4: Can I use an acid-base extraction to purify my crude product?
A4: An acid-base extraction can be a useful preliminary purification step. The indazole nitrogen is weakly basic and can be protonated by a strong acid. However, the pKa of the indazole ring system can be influenced by substituents. This method is most effective for removing non-basic impurities. A typical procedure would involve dissolving the crude material in an organic solvent like ethyl acetate, extracting with dilute acid (e.g., 1M HCl), neutralizing the aqueous layer with a base (e.g., NaHCO₃ or NaOH), and then back-extracting the purified product into an organic solvent. Always monitor the process by TLC to ensure you are not losing a significant amount of product.
III. Experimental Protocols
Protocol 1: Standard Recrystallization from an Ethyl Acetate/Hexanes System
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. Use a magnetic stirrer and hot plate for efficient dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask.
-
Addition of Anti-Solvent: While the ethyl acetate solution is still warm, slowly add hexanes dropwise until the solution becomes slightly turbid and the turbidity persists.
-
Cooling and Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold hexanes to remove any remaining mother liquor.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Protocol 2: Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexanes:ethyl acetate).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to pack under gravity or with gentle pressure. Ensure the silica bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and carefully apply it to the top of the silica bed. Alternatively, use the dry loading method described in the troubleshooting section.
-
Elution: Carefully add the mobile phase to the top of the column and begin elution. Collect fractions in test tubes or vials.
-
Fraction Analysis: Monitor the elution of the product by TLC.
-
Combining and Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
IV. References
-
Bocus, M., et al. (2020). Integrating experimental and computational techniques to study chromatographic enantioresolutions of chiral tetrahydroindazole derivatives. ResearchGate. Available at: [Link]
-
Ito, S., et al. (1979). Syntheses and Antiinflammatory Actions of 4,5,6,7-tetrahydroindazole-5-carboxylic Acids. Journal of Medicinal Chemistry.
-
Youn, J., et al. (2019). Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. PMC. Available at: [Link]
-
Brecevic, L., et al. (2007). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PMC. Available at: [Link]
-
Hema, E., et al. (2006). Ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate monohydrate. Acta Crystallographica Section E: Structure Reports Online.
-
Organic Chemistry Portal. Indazole synthesis. Available at: [Link]
-
Ribeiro, C., et al. (2014). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. MDPI. Available at: [Link]
-
Kumar, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances.
-
Kumar, A., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances.
-
Elguero, J., et al. (2021). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry.
-
PubChem. 4,5,6,7-tetrahydro-1H-indazole. Available at: [Link]
-
PubChem. Methyl 1H-indazole-5-carboxylate. Available at: [Link]
-
Reddy, P., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. ResearchGate. Available at: [Link]
-
Li, Y., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
-
Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available at: [Link]
-
ResearchGate. Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Available at: [Link]
-
Beilstein Journals. Supporting Information Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from densi. Available at: [Link]
-
Google Patents. Process for preparing 1-methylindazole-3-carboxylic acid. Available at:
-
Google Patents. Preparation method of 4-bromo-5-methyl-1H-indazole. Available at:
-
Organic Syntheses. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester. Available at: [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Syntheses and antiinflammatory actions of 4,5,6,7-tetrahydroindazole-5-carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives | MDPI [mdpi.com]
- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemscene.com [chemscene.com]
stability issues of Methyl 4,5,6,7-tetrahydro-1h-indazole-5-carboxylate in solution
A Guide to Understanding and Mitigating Stability Issues in Solution
Welcome to the technical support center for Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical troubleshooting strategies to ensure the integrity of your experiments.
The stability of a compound in solution is paramount for obtaining reliable and reproducible experimental results. This compound, with its ester functionality and tetrahydro-H-indazole core, presents a unique set of stability considerations. This guide will walk you through the potential degradation pathways, influencing factors, and best practices for handling this molecule.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
The main stability concerns for this compound are hydrolysis of the methyl ester group and potential oxidation of the tetrahydro-H-indazole ring system. The rate of these degradation processes is influenced by several factors including pH, temperature, solvent, light exposure, and the presence of oxidizing agents.
Q2: In which pH range is the compound most stable?
Generally, esters are most stable in a slightly acidic to neutral pH range (pH 4-6). Under strongly acidic or basic conditions, the rate of hydrolysis of the methyl ester to the corresponding carboxylic acid increases significantly. It is crucial to determine the optimal pH for your specific application and buffer system.
Q3: Can I autoclave solutions of this compound?
No, autoclaving is not recommended. The high temperatures and pressures involved in autoclaving will likely lead to significant thermal degradation and hydrolysis of the ester.
Q4: How should I prepare a stock solution?
For maximum stability, it is advisable to prepare fresh solutions for each experiment. If a stock solution is necessary, it should be prepared in an anhydrous aprotic solvent like DMSO or DMF and stored at low temperatures (e.g., -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: I observe a loss of potency or inconsistent results over time with my prepared solutions.
-
Potential Cause: Degradation of the compound in your experimental medium.
-
Troubleshooting Steps:
-
Verify Solution Age and Storage: Always use freshly prepared solutions when possible. If using a stock solution, ensure it has been stored correctly (see Q4 in FAQs) and has not undergone multiple freeze-thaw cycles.
-
Analyze for Degradants: Use an analytical technique like High-Performance Liquid Chromatography (HPLC) to check for the appearance of degradation products. A common degradant to look for would be the carboxylic acid formed from ester hydrolysis.
-
pH and Temperature Control: Re-evaluate the pH and temperature of your experimental conditions. If possible, adjust the pH to a more neutral range and perform experiments at the lowest practical temperature.
-
Issue 2: My solution has changed color or a precipitate has formed.
-
Potential Cause: This could be due to oxidation of the indazole ring or precipitation of the compound or its degradants.
-
Troubleshooting Steps:
-
Protect from Light and Air: Store solutions in amber vials and consider purging the headspace with an inert gas like nitrogen or argon to minimize exposure to light and oxygen.
-
Solvent Compatibility: Ensure the compound is fully soluble in your chosen solvent at the desired concentration. If precipitation occurs upon storage at low temperatures, you may need to prepare a more dilute stock solution or use a different solvent system.
-
Check for Contaminants: The presence of metal ions can catalyze oxidation. Use high-purity solvents and glassware.
-
Key Degradation Pathways
Understanding the potential chemical transformations of this compound is crucial for mitigating stability issues.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
This protocol outlines the steps for preparing a stock solution with enhanced stability.
-
Solvent Selection: Choose a high-purity, anhydrous aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Weighing: Accurately weigh the desired amount of this compound in a clean, dry vial.
-
Dissolution: Add the appropriate volume of the chosen solvent to achieve the target concentration. Gently vortex or sonicate until the compound is completely dissolved.
-
Aliquoting and Storage: Dispense the stock solution into small-volume, amber-colored vials. Purge the headspace of each vial with an inert gas (e.g., nitrogen or argon) before sealing. Store the aliquots at -20°C or -80°C.
-
Usage: When needed, thaw a single aliquot at room temperature. Avoid repeated freeze-thaw cycles of the same aliquot.
Protocol 2: Monitoring Solution Stability by HPLC
This protocol provides a general framework for assessing the stability of your solutions.
-
Sample Preparation: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of your solution and dilute it to a suitable concentration for HPLC analysis with your mobile phase.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to aid in peak shape and separation).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by the UV spectrum of the compound (e.g., 254 nm).
-
-
Data Analysis: Monitor the peak area of the parent compound over time. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation. Calculate the percentage of the parent compound remaining at each time point.[1]
Data Summary
The following table provides a general guide to the factors affecting the stability of this compound in solution, based on the chemical properties of its functional groups.
| Factor | Condition | Impact on Stability | Recommendation |
| pH | < 4 (Acidic) | Increased rate of ester hydrolysis | Buffer solutions to pH 4-7 if possible. |
| > 8 (Basic) | Significantly increased rate of ester hydrolysis | Avoid highly basic conditions. | |
| Temperature | Elevated (> 40°C) | Accelerates both hydrolysis and oxidation | Store solutions at low temperatures and conduct experiments at controlled room temperature or below. |
| Solvent | Protic (e.g., water, methanol) | Can participate in hydrolysis | Use aprotic solvents for stock solutions. Minimize time in aqueous media. |
| Light | UV or prolonged exposure to room light | May promote oxidative degradation | Store solutions in amber vials and protect from direct light. |
| Oxygen | Presence of atmospheric oxygen | Can lead to oxidation of the indazole ring | Degas solvents and store solutions under an inert atmosphere. |
Concluding Remarks
The stability of this compound in solution is a critical factor for the success of your research. By understanding the potential degradation pathways and implementing the recommended handling and storage procedures, you can significantly enhance the reliability and reproducibility of your experimental data. Should you have further questions or require more specific guidance, please do not hesitate to contact our technical support team.
References
-
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866–5881. [Link]
-
Patel, K., & Patel, M. (2015). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Pharmaceutical and Biopharmaceutical Research, 1(1), 1-8. [Link]
Sources
Navigating the Labyrinth of Tetrahydroindazole Synthesis at Scale: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Tetrahydroindazole Synthesis. As a Senior Application Scientist, I've seen firsthand how a promising lab-scale synthesis can encounter significant hurdles during scale-up. This guide is designed to be your field manual, providing in-depth, experience-driven advice to navigate the common pitfalls in the large-scale production of this critical heterocyclic scaffold. We will move beyond simple procedural lists to explore the "why" behind common failures and provide robust, validated solutions.
Part 1: Core Synthesis Challenges & Troubleshooting
The scale-up of tetrahydroindazole synthesis, often involving multicomponent reactions like the Hantzsch or Paal-Knorr type syntheses, is not merely a matter of proportionally increasing reagents.[1] The transition from grams to kilograms introduces new variables that can dramatically impact yield, purity, and safety.[1] This section will address the most frequently encountered problems in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: My scaled-up reaction has stalled, or the yield has dropped significantly. What are the likely culprits?
A1: A drop in yield upon scale-up is a classic and often multifaceted problem.[2] The primary suspects are often related to mass and heat transfer limitations. In larger reactors, inefficient mixing can lead to localized "hot spots" where the temperature is significantly higher than the bulk, promoting degradation of starting materials, intermediates, or the final product.[3][4] Conversely, "dead zones" with poor mixing can slow the reaction rate due to insufficient contact between reactants.[1]
Troubleshooting Steps:
-
Re-evaluate Your Agitation: A magnetic stir bar's efficiency does not scale. Ensure your reactor's mechanical stirrer (e.g., anchor, turbine) is appropriate for the vessel geometry and viscosity of the reaction mixture.
-
Controlled Reagent Addition: For exothermic steps, such as the initial condensation, consider a slower, controlled addition of one of the reactants. This allows the cooling system to keep pace with heat generation.[4]
-
Monitor Internal Temperature: Rely on an internal temperature probe rather than the jacket temperature. This gives a more accurate reading of the reaction conditions.
Q2: I'm observing a significant increase in tar-like impurities in my large-scale batch. How can this be mitigated?
A2: Tar formation is a common issue in acid-catalyzed cyclization reactions, which are often employed in tetrahydroindazole synthesis. This is typically exacerbated by high temperatures and overly concentrated acidic conditions.
Mitigation Strategies:
-
Catalyst Optimization: The choice and concentration of the acid catalyst are critical. A catalyst that is too strong can promote polymerization and tar formation. It is advisable to screen milder Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) or even solid acid catalysts which can simplify removal during work-up.
-
Strict Temperature Control: As mentioned, localized overheating is a major contributor to tar formation. A jacketed reactor with efficient cooling is essential to prevent thermal excursions.
-
Solvent Selection: The solvent should be chosen to ensure all reactants and key intermediates remain in solution, which can help minimize the formation of insoluble polymeric materials.
Q3: The regioselectivity of my reaction has changed upon scale-up, leading to a mixture of isomers. What factors are at play?
A3: When using unsymmetrical starting materials (e.g., an unsymmetrical diketone), the formation of regioisomers is a possibility. The regioselectivity can be influenced by subtle changes in reaction conditions that become more pronounced at scale.
Factors Influencing Regioselectivity:
-
Kinetic vs. Thermodynamic Control: Temperature fluctuations can shift the balance between the kinetically and thermodynamically favored products.
-
Catalyst and Solvent Effects: The choice of acid catalyst and the polarity of the solvent can influence the transition state energies of the competing cyclization pathways, thereby altering the isomeric ratio.[5]
-
Rate of Reagent Addition: The rate at which reactants are introduced can affect local concentrations and, in turn, influence which regioisomeric pathway is favored.
To address this, a careful re-optimization of reaction parameters at a pilot scale is often necessary.
Part 2: In-Depth Troubleshooting Guides
Guide 1: Managing Thermal Hazards and Preventing Runaway Reactions
Exothermic reactions are a major safety concern during scale-up. The heat generated by a reaction increases with the volume of the reaction mixture, while the ability to remove that heat is dependent on the surface area of the reactor. As you scale up, the volume-to-surface area ratio increases, making heat removal less efficient and increasing the risk of a thermal runaway.[6]
Key Indicators of a Potential Thermal Runaway:
-
A rapid, uncontrolled increase in the internal reaction temperature.
-
A significant increase in pressure within the reactor.
-
Visible gas evolution or boiling of the solvent.
Preventative Measures and Control Strategies:
| Strategy | Description | Key Considerations |
| Calorimetry Studies | Perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) on a small scale to determine the heat of reaction and the maximum temperature of the synthetic reaction (MTSR). | This data is crucial for designing an adequate cooling system for the large-scale reactor. |
| Controlled Dosing | Add the limiting or most reactive reagent slowly over time. | This allows the rate of heat generation to be controlled and matched by the cooling capacity of the reactor. |
| Dilution | Increasing the solvent volume can help to absorb the heat of reaction, acting as a heat sink. | This may impact reaction kinetics and downstream processing (e.g., solvent removal). |
| Emergency Quenching | Have a pre-defined and tested procedure for rapidly quenching the reaction in case of a thermal excursion. | This may involve the addition of a cold, inert solvent or a chemical quenching agent. |
Workflow for Assessing and Mitigating Thermal Risk
Caption: A decision-making workflow for thermal hazard assessment.
Guide 2: Catalyst Deactivation and Regeneration
In many synthetic routes to tetrahydroindazoles, particularly those involving catalytic hydrogenation or cross-coupling reactions, catalyst deactivation can lead to sluggish or incomplete reactions.[7]
Common Causes of Catalyst Deactivation:
-
Poisoning: Strong binding of impurities (e.g., sulfur or nitrogen-containing compounds) to the active sites of the catalyst.[8]
-
Fouling: Deposition of carbonaceous material ("coke") or polymeric byproducts on the catalyst surface, blocking active sites.[9]
-
Sintering: Agglomeration of metal nanoparticles on the catalyst support at high temperatures, leading to a loss of active surface area.[8]
Troubleshooting and Regeneration Protocol for a Heterogeneous Catalyst (e.g., Pd/C):
Step 1: Identify the Cause of Deactivation
-
Analyze starting materials for potential poisons using techniques like ICP-MS or GC-MS.
-
Characterize the spent catalyst using techniques like Temperature Programmed Oxidation (TPO) to detect coke formation or Transmission Electron Microscopy (TEM) to observe sintering.
Step 2: Develop a Regeneration Strategy
| Deactivation Mechanism | Regeneration Method | Protocol Outline |
| Fouling (Coking) | Calcination | 1. Purge the catalyst with an inert gas (e.g., N₂) at a moderate temperature (e.g., 200°C) to remove volatiles. 2. Introduce a controlled stream of diluted air (e.g., 5% O₂ in N₂). 3. Slowly ramp the temperature to the target calcination temperature (typically 300-500°C) to burn off the coke without causing sintering.[8] |
| Poisoning | Solvent Washing | Wash the catalyst with a suitable solvent to remove adsorbed impurities. The choice of solvent will depend on the nature of the poison. |
| Sintering | Redispersion (More Complex) | This is often irreversible. In some cases, chemical treatment can redisperse the metal particles, but this is a highly specialized process. Prevention through careful temperature control is key. |
Logical Relationship Diagram for Catalyst Deactivation
Caption: Causes and consequences of catalyst deactivation.
Guide 3: Challenges in Purification and Isolation
Purification methods that are straightforward at the lab scale, such as column chromatography, can become significant bottlenecks during scale-up.[3] Crystallization is often the preferred method for purification and isolation at a large scale.
Common Crystallization and Isolation Issues:
-
Oil Formation: The product separates as an oil instead of a crystalline solid.
-
Poor Crystal Form: The resulting crystals are very fine or needle-like, making them difficult to filter and dry.
-
Polymorphism: The product crystallizes in different crystal forms with varying physical properties (e.g., solubility, stability).
-
Inclusion of Impurities: Impurities become trapped within the crystal lattice.
Troubleshooting Crystallization:
| Problem | Potential Causes | Solutions |
| Oiling Out | - Supersaturation is too high. - Cooling rate is too fast. - Inappropriate solvent system. | - Use a more dilute solution. - Slow down the cooling rate. - Screen for different anti-solvents. - Use seeding to induce crystallization. |
| Poor Crystal Habit | - High level of supersaturation. - Presence of certain impurities. | - Control the rate of supersaturation (slow cooling or slow addition of anti-solvent). - Add a crystal habit modifier. |
| Inconsistent Yield | - Variations in nucleation and growth rates. | - Implement a consistent and controlled cooling profile. - Use a seeding protocol to control nucleation. |
Part 3: Experimental Protocols
Protocol: Scale-Up of a Generic Tetrahydroindazole Synthesis via Cyclocondensation
This protocol is a general guideline and should be adapted based on the specific substrates and reaction conditions determined at the lab scale.
Materials:
-
1,3-Diketone (1.0 eq)
-
Hydrazine derivative (1.0 eq)
-
Acid catalyst (e.g., acetic acid, 0.1 eq)
-
Solvent (e.g., ethanol)
Procedure:
-
Reactor Setup: Charge a jacketed glass reactor equipped with a mechanical stirrer, internal temperature probe, condenser, and an addition funnel with the 1,3-diketone and the solvent.
-
Initial Stirring: Begin agitation to ensure a homogenous mixture.
-
Catalyst Addition: Add the acid catalyst to the reactor.
-
Controlled Addition of Hydrazine: Slowly add the hydrazine derivative to the reaction mixture via the addition funnel over a period of 1-2 hours, while maintaining the internal temperature below a pre-determined limit (e.g., 30°C) using the reactor's cooling system.
-
Reaction: Once the addition is complete, heat the reaction mixture to reflux and monitor the progress by a suitable analytical method (e.g., HPLC, TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Crystallization/Isolation: If the product precipitates upon cooling, it can be isolated by filtration. If not, reduce the solvent volume under vacuum and add an anti-solvent to induce crystallization.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system.
References
-
HWS Labortechnik Mainz. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. [Link]
-
Health and Safety Executive. (n.d.). Chemical reaction hazards and the risk of thermal runaway INDG254. [Link]
-
Chalmers University of Technology. (2024). A comprehensive review of catalyst deactivation and regeneration in heavy oil hydroprocessing. [Link]
-
Rahman, P., et al. (2017). Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. Science and Education Publishing. [Link]
Sources
- 1. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. sciepub.com [sciepub.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. research.chalmers.se [research.chalmers.se]
Technical Support Center: Addressing Poor Solubility of Tetrahydroindazole Derivatives in Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of poor aqueous solubility of tetrahydroindazole derivatives during in vitro and in vivo experimental assays. As a Senior Application Scientist, my goal is to not only provide protocols but to also explain the underlying principles to empower you to make informed decisions in your research.
The Challenge with Tetrahydroindazole Derivatives
Tetrahydroindazole and its derivatives are a significant class of heterocyclic compounds, many of which are investigated as potent kinase inhibitors.[1] A common characteristic of these scaffolds is their often high lipophilicity and potential for ionization, which can lead to poor solubility in the aqueous buffers used in a vast array of biological assays.[2] Poor solubility is a critical issue that can lead to a number of misleading results, including underestimated potency, inaccurate structure-activity relationships (SAR), and poor reproducibility.[3] This guide will walk you through a systematic approach to diagnose and overcome these solubility challenges.
Part 1: Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions researchers face when working with poorly soluble tetrahydroindazole derivatives.
Q1: My tetrahydroindazole derivative dissolves perfectly in DMSO, but crashes out of solution when I dilute it into my aqueous assay buffer. Why does this happen and what can I do?
This is the most frequent issue encountered. The phenomenon is due to the drastic change in the solvent environment.
-
Causality : Dimethyl sulfoxide (DMSO) is a powerful aprotic solvent capable of dissolving a wide range of both polar and non-polar compounds.[4] However, when a concentrated DMSO stock is diluted into an aqueous buffer, the DMSO concentration plummets, and the compound is suddenly exposed to a predominantly aqueous environment. If the compound's aqueous solubility is low, it will precipitate.[5] It's crucial to remember that solubility in DMSO is not indicative of aqueous solubility.[6]
-
Immediate Troubleshooting Steps :
-
Lower the Final DMSO Concentration : While it may seem counterintuitive, reducing the final DMSO concentration in your assay can sometimes help. High concentrations of DMSO can sometimes accelerate the precipitation of certain compounds. Aim for a final DMSO concentration of ≤ 1% in biochemical assays and ≤ 0.1% in cell-based assays where DMSO toxicity is a concern.[7]
-
Perform a Serial Dilution in DMSO First : Before the final dilution into the aqueous buffer, perform an intermediate serial dilution in 100% DMSO. This reduces the concentration of the compound in the aliquot being added to the aqueous buffer, which can mitigate localized concentration effects that lead to precipitation.[4]
-
Pre-warm the Aqueous Buffer : Ensure your assay buffer is at the final experimental temperature (e.g., 37°C) before adding the compound. Solubility is often temperature-dependent, and adding a room temperature stock to a cold buffer can decrease solubility.
-
Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
Understanding the difference is key to designing relevant experiments.
-
Kinetic Solubility : This is a measure of how much of a compound can be dissolved from a high-concentration DMSO stock into an aqueous buffer under specific conditions (e.g., time, temperature) before it precipitates.[8] It reflects the situation in most high-throughput screening (HTS) assays. It is generally a higher value than thermodynamic solubility because it can include supersaturated states.[9]
-
Thermodynamic Solubility : This is the true equilibrium solubility of the solid form of the compound in a solvent. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over a longer period (typically 24-48 hours) until the concentration of the dissolved compound is constant.[10]
-
Which to Measure? :
-
For early-stage discovery and HTS, kinetic solubility is often more relevant and is faster to measure.[11]
-
For lead optimization, formulation development, and later-stage preclinical studies, thermodynamic solubility is crucial for understanding the compound's intrinsic properties and predicting its behavior in vivo.[10]
-
Q3: Can I just sonicate my sample to get the compound back into solution?
Sonication can be a useful tool, but it has its limitations and potential pitfalls.
-
Mechanism : Sonication uses ultrasonic frequencies to create cavitation bubbles in the liquid. The collapse of these bubbles generates energy that can break apart solid aggregates, promoting dissolution.
-
Causality and Caveats : While sonication can help dissolve a compound initially, it often creates a supersaturated, thermodynamically unstable solution. The compound may precipitate out again over time, especially during the course of a long assay incubation. Furthermore, excessive sonication can generate heat, which could potentially degrade the compound or affect the stability of other assay components. It is generally not a substitute for proper formulation.
Part 2: Troubleshooting Guides & Protocols
This section provides a more in-depth, systematic approach to improving the solubility of your tetrahydroindazole derivatives.
Guide 1: Systematic Approach to Solubility Enhancement
The choice of a solubilization strategy should be guided by the physicochemical properties of your compound and the requirements of your assay.
Before experimenting with different solubilizing agents, gather as much information as you can about your tetrahydroindazole derivative:
-
pKa : Does your compound have ionizable groups (e.g., basic amines, acidic protons)? The solubility of ionizable compounds is highly pH-dependent.[12] Many kinase inhibitors possess basic nitrogen atoms.[13]
-
LogP : This value indicates the lipophilicity of your compound. A high LogP (typically >3) suggests poor aqueous solubility.[14]
-
Solid-State Properties : Is your compound crystalline or amorphous? Amorphous forms are generally more soluble than their crystalline counterparts, though they can be less stable.[7]
Based on your compound's properties, you can choose from several strategies. It is often necessary to test a matrix of conditions to find the optimal solution.
Caption: A decision-making workflow for selecting a solubilization strategy.
A. pH Adjustment (for Ionizable Compounds)
-
Causality : For a basic tetrahydroindazole derivative (containing an amine group), lowering the pH of the buffer below its pKa will lead to protonation, forming a more soluble salt.[15] Conversely, for an acidic compound, raising the pH above its pKa will result in deprotonation and increased solubility.[12]
-
Protocol :
-
Determine the pKa of your compound (experimentally or using prediction software).
-
Prepare a series of assay buffers with pH values spanning a range of 1-2 units above and below the pKa.
-
Measure the solubility of your compound in each buffer.
-
Crucially , verify that the altered pH does not negatively impact your assay (e.g., enzyme activity, cell health).[16]
-
B. Co-solvents
-
Causality : Co-solvents are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous environment.[5]
-
Common Co-solvents and Starting Concentrations :
| Co-solvent | Typical Starting Concentration (v/v) | Notes |
| Ethanol | 1-5% | Can affect enzyme activity at higher concentrations. |
| Propylene Glycol (PG) | 1-10% | Generally well-tolerated in many assays. |
| Polyethylene Glycol 400 (PEG 400) | 1-10% | Can increase viscosity. |
| Glycerol | 5-20% | Often used as a protein stabilizer; can also enhance solubility. |
-
Protocol :
-
Prepare stock solutions of your compound in 100% DMSO.
-
Create a matrix of assay buffers containing different co-solvents at various concentrations.
-
Add your compound to each buffer condition and visually inspect for precipitation.
-
Quantify the solubility using a suitable method (see Guide 2).
-
Always run a vehicle control with the co-solvent alone to check for assay interference.
-
C. Surfactants
-
Causality : Surfactants are amphiphilic molecules that, above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility.[17] Non-ionic surfactants are generally preferred as they are less likely to denature proteins.[5]
-
Common Surfactants and Starting Concentrations :
| Surfactant | Typical Starting Concentration (w/v) | Notes |
| Tween-20 / Tween-80 | 0.01 - 0.1% | Commonly used in biochemical assays to prevent non-specific binding and aggregation.[16] |
| Pluronic F-68 | 0.02 - 0.2% | Often used in cell culture to protect cells from shear stress. |
| Brij-35 | 0.01 - 0.05% | A common non-ionic detergent. |
-
Protocol :
-
Select a surfactant that is compatible with your assay system.
-
Prepare assay buffers containing the surfactant at concentrations above its CMC.
-
Test the solubility of your compound.
-
Caution : Surfactants can interfere with some assay readouts (e.g., fluorescence-based assays) and can be cytotoxic at higher concentrations.[5] Always include appropriate controls.
-
D. Cyclodextrins
-
Causality : Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the guest molecule from water.[18] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their higher solubility and lower toxicity compared to native β-cyclodextrin.[19]
-
Starting Concentrations : 1-50 mM
-
Protocol :
-
Prepare aqueous solutions of the cyclodextrin.
-
Add the solid compound or a concentrated stock in a minimal amount of organic solvent to the cyclodextrin solution.
-
Stir or shake the mixture, typically overnight, to allow for complex formation.
-
Determine the concentration of the dissolved compound.
-
Guide 2: Protocols for Solubility Assessment
Here are streamlined protocols for measuring kinetic and thermodynamic solubility.
This high-throughput method measures light scattering caused by compound precipitation.
Caption: Workflow for a nephelometry-based kinetic solubility assay.
-
Preparation : Prepare a serial dilution of your compound in 100% DMSO in a 96-well plate (e.g., from 10 mM down to ~1 µM).
-
Dispensing : In a clear 384-well plate, dispense the aqueous assay buffer.
-
Addition : Transfer a small volume (e.g., 1-2 µL) from the DMSO plate to the buffer plate.
-
Incubation : Shake the plate for 2 hours at room temperature.[11]
-
Measurement : Read the plate on a nephelometer.
-
Analysis : Plot the relative nephelometry units (RNU) against the compound concentration. The concentration at which the RNU value begins to sharply increase is the kinetic solubility.
This method determines the equilibrium solubility.
-
Preparation : Add an excess amount of solid compound to a series of vials containing the desired aqueous buffer (e.g., PBS pH 7.4).[11]
-
Equilibration : Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[10]
-
Separation : After incubation, separate the undissolved solid from the solution by filtration (using a 0.22 µm filter) or centrifugation at high speed.
-
Quantification : Accurately determine the concentration of the compound in the clear supernatant using a validated analytical method such as HPLC-UV or LC-MS/MS.[10] This concentration is the thermodynamic solubility.
Part 3: Advanced Troubleshooting and Considerations
-
Assay Interference : Remember that any excipient you add has the potential to interfere with your assay. For example, some detergents can inhibit kinases, and cyclodextrins might interact with other assay components.[16] Always run controls containing the excipient without the compound.
-
Cell-Based Assays : For cellular assays, cytotoxicity of the solubilizing agent is a major concern. It is crucial to perform a cell viability assay (e.g., MTT or CellTiter-Glo) with the formulation vehicle alone to determine a safe concentration range.[5]
-
"Promiscuous" Inhibitors : Poorly soluble compounds can sometimes form aggregates that non-specifically inhibit enzymes, leading to false positives.[16] The inclusion of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in biochemical assays can help to disrupt these aggregates and reduce the rate of false positives.[16]
By adopting a systematic and informed approach, you can successfully navigate the challenges posed by the poor solubility of tetrahydroindazole derivatives, leading to more reliable and reproducible data in your drug discovery efforts.
References
-
Solubilization techniques used for poorly water-soluble drugs. (n.d.). PMC. Retrieved from [Link]
-
A detailed computational study on binding of kinase inhibitors into β-cyclodextrin: inclusion complex formation. (2020, December 8). RSC Publishing. Retrieved from [Link]
-
A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015. (n.d.). PMC. Retrieved from [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (n.d.). PubMed. Retrieved from [Link]
-
Intrinsic Solubility of Ionizable Compounds from pKa Shift. (2023, November 13). PMC. Retrieved from [Link]
-
Assay Development for Protein Kinase Enzymes. (2012, May 1). NCBI. Retrieved from [Link]
-
Compound Management for Quantitative High-Throughput Screening. (n.d.). PubMed Central. Retrieved from [Link]
-
Guideline on the Investigation of Bioequivalence. (2010, January 20). European Medicines Agency (EMA). Retrieved from [Link]
-
Automated selection of compounds with physicochemical properties to maximize bioavailability and druglikeness. (n.d.). PMC. Retrieved from [Link]
-
Thermodynamic Solubility Assay. (n.d.). Evotec. Retrieved from [Link]
-
Solubility data and pK a values of a few drugs that demonstrate... (n.d.). ResearchGate. Retrieved from [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006, May 10). ResearchGate. Retrieved from [Link]
-
Surfactant solutions for enhancing solubility of new arylquinolin-2-ones. (2025, August 10). ResearchGate. Retrieved from [Link]
-
Compound Precipitation in High-Concentration DMSO Solutions. (n.d.). Sci-Hub. Retrieved from [Link]
-
An analysis of the physicochemical properties of oral drugs from 2000 to 2022. (2024, July 22). Nature. Retrieved from [Link]
-
Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research. Retrieved from [Link]
-
Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. (2019, February 2). PubMed Central. Retrieved from [Link]
-
Clinical pharmacology and pharmacokinetics: questions and answers. (n.d.). European Medicines Agency (EMA). Retrieved from [Link]
-
Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. (2023, July 24). ACS Publications. Retrieved from [Link]
-
Kinase assays. (2020, September 1). BMG LABTECH. Retrieved from [Link]
-
Intrinsic Solubility of Ionizable Compounds from pKa Shift. (2023, November 13). ACS Omega. Retrieved from [Link]
-
QSPR Studies on Aqueous Solubilities of Drug-Like Compounds. (n.d.). MDPI. Retrieved from [Link]
-
(PDF) Compound Precipitation in High-Concentration DMSO Solutions. (2025, November 11). ResearchGate. Retrieved from [Link]
-
Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. (2024, March 17). Frontiers. Retrieved from [Link]
-
The Impact of the EMA Change in Definition of “Dose” on the BCS Dose-Solubility Ratio: A Review of the Biowaiver Monographs. (2025, August 7). ResearchGate. Retrieved from [Link]
-
Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium. (n.d.). NIH. Retrieved from [Link]
-
Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. Retrieved from [Link]
-
Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. (2016, June 29). CORE. Retrieved from [Link]
-
Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib. (2024, June 5). MDPI. Retrieved from [Link]
-
Dissolution Method Development for Regulatory Approval: A Comprehensive Review and Case Study. (2023, August 1). Springer. Retrieved from [Link]
-
Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. (n.d.). PMC. Retrieved from [Link]
-
Quantification of Protein Kinase Enzymatic Activity in Unfractionated Cell Lysates Using CSox-Based Sensors. (n.d.). PMC. Retrieved from [Link]
-
Correlation of Polymer–drug Composition with Micelle Properties, Performance, and Cytotoxicity for the Oligoelectrolyte-mediated pH-triggered Release of Hydrophobic Drugs. (n.d.). MDPI. Retrieved from [Link]
-
(PDF) Evaluation of Solubility, Dissolution Rate, and Oral Bioavailability of β-Cyclodextrin and Hydroxypropyl β-Cyclodextrin as Inclusion Complexes of the Tyrosine Kinase Inhibitor, Alectinib. (2024, June 5). ResearchGate. Retrieved from [Link]
-
Tetrahydroindazole inhibitors of CDK2/cyclin complexes. (n.d.). PMC. Retrieved from [Link]
-
pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. (n.d.). CR Com. Retrieved from [Link]
-
Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. (n.d.). Springer. Retrieved from [Link]
-
Physicochemical properties | Medicinal Chemistry Class Notes. (n.d.). Fiveable. Retrieved from [Link]
-
Quality of medicines questions and answers: Part 2. (n.d.). European Medicines Agency. Retrieved from [Link]
-
Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]
-
Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). alliedacademies.org. Retrieved from [Link]
-
Inclusion complex formation of cyclodextrin with its guest and their applications. (n.d.). OAText. Retrieved from [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. inventivapharma.com [inventivapharma.com]
- 10. evotec.com [evotec.com]
- 11. enamine.net [enamine.net]
- 12. Intrinsic Solubility of Ionizable Compounds from pKa Shift - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Systematic Analysis of Physicochemical and ADME Properties of All Small Molecule Kinase Inhibitors Approved by US FDA from January 2001 to October 2015 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fiveable.me [fiveable.me]
- 15. crcom.se [crcom.se]
- 16. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. asianpharmtech.com [asianpharmtech.com]
- 18. A detailed computational study on binding of kinase inhibitors into β-cyclodextrin: inclusion complex formation - Molecular Systems Design & Engineering (RSC Publishing) DOI:10.1039/D0ME00140F [pubs.rsc.org]
- 19. oatext.com [oatext.com]
Technical Support Center: Minimizing Degradation of Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
Introduction
Welcome to the technical support guide for Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and purity of this valuable research compound. Due to its specific molecular structure, this compound is susceptible to certain degradation pathways that can compromise experimental results. This guide provides an in-depth analysis of its stability profile, answers to frequently asked questions, troubleshooting for common degradation issues, and validated protocols for storage and stability assessment. Our goal is to empower you with the knowledge to maintain the integrity of your samples and ensure the reliability of your research.
Understanding the Molecule's Stability Profile
The stability of this compound is dictated by the chemical reactivity of its primary functional groups: a methyl ester and a tetrahydro-indazole ring system. Understanding these groups is key to preventing degradation.
-
Ester Moiety: The methyl ester group (-COOCH₃) is the most significant point of vulnerability. It is susceptible to hydrolysis , a chemical reaction with water. This reaction can be catalyzed by both acidic and basic conditions.[1][2] Hydrolysis cleaves the ester bond, resulting in the formation of 4,5,6,7-tetrahydro-1H-indazole-5-carboxylic acid and methanol. The formation of this carboxylic acid impurity is often observed as a new, more polar peak in HPLC analysis and can significantly alter the compound's biological or chemical activity.
-
Tetrahydro-indazole Ring: This bicyclic system, containing a pyrazole ring fused to a cyclohexane ring, is generally more stable than the ester group. However, heterocyclic rings can be susceptible to oxidation , especially under harsh conditions involving strong oxidizing agents, high temperatures, or prolonged exposure to atmospheric oxygen.[3][4][5] Oxidative degradation can lead to complex ring-opening or modification, resulting in a variety of impurities and a potential loss of the compound's structural integrity.[3][4]
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: For long-term storage, the solid compound should be kept at -20°C in a tightly sealed container. To mitigate the primary risk of ester hydrolysis, it is crucial to store it under an inert atmosphere (e.g., argon or nitrogen) and in a desiccated environment. We recommend placing the container inside a secondary enclosure with a desiccant.
Q2: I dissolved the compound in a solvent for my experiments. How should I store the solution?
A2: Stock solutions are significantly more prone to degradation.
-
Solvent Choice: Use only dry, aprotic solvents (e.g., anhydrous DMSO, DMF, or Dioxane). Avoid protic solvents like methanol or ethanol, which can participate in transesterification, and ensure solvents are free of water.
-
Storage Temperature: Store solutions at -80°C .
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles. Each cycle can introduce moisture into the solution, accelerating hydrolysis.
Q3: My latest HPLC analysis shows a new peak that wasn't there before. What could it be?
A3: The most probable cause is the formation of the carboxylic acid degradant via ester hydrolysis. This impurity is more polar than the parent compound and will therefore have a shorter retention time on a reverse-phase HPLC column. To confirm, you can use LC-MS to check if the mass of the new peak corresponds to the hydrolyzed product (this compound minus CH₂; a mass difference of 14 Da).
Q4: Can I store the compound at 4°C?
A4: Short-term storage (a few days to a week) at 4°C is acceptable for the solid material, provided it is in a well-sealed, desiccated container. However, for storage longer than one week, -20°C is strongly recommended to minimize the rate of any potential degradation reactions. Solutions should never be stored at 4°C for extended periods.
Troubleshooting Guide
This section addresses specific issues you may encounter and provides a logical path to resolution.
| Observed Problem | Probable Cause(s) | Recommended Actions & Solutions |
| Decreased Purity on HPLC/LC-MS (Appearance of a more polar peak) | Ester Hydrolysis: This is the most common degradation pathway, caused by exposure to moisture, acidic/basic contaminants, or inappropriate solvents. | 1. Confirm Identity: Use LC-MS to verify the mass of the impurity. The hydrolyzed product will have a mass of 166.18 g/mol . 2. Review Handling: Ensure all solvents are anhydrous. Use inert gas to flush vials before sealing. 3. Storage Audit: Check storage temperatures and confirm that containers are sealed and desiccated. Discard any stock solutions that have undergone multiple freeze-thaw cycles. 4. Purification: If the material is critical, it may be repurified using flash chromatography or preparative HPLC. |
| Change in Physical Appearance (e.g., color change from white to yellow/brown, clumping) | 1. Oxidation: Exposure to air and/or light can cause oxidative degradation of the indazole ring. 2. Hygroscopy: The compound may have absorbed moisture, leading to clumping and accelerating hydrolysis. | 1. Inert Atmosphere: Always handle the solid under an inert atmosphere (glove box or argon/nitrogen blanket). 2. Protect from Light: Store vials in the dark (e.g., in a freezer box or wrapped in aluminum foil). 3. Re-dry Material: If moisture absorption is suspected, the material can be carefully dried under high vacuum, but this will not reverse hydrolysis. |
| Inconsistent or Poor Experimental Results | Compound Degradation: The presence of degradants can lower the effective concentration of the active compound and may introduce interfering substances. | 1. Purity Check: Immediately perform an analytical check (HPLC, LC-MS, or qNMR) on an aliquot of the material being used. 2. Use a Fresh Sample: If degradation is confirmed, discard the suspect batch and use a new, unopened vial of the compound. 3. Perform a Stability Study: For critical long-term experiments, conduct a small-scale stability study under your specific experimental conditions (see Protocol 2). |
Visualizing Degradation Pathways
The primary degradation routes for this compound are hydrolysis and oxidation.
Caption: Workflow for a simple comparative stability study.
Methodology:
-
Preparation:
-
Prepare a stock solution of known concentration (e.g., 1 mg/mL) in your chosen solvent.
-
Immediately analyze a sample of this solution via a validated HPLC or LC-MS method. This is your T=0 (time-zero) data point, establishing the initial purity.
-
-
Storage:
-
Aliquot the remaining solution into multiple vials for each storage condition to be tested (e.g., 10 vials at -20°C and 10 vials at -80°C).
-
-
Analysis at Time Points:
-
At predetermined intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove one vial from each storage condition.
-
Allow the vial to thaw completely and equilibrate to room temperature.
-
Analyze the sample using the exact same analytical method as for the T=0 sample.
-
-
Data Evaluation:
-
Calculate the purity of the main compound at each time point, typically by area normalization in the HPLC chromatogram.
-
Compare the purity values to the T=0 value. A decrease in purity of >2% is generally considered significant.
-
Plot purity (%) versus time for each condition to visualize the degradation rate and establish a reliable shelf-life for your solutions.
-
References
-
Characterization of the kinetics of ester hydrolysis at the submolecular level. Acta Pharmaceutica Hungarica. Available from: [Link]
-
ICH. Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. Available from: [Link]
-
ICH. Quality Guidelines. International Council for Harmonisation. Available from: [Link]
-
Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. Available from: [Link]
-
AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]
-
European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link]
-
Ester hydrolysis. White Rose Research Online. Available from: [Link]
-
Local environment-dependent kinetics of ester hydrolysis revealed by direct 1H NMR measurement of degrading hydrogels. ResearchGate. Available from: [Link]
-
Kinetic studies in ester hydrolysis. Proceedings of the Indian Academy of Sciences - Section A. Available from: [Link]
-
Electrochemical Oxidative Ring-Opening Reactions of 2H-Indazoles with Alcohols to Obtain Ortho-alkoxycarbonylated Azobenzenes. ResearchGate. Available from: [Link]
-
Imino-λ3-iodane-Triggered Oxidative Ring-Opening of 2H-Indazoles to ortho-N-Acylsulfonamidated Azobenzenes. Organic Letters. Available from: [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available from: [Link]
-
Regioselective oxidation of indoles to 2-oxindoles. Organic & Biomolecular Chemistry. Available from: [Link]
Sources
- 1. [Characterization of the kinetics of ester hydrolysis at the submolecular level] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regioselective oxidation of indoles to 2-oxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Tetrahydroindazole Regioisomers
Welcome to the dedicated support center for navigating the complexities of purifying regioisomers of tetrahydroindazoles. The formation of N1 and N2 alkylated isomers is a frequent challenge during the synthesis of these valuable heterocyclic scaffolds.[1] This guide provides in-depth, field-proven insights and practical troubleshooting strategies to help researchers, scientists, and drug development professionals achieve high-purity separation of these often-elusive compounds.
Understanding the Core Challenge: N1 vs. N2 Isomerization
The indazole core possesses two nitrogen atoms in its pyrazole ring, both of which are susceptible to alkylation.[2][3] This leads to the formation of two distinct regioisomers: the N1-substituted and the N2-substituted tetrahydroindazoles. The 1H-tautomer is generally the more thermodynamically stable form.[1][3] However, kinetic factors during a reaction can lead to significant amounts of the N2 isomer, resulting in a product mixture that can be challenging to separate due to the isomers' similar physicochemical properties.[2][4]
The first step in any purification strategy should be to optimize the synthesis to favor the desired isomer. Factors such as the choice of base, solvent, and alkylating agent can significantly influence the N1:N2 ratio.[1][3] However, even with optimized reactions, chromatographic purification is almost always a necessary final step.
Frequently Asked Questions (FAQs)
Q1: Why are my N1 and N2 tetrahydroindazole regioisomers so difficult to separate using standard flash chromatography?
A1: N1 and N2 regioisomers often have very similar polarities and molecular weights. The key difference lies in the position of the substituent on the nitrogen atom, which can lead to subtle changes in the molecule's dipole moment and its ability to interact with the stationary phase (typically silica gel). For silica gel, which is weakly acidic, the more basic or accessible nitrogen lone pair in one isomer might interact more strongly, but often this difference is insufficient for a clean separation, resulting in co-elution.[5][6]
Q2: I can see two spots on my TLC plate, but they are very close together. How can I improve the separation?
A2: A small separation on TLC indicates that a chromatographic solution is possible with optimization. To improve resolution, you can:
-
Test different solvent systems: Systematically screen different solvent combinations. For normal phase, try switching from a standard ethyl acetate/hexane system to one with dichloromethane/methanol or using additives.[6]
-
Add a modifier: For basic compounds like tetrahydroindazoles, adding a small amount of a competing amine (e.g., 0.1-1% triethylamine or a few drops of ammonium hydroxide) to your mobile phase can deactivate the acidic silanol groups on the silica surface, often leading to sharper peaks and improved separation.[5][6]
-
Use a less polar solvent system: Running the column in a weaker solvent system (lower percentage of the polar solvent) will increase the retention time of your compounds, allowing for more interactions with the stationary phase and potentially better separation. Aim for an Rf of ~0.2 for the lower spot.[7]
Q3: Is reverse-phase HPLC a better option than normal-phase flash chromatography?
A3: Reverse-phase HPLC can be an excellent alternative, especially for more polar tetrahydroindazoles. The separation mechanism is based on hydrophobicity. The differential interaction of the N1 and N2 isomers with the C18 stationary phase can be more pronounced than their interaction with silica. It has been successfully used for the preparative separation of tetrahydroindazole regioisomers.[8]
Q4: My compound is chiral. Do I need a special column?
A4: Yes. To separate enantiomers (a specific type of stereoisomer), you must use a chiral stationary phase (CSP). Standard achiral chromatography (both normal and reverse-phase) will not resolve enantiomers. Chiral HPLC and Supercritical Fluid Chromatography (SFC) are the go-to techniques for this purpose. Polysaccharide-based (e.g., cellulose or amylose derivatives) and Pirkle-type (e.g., Whelk-O1) columns have shown great success in separating enantiomers of tetrahydroindazole derivatives and other N-heterocycles.[9][10][11]
Q5: How do I confirm the identity of my separated N1 and N2 isomers?
A5: The most definitive method for assigning the structure of N1 and N2 regioisomers is through advanced Nuclear Magnetic Resonance (NMR) spectroscopy. A Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful. It shows correlations between protons and carbons over 2-3 bonds. By observing the correlation from the protons on the substituent's alpha-carbon (e.g., the N-CH2 group) to the carbon atoms of the indazole ring, you can unambiguously determine the point of attachment. NOESY experiments can also provide decisive structural information.[2][12][13]
Troubleshooting Guide: Common Purification Problems
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Complete Co-elution in Flash Chromatography (Single broad peak, mixed fractions) | 1. Insufficient Selectivity: The chosen solvent system does not differentiate enough between the isomers' polarities. 2. Column Overload: Too much sample was loaded onto the column. | 1. Change Solvent System: Screen a wider range of solvents. Try a different primary solvent (e.g., switch from Hexane/EtOAc to Toluene/EtOAc or DCM/MeOH). 2. Add a Modifier: Add 0.1-1% triethylamine or diethylamine to your mobile phase to improve peak shape for these basic compounds.[14] 3. Switch to Reverse-Phase: The isomers may have different hydrophobicities, making reverse-phase separation more effective. 4. Reduce Sample Load: Load no more than 1-5% of the column mass with your crude material. |
| Poor Resolution / Overlapping Peaks in HPLC | 1. Suboptimal Mobile Phase: The organic modifier or pH is not ideal for separation. 2. Low Efficiency: The column may be old, or the flow rate may be too high. 3. Co-elution: The chosen conditions do not provide selectivity.[15] | 1. Optimize Mobile Phase: If using reverse-phase, try switching the organic modifier from acetonitrile to methanol, or vice-versa, as this changes the selectivity.[16] Adjust the pH with a small amount of acid (e.g., 0.1% formic acid or TFA).[8] 2. Adjust Gradient: Make the gradient shallower to increase the separation window between the peaks.[17] 3. Change Stationary Phase: If optimizing the mobile phase fails, switch to a column with a different stationary phase (e.g., from a C18 to a Phenyl-Hexyl or a polar-embedded phase). |
| Peak Tailing in Chromatography (Flash or HPLC) | 1. Secondary Interactions: The basic nitrogen of the indazole is interacting strongly with acidic silanol groups on the silica surface.[6] 2. Column Overload: Exceeding the column's capacity. 3. Mismatched Sample Solvent: The sample is dissolved in a solvent much stronger than the mobile phase. | 1. Add a Basic Modifier: For normal phase, add triethylamine to the eluent. For reverse phase, ensure the pH is controlled with a buffer or acid additive.[14] 2. Use an End-Capped Column (HPLC): High-quality, end-capped columns have fewer free silanols. 3. Dry Loading (Flash): Adsorb the sample onto a small amount of silica gel or Celite before loading it onto the column. This is crucial if your sample is dissolved in a strong solvent like DCM or MeOH.[6] |
| Recrystallization Fails (Oiling out, no crystals, or co-crystallization) | 1. Incorrect Solvent Choice: The solvent may be too good (impurities remain in solution with product) or too poor (product crashes out amorphously). 2. Supersaturation Not Reached: The solution is not concentrated enough. 3. Similar Crystal Lattice Packing: The two isomers may pack into the same crystal lattice. | 1. Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., isopropanol, ethyl acetate, acetone, acetonitrile, toluene).[18] 2. Use a Mixed-Solvent System: Dissolve the compound in a "good" solvent and slowly add a "poor" solvent (an anti-solvent) until turbidity appears, then heat to redissolve and cool slowly. A patent has shown this to be effective for indazole isomers.[19][20] 3. Slow Cooling: Allow the solution to cool to room temperature slowly before moving to an ice bath or refrigerator to encourage the formation of well-ordered crystals.[21] |
Experimental Protocols & Methodologies
Protocol 1: Method Development for Flash Chromatography Separation
-
TLC Analysis:
-
Dissolve a small sample of the crude mixture.
-
Spot on at least three different TLC plates.
-
Run the plates in different solvent systems. Start with:
-
System A: 20% Ethyl Acetate in Hexane
-
System B: 50% Dichloromethane in Hexane
-
System C: 5% Methanol in Dichloromethane
-
-
To a new set of developing chambers for each system, add 0.5% triethylamine (TEA). Run another set of plates.
-
Identify the system that gives the best separation (largest ΔRf) with the lower spot having an Rf between 0.15 and 0.25.
-
-
Column Packing and Loading:
-
Select an appropriately sized silica gel cartridge.
-
Dissolve the crude mixture in a minimal amount of a strong solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approx. 1-2x the mass of the crude product) and evaporate the solvent to create a dry powder. This is known as "dry loading".[6]
-
Add the dry-loaded sample to the top of the column.
-
-
Elution:
-
Begin eluting with a solvent system that is slightly less polar than the one chosen from your TLC analysis (e.g., if 20% EtOAc/Hex gave an Rf of 0.2, start with 10-15% EtOAc/Hex).
-
Run a shallow gradient, slowly increasing the percentage of the polar solvent. This is more effective than isocratic (constant solvent) elution for closely eluting compounds.[7]
-
Collect small fractions and analyze by TLC to identify the pure fractions of each isomer.
-
Protocol 2: Method Development for Reverse-Phase HPLC Separation
-
Initial Scouting Run:
-
Column: Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Gradient: Run a fast, broad gradient from 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set at a wavelength where both isomers absorb (e.g., 254 nm).
-
This run will determine the approximate retention times of your isomers.
-
-
Method Optimization:
-
Based on the scouting run, design a shallower gradient around the elution time of the isomers. For example, if they eluted at 60% B, try a gradient from 40% B to 70% B over 20 minutes.
-
If separation is still poor, switch the organic modifier (Mobile Phase B) to 0.1% Formic Acid in Methanol. Methanol has different selectivity than acetonitrile and may resolve the peaks.[16]
-
For preparative HPLC, once an analytical method is established, scale up the method to a larger diameter column, adjusting the flow rate and injection volume accordingly. A successful preparative separation of tetrahydroindazole regioisomers has been reported using a C18 column with a water/acetonitrile gradient containing formic acid.[8]
-
Protocol 3: Chiral Separation using Supercritical Fluid Chromatography (SFC)
SFC is a powerful technique for chiral separations, offering speed and reduced use of organic solvents.[22][23]
-
Initial Screening:
-
Columns: Screen a set of 3-4 polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose and cellulose.[14][23]
-
Mobile Phase: Supercritical CO₂ as the primary mobile phase.
-
Co-solvent: Screen with Methanol, Ethanol, and Isopropanol.
-
Gradient: Run a generic gradient of 5% to 40% co-solvent over 5-7 minutes.
-
Additives: Since tetrahydroindazoles are basic, add a basic modifier like 0.1-0.5% diethylamine (DEA) to the co-solvent to improve peak shape and resolution.[14]
-
-
Optimization:
-
Once a "hit" is found (i.e., partial or full separation on a specific column/co-solvent combination), optimize the separation.
-
Convert the gradient method to an isocratic (constant co-solvent percentage) method for faster run times and easier scale-up.[24]
-
Fine-tune the co-solvent percentage, temperature, and back-pressure to maximize resolution.
-
Data & Visualization
Table 1: Recommended Starting Conditions for Chromatographic Purification
| Technique | Stationary Phase | Typical Mobile Phase System (Starting Point) | Key Considerations |
| Normal Phase Flash Chromatography | Silica Gel | Hexane / Ethyl Acetate or Dichloromethane / Methanol | Add 0.1-1% Triethylamine for basic compounds. Use dry loading for best results.[6] |
| Reverse Phase HPLC | C18 (ODS) | Water / Acetonitrile or Water / Methanol | Add 0.1% Formic Acid or TFA to both phases to control pH and improve peak shape.[8][25] |
| Chiral HPLC / SFC | Polysaccharide-based (e.g., Amylose or Cellulose derivatives) | HPLC (Normal Phase): Hexane / Isopropanol SFC: CO₂ / Methanol (or Ethanol) | Add a basic modifier (e.g., 0.1% DEA) for basic analytes. SFC is often faster and "greener".[14] |
Diagram 1: Logical Workflow for Purification Method Selection
Caption: Figure 1. Decision tree for selecting a purification method.
Diagram 2: Troubleshooting Workflow for Co-eluting Peaks
Caption: Figure 2. Troubleshooting based on the resolution equation.
References
-
Sardella, R., et al. (2020). Integrating experimental and computational techniques to study chromatographic enantioresolutions of chiral tetrahydroindazole derivatives. Journal of Chromatography A. Available at: [Link]
-
Sardella, R., et al. (2020). Integrating experimental and computational techniques to study chromatographic enantioresolutions of chiral tetrahydroindazole derivatives. ResearchGate. Available at: [Link]
-
Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. Available at: [Link]
-
Mangelings, D., & Vander Heyden, Y. (2014). Generic chiral separation strategy in supercritical fluid chromatography. Journal of Chromatography A. Available at: [Link]
-
Agilent. (2019). Easy Access to Rapid Chiral SFC Method Development for Non‐Chromatographers. Agilent Technologies. Available at: [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Chemistry LibreTexts. Available at: [Link]
-
Creative Biostructure. (n.d.). How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. Available at: [Link]
-
YMC Europe. (2016). CHIRAL LC & SFC METHOD DEVELOPMENT. YMC Europe. Available at: [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Wikipedia. Available at: [Link]
-
Reddit. (2023). How to separate these regioisomers? r/OrganicChemistry. Available at: [Link]
-
ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? ResearchGate. Available at: [Link]
- Google Patents. (n.d.). CN101948433A - Method for separating and purifying substituted indazole isomers. Google Patents.
-
Reddit. (2019). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. r/OrganicChemistry. Available at: [Link]
-
Chiral Technologies. (n.d.). SFC Chiral Separations: Method Development with Polysaccharide CSPs. Chiral Technologies. Available at: [Link]
-
ResearchGate. (2015). Synthesis of Novel N1 and N2 Indazole Derivatives. ResearchGate. Available at: [Link]
-
Phenomenex. (n.d.). Guide to Choosing the Correct HPLC Solvent. Phenomenex. Available at: [Link]
-
MDPI. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. MDPI. Available at: [Link]
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Available at: [Link]
-
AZoM. (2022). Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. AZoM. Available at: [Link]
-
SIELC Technologies. (n.d.). Separation of Indazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. MDPI. Available at: [Link]
-
ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. eIJPPR. Available at: [Link]
-
DergiPark. (n.d.). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. DergiPark. Available at: [Link]
-
Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
NIH. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. PMC. Available at: [Link]
-
Semantic Scholar. (2024). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Semantic Scholar. Available at: [Link]
-
King Group. (n.d.). Successful Flash Chromatography. University of Sheffield. Available at: [Link]
-
Element Lab Solutions. (n.d.). HPLC Solvent Selection. Element Lab Solutions. Available at: [Link]
-
NIH. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. PMC. Available at: [Link]
-
University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. University of Rochester Chemistry Department. Available at: [Link]
-
Waters Corporation. (n.d.). The Separation of Δ8-THC, Δ9-THC, and Their Enantiomers. Waters Corporation. Available at: [Link]
-
ACS Publications. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry. Available at: [Link]
-
NIH. (2019). Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. PMC. Available at: [Link]
-
ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. ACE HPLC Columns. Available at: [Link]
-
Shimadzu. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Shimadzu Scientific Instruments. Available at: [Link]
-
Rhenium Group. (2020). Review on Common Observed HPLC Troubleshooting Problems. International Journal of Pharma Research and Health Sciences. Available at: [Link]
-
MDPI. (n.d.). Special Issue : Impact of Physicochemical Properties of Pharmaceutical Substances on Dosage Form Performance. MDPI. Available at: [Link]
-
ResearchGate. (2011). Flash chromatography on cartridges for the separation of plant extracts: Rules for the selection of chromatographic conditions and comparison with medium pressure liquid chromatography. ResearchGate. Available at: [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Restek. Available at: [Link]
-
Longdom Publishing. (n.d.). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Detector. Longdom Publishing. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Integrating experimental and computational techniques to study chromatographic enantioresolutions of chiral tetrahydroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. eijppr.com [eijppr.com]
- 12. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 14. chiraltech.com [chiraltech.com]
- 15. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 16. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Diagnosing HPLC Chromatography Problems & Troubleshooting [ssi.shimadzu.com]
- 18. reddit.com [reddit.com]
- 19. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 20. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. afmps.be [afmps.be]
- 23. ymc.eu [ymc.eu]
- 24. waters.com [waters.com]
- 25. Separation of Indazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Validation & Comparative
Comparative Analysis of Tetrahydroindazole-Based Kinase Inhibitors: A Guide for Drug Discovery Professionals
This guide provides an in-depth comparative analysis of kinase inhibitors built around the 4,5,6,7-tetrahydro-1H-indazole scaffold, exemplified by molecules such as Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate. We will objectively evaluate the performance of this structural class against other established kinase inhibitors, supported by experimental data and detailed methodologies, to inform strategic decisions in drug development.
Introduction: The Rise of the Indazole Scaffold in Kinase Inhibition
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. The indazole core has emerged as a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous approved anticancer drugs like Axitinib and Pazopanib.[1] This is due to its unique ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases. The saturated tetrahydroindazole variant offers distinct three-dimensional conformations, enabling the exploration of new chemical space and potentially improved selectivity. This guide will dissect the activity of this scaffold, focusing on its efficacy against key oncological targets like Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
Section 1: The 4,5,6,7-Tetrahydroindazole Scaffold as a Potent CDK2 Inhibitor
Cyclin-Dependent Kinase 2 (CDK2) is a pivotal enzyme that, in complex with Cyclin E and Cyclin A, governs the G1/S phase transition of the cell cycle.[2][3] Its hyperactivity is a common feature in various cancers, making it a compelling therapeutic target.[4] A high-throughput screen identified a tetrahydroindazole-based compound as a promising hit for inhibiting the CDK2/cyclin A complex, leading to the synthesis and evaluation of over 50 analogues.[5]
The Rationale for Targeting CDK2
The G1/S checkpoint is a critical control point that ensures DNA integrity before replication. CDK2/cyclin E initiates this transition by phosphorylating the Retinoblastoma protein (Rb), which in turn releases the E2F transcription factor. E2F then activates genes required for DNA synthesis. Inhibiting CDK2 can halt this process, inducing cell cycle arrest and preventing the proliferation of cancer cells.[4]
Comparative Inhibitory Activity
Indazole-containing drugs are among the most potent VEGFR2 inhibitors available. Their performance is benchmarked against other multi-kinase inhibitors that also target this crucial receptor.
| Compound | Scaffold Type | IC50 (VEGFR2) | Notes | Reference |
| Axitinib | Indazole | 0.2 nM | Highly potent and selective for VEGFRs. | [6] |
| Pazopanib | Indazole-pyrimidine | 30 nM | Multi-target inhibitor including VEGFRs, PDGFR, and c-Kit. | [1][6] |
| Sorafenib | Diaryl-urea | 90 nM | Multi-kinase inhibitor (VEGFR, PDGFR, Raf). | [6] |
| Sunitinib | Indolinone | 9 nM | Multi-kinase inhibitor (VEGFR, PDGFR, c-Kit, FLT3). | [6] |
| Lenvatinib | Quinoline | 4.6 nM | Multi-kinase inhibitor targeting VEGFRs and FGFRs. | [6] |
Table 2. Comparison of indazole-based VEGFR2 inhibitors with other major classes of inhibitors.
Section 3: Essential Experimental Protocols for Kinase Inhibitor Validation
To ensure scientific rigor, a multi-step validation process is crucial. The following protocols represent a self-validating system, progressing from biochemical potency to cellular effects and target engagement.
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical Potency)
This protocol determines the direct inhibitory effect of a compound on the purified kinase enzyme. The LanthaScreen™ Eu Kinase Binding Assay is a common and robust method.
Principle: A europium (Eu)-labeled antibody detects phosphorylated substrate, while a green fluorescent protein (GFP)-tagged tracer competes with the test compound for binding to the kinase. Inhibition is measured by a decrease in Förster Resonance Energy Transfer (FRET).
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Perform a serial dilution of the test compound (e.g., this compound) in DMSO, then dilute further in the reaction buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase, the Eu-labeled antibody, and the GFP-tracer.
-
Compound Addition: Add the diluted test compounds to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Reading: Read the plate on a FRET-capable plate reader, measuring emission at both acceptor and donor wavelengths.
-
Data Analysis: Calculate the emission ratio and plot the percent inhibition against the compound concentration. Fit the data to a four-parameter dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Proliferation Assay (Cellular Efficacy)
This protocol assesses the compound's ability to inhibit the growth of cancer cell lines that are dependent on the target kinase.
Principle: The MTS assay measures the metabolic activity of viable cells. A tetrazolium salt (MTS) is reduced by metabolically active cells into a colored formazan product, the amount of which is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for CDK2, HUVEC for VEGFR2) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for 48-72 hours under standard cell culture conditions (37°C, 5% CO2).
-
MTS Reagent Addition: Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubation: Incubate for 1-4 hours until a color change is visible.
-
Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot cell viability against compound concentration to calculate the GI50 (concentration for 50% growth inhibition).
Protocol 3: Western Blot for Target Engagement (Mechanism of Action)
This protocol verifies that the compound inhibits the kinase within the cell by measuring the phosphorylation of a known downstream substrate.
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific to the phosphorylated and total forms of a target protein.
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Treat cells with the test compound at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated substrate (e.g., phospho-Rb for CDK2 inhibition) or total protein.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.
-
Analysis: Quantify the band intensity and determine the ratio of phosphorylated to total protein to assess the degree of target inhibition.
Conclusion
The 4,5,6,7-tetrahydro-1H-indazole scaffold represents a versatile and potent platform for the development of novel kinase inhibitors. As demonstrated, derivatives of this core structure show significant promise in targeting key cancer-related kinases like CDK2. Furthermore, the foundational indazole ring is a well-validated component of highly successful VEGFR2 inhibitors. The true value of any new chemical entity, however, can only be unlocked through a rigorous and multi-faceted experimental approach. By systematically progressing from biochemical assays to cellular and mechanistic studies, researchers can confidently identify and optimize lead compounds, paving the way for the next generation of targeted therapies.
References
-
Zhang, C., et al. (2018). Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2). European Journal of Medicinal Chemistry. Available at: [Link]
-
Kushwaha, N., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Available at: [Link]
-
Watts, L.P., et al. (2025). A comparative study of CDK2 inhibitors. Cancer Research. Available at: [Link]
-
Artuso, E., et al. (2017). Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway. Scientific Reports. Available at: [Link]
-
Volynets, G., et al. (2021). Identification of Novel Indazole-based Inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1). Current Enzyme Inhibition. Available at: [Link]
-
Hsieh, H.P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry. Available at: [Link]
-
Various Authors. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics. Available at: [Link]
-
Synapse. (2023). What are CDK2 inhibitors and how do you quickly get the latest development progress? Synapse. Available at: [Link]
-
Tadesse, S., et al. (2020). Cyclin Dependent Kinase 2 (CDK2) Inhibitors in Oncology Clinical Trials: A Review. Cancers. Available at: [Link]
-
Yodo, M., et al. (1983). Syntheses and Antiinflammatory Actions of 4,5,6,7-tetrahydroindazole-5-carboxylic Acids. Chemical and Pharmaceutical Bulletin. Available at: [Link]
-
Wikipedia. (2024). VEGFR-2 inhibitor. Wikipedia. Available at: [Link]
-
Asghar, U., et al. (2021). Inhibitors of Cyclin-Dependent Kinases: Types and Their Mechanism of Action. International Journal of Molecular Sciences. Available at: [Link]
-
Awad, A., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry. Available at: [Link]
Sources
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thieme-connect.de [thieme-connect.de]
- 3. What are CDK2 inhibitors and how do you quickly get the latest development progress? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of the Biological Activities of Substituted Tetrahydroindazole Derivatives
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents has led researchers to explore a diverse array of heterocyclic scaffolds. Among these, the tetrahydroindazole core has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive comparison of substituted tetrahydroindazole derivatives, delving into their anticancer, anti-inflammatory, and antimicrobial properties. We will explore the structure-activity relationships that govern their potency and elucidate the experimental methodologies used to evaluate their efficacy, offering a valuable resource for researchers and drug development professionals.
Introduction to Tetrahydroindazoles: A Scaffold of Therapeutic Promise
Tetrahydroindazoles are bicyclic heterocyclic compounds containing a pyrazole ring fused to a cyclohexane ring. This unique structural framework imparts a three-dimensional character that allows for diverse interactions with biological targets. The versatility of this scaffold lies in the numerous positions available for substitution, enabling the fine-tuning of physicochemical properties and biological activity.[1] The exploration of various substituents on the tetrahydroindazole ring system has unlocked a wide spectrum of pharmacological effects, positioning these derivatives as promising candidates for the development of novel therapeutics.
Comparative Biological Activity of Substituted Tetrahydroindazole Derivatives
The therapeutic potential of substituted tetrahydroindazole derivatives spans several key areas of unmet medical need. Here, we present a comparative analysis of their anticancer, anti-inflammatory, and antimicrobial activities, supported by experimental data.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Substituted tetrahydroindazoles have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[2][3] The mechanism of action often involves the induction of apoptosis, or programmed cell death, a critical pathway for eliminating cancerous cells.
Comparative Cytotoxicity of Substituted Tetrahydroindazole Derivatives
| Compound ID | Substituent(s) | Cancer Cell Line | IC50 (µM) | Reference |
| THI-01 | 3-(4-chlorophenyl) | A549 (Lung) | 45.16 | [4][5] |
| THI-02 | 3-(4-methoxyphenyl) | A549 (Lung) | >100 | [5] |
| THI-03 | 3-(4-chlorophenyl) | HCT-116 (Colon) | 1.09 | [4][5] |
| THI-04 | 3-(4-methoxyphenyl) | HCT-116 (Colon) | 62.63 | [5] |
| THI-05 | N-benzyl-3-methyl | FaDu (Hypopharyngeal) | Potent Inhibition | [6] |
| THI-06 | N-(4-bromobenzyl)-3-methyl | FaDu (Hypopharyngeal) | Most Potent in Series | [6] |
Structure-Activity Relationship (SAR) Insights:
The data reveals a clear structure-activity relationship. For instance, the presence of an electron-withdrawing group like chlorine at the para-position of the phenyl ring at the 3-position (THI-01 and THI-03) significantly enhances anticancer activity compared to an electron-donating group like methoxy (THI-02 and THI-04).[5] Furthermore, substitutions on the nitrogen of the indazole ring, such as a 4-bromobenzyl group (THI-06), have been shown to be more potent than an unsubstituted benzyl group (THI-05).[6]
Mechanism of Action: Induction of Apoptosis
Several studies indicate that substituted tetrahydroindazoles exert their anticancer effects by inducing apoptosis. One key mechanism involves the activation of the caspase cascade, a family of proteases that execute programmed cell death.[3][7]
Anti-inflammatory Activity: Quelling the Flames of Inflammation
Chronic inflammation is a hallmark of numerous diseases. Substituted tetrahydroindazoles have shown promise as anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators and signaling pathways.[8]
Comparative Anti-inflammatory Activity of Substituted Tetrahydroindazole Derivatives
| Compound ID | Substituent(s) | Assay | Inhibition | Reference |
| THI-07 | 5-aminoindazole | COX-2 Inhibition (IC50) | 12.32 µM | [8] |
| THI-08 | 6-nitroindazole | COX-2 Inhibition (IC50) | 19.22 µM | [8] |
| THI-09 | 3-(4-carboxyphenyl)amino-1-phenyl | Carrageenan-induced paw edema | Significant inhibition | [9] |
Structure-Activity Relationship (SAR) Insights:
The anti-inflammatory activity is also influenced by the nature and position of substituents. For example, a 5-amino substitution (THI-07) results in more potent COX-2 inhibition compared to a 6-nitro substitution (THI-08).[8]
Mechanism of Action: Inhibition of the NF-κB Pathway
A central mechanism underlying the anti-inflammatory effects of these compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9][10] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.
Antimicrobial Activity: Combating Pathogenic Microbes
The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents. Substituted tetrahydroindazoles have demonstrated activity against a range of bacterial and fungal pathogens.
Comparative Antimicrobial Activity of Substituted Tetrahydroindazole Derivatives
| Compound ID | Substituent(s) | Microorganism | MIC (µg/mL) | Reference |
| THI-10 | 2-acetyl-4-(4-chlorophenyl) | S. aureus | 6.25 | [11] |
| THI-11 | 2-acetyl-4-(4-methoxyphenyl) | S. aureus | 12.5 | [11] |
| THI-12 | 2-acetyl-4-(4-chlorophenyl) | E. coli | 12.5 | [11] |
| THI-13 | 2-acetyl-4-(4-methoxyphenyl) | E. coli | 25 | [11] |
Structure-Activity Relationship (SAR) Insights:
Similar to the anticancer and anti-inflammatory activities, electron-withdrawing substituents appear to enhance antimicrobial potency. The chloro-substituted derivative (THI-10 and THI-12) exhibits lower Minimum Inhibitory Concentrations (MICs) against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria compared to the methoxy-substituted analogue (THI-11 and THI-13).[11]
Experimental Protocols: A Guide to Biological Evaluation
The following section details the step-by-step methodologies for the key experiments cited in this guide, providing the rationale behind the experimental choices.
Anticancer Activity: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Rationale for Cell Line Selection:
-
A549 (Lung Carcinoma): A widely used model for non-small cell lung cancer, representing a significant clinical challenge.[12]
-
MCF-7 (Breast Adenocarcinoma): A well-characterized, estrogen receptor-positive cell line, crucial for studying hormone-responsive breast cancers.[1]
-
HCT-116 (Colon Carcinoma): A colon cancer cell line that is proficient in DNA mismatch repair, making it a valuable model for studying colorectal cancer.[5]
Experimental Workflow:
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[13]
Rationale for Bacterial Strain Selection:
-
Staphylococcus aureus (e.g., ATCC 29213): A common Gram-positive pathogen responsible for a variety of infections, and a key model for testing activity against this class of bacteria.[14]
-
Escherichia coli (e.g., ATCC 25922): A representative Gram-negative bacterium, important for assessing the broad-spectrum potential of new antimicrobial compounds.[15]
Experimental Protocol:
-
Preparation of Bacterial Inoculum: A standardized bacterial suspension is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Compounds: The tetrahydroindazole derivatives are serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
Substituted tetrahydroindazole derivatives represent a versatile and promising scaffold in the quest for novel therapeutic agents. The comparative analysis presented in this guide highlights the significant influence of substitution patterns on their anticancer, anti-inflammatory, and antimicrobial activities. The detailed experimental protocols and mechanistic insights provide a solid foundation for researchers to design and evaluate new and more potent derivatives. Further exploration of this chemical space, guided by the structure-activity relationships discussed, holds the potential to yield a new generation of drugs to combat a range of human diseases.
References
-
Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. PubMed. Available at: [Link]
-
Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives. PMC - NIH. Available at: [Link]
-
Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. PMC - NIH. Available at: [Link]
-
Quantitative Structure Activity Relationship (QSAR) Analysis of Substituted 4-Oxothiazolidines and 5-Arylidines as Lipoxygenase Inhibitors. Bentham Science. Available at: [Link]
-
Synthesis and Structure Activity Relationship of Some Indole Derivatives as Potential Anti-inflammatory Agents. PubMed. Available at: [Link]
-
Synthesis and Antimicrobial Evaluation of Novel Substituted Acetamido- 4-subtituted-thiazole-5-indazole Derivatives. Open Access Journals - Research and Reviews. Available at: [Link]
-
Synthesis, Antimicrobial and Antiproliferative Activity of 1-Trifluoromethylphenyl-3-(4-arylthiazol-2-yl)thioureas. MDPI. Available at: [Link]
-
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. PMC - NIH. Available at: [Link]
-
MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing. Cytion. Available at: [Link]
-
Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Tetrahydroindazolone-substituted Benzamide Compound W-H4 Induces Apoptosis and Autophagy of Acute Myeloid Leukemia Cells. PubMed. Available at: [Link]
-
The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells. NIH. Available at: [Link]
-
Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. Available at: [Link]
-
Quantitative structure activity relationship (QSAR) modeling study of some novel thiazolidine 4-one derivatives as potent anti-tubercular agents. ResearchGate. Available at: [Link]
-
Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives. NIH. Available at: [Link]
-
Design, synthesis and biological evaluation of N-substituted indole-thiazolidinedione analogues as potential pancreatic lipase inhibitors. PubMed. Available at: [Link]
-
Tetrahydroindazole inhibitors of CDK2/cyclin complexes. PubMed - NIH. Available at: [Link]
-
Quantitative structure–activity relationship (QSAR) and molecular docking of xanthone derivatives as anti-tuberculosis agents. PMC - NIH. Available at: [Link]
-
In vitro cytotoxicity in A549, Hepg2, MCF-7, and DLD-1 cancer cell lines and ADME/toxin analysis of a benzimidazole derivative. Journal of King Saud University - Science. Available at: [Link]
-
(PDF) Plant derived inhibitors of NF-κB. ResearchGate. Available at: [Link]
-
Caspase-3 activation and apoptosis induction coupled with the retrograde transport of shiga toxin: inhibition by brefeldin A. PubMed. Available at: [Link]
-
Recent Advances in Natural Product-Based NF‑κB Inhibitors as Anticancer and Anti-Inflammatory Agents. Longdom Publishing. Available at: [Link]
-
Quantitative structure-activity relationships (QSAR). Available at: [Link]
-
Synthesis and biological evaluation of novel D-ring fused steroidal N(2)-substituted-1,2,3-triazoles. RSC Medicinal Chemistry (RSC Publishing). Available at: [Link]
-
LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. Available at: [Link]
-
Caspase activation via extrinsic apoptotic signalling pathway. Reactome. Available at: [Link]
-
What is the difference between MCF-7 and A549?. ResearchGate. Available at: [Link]
-
Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles. MDPI. Available at: [Link]
-
Synthesis, antimicrobial evaluation, and molecular docking studies of new tetrahydrocarbazole derivatives. ResearchGate. Available at: [Link]
-
Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. PubMed. Available at: [Link]
-
The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. Available at: [Link]
-
Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. PubMed Central. Available at: [Link]
-
The Selection of Appropriate Bacterial Strains in Preclinical Evaluation of Infection-Resistant Biomaterials. PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of Substituted N-[3-(1H-Pyrrol-1-yl)methyl]-1,2,5,6-tetrahydropyridin-1-yl]benzamide/ benzene Sulfonamides as Anti-Inflammatory Agents. PMC - PubMed Central. Available at: [Link]
-
Lecture 12, concept 15: Quantitative structure-activity relationship (QSAR) tries to predict drugs. YouTube. Available at: [Link]
-
Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview. MDPI. Available at: [Link]
-
Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. MDPI. Available at: [Link]
-
Selection of Antibiotic-Resistant Bacterial Mutants: Allelic Diversity among Fluoroquinolone-Resistant Mutations. The Journal of Infectious Diseases | Oxford Academic. Available at: [Link]
-
Biochemical pathways of caspase activation during apoptosis. PubMed. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring. MDPI. Available at: [Link]
-
Marine Bacteria as a Source of Antibiotics Against Staphylococcus aureus: Natural Compounds, Mechanisms of Action, and Discovery Strategies. MDPI. Available at: [Link]
-
Mechanisms of caspase activation and inhibition during apoptosis. PubMed - NIH. Available at: [Link]
-
Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives. MDPI. Available at: [Link]
Sources
- 1. MCF-7 Cell Line: A Cornerstone in Breast Cancer Research and Drug Testing [cytion.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Tetrahydroindazolone-substituted Benzamide Compound W-H4 Induces Apoptosis and Autophagy of Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Caspase-3 activation and apoptosis induction coupled with the retrograde transport of shiga toxin: inhibition by brefeldin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The Connection between the Toxicity of Anthracyclines and Their Ability to Modulate the P-Glycoprotein-Mediated Transport in A549, HepG2, and MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. academic.oup.com [academic.oup.com]
A Researcher's Guide to Validating the Cellular Activity of Methyl 4,5,6,7-tetrahydro-1h-indazole-5-carboxylate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the cellular activity of the novel compound, Methyl 4,5,6,7-tetrahydro-1h-indazole-5-carboxylate. Drawing from the well-established biological activities of the indazole scaffold, we present a scientifically rigorous approach to characterizing this compound's potential as a kinase inhibitor. This guide offers a comparative analysis against established drugs, detailed experimental protocols, and the scientific rationale behind these validation strategies.
Introduction: The Therapeutic Potential of the Indazole Scaffold
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory, antibacterial, and antitumor properties.[1][2] Many indazole-containing drugs exert their effects by modulating the activity of protein kinases, which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[2][3] Given this precedent, a logical and promising starting point for characterizing this compound is to investigate its potential as a kinase inhibitor.
This guide will focus on validating the activity of our topic compound against the Janus kinase (JAK) family, a group of non-receptor tyrosine kinases that are central to cytokine signaling pathways implicated in inflammatory diseases and cancers.[4] We will use Ruxolitinib, an FDA-approved JAK1/2 inhibitor, as a benchmark for comparison.
Comparative Framework: Benchmarking Against a Known JAK Inhibitor
To objectively assess the efficacy of this compound, its performance in cell-based assays should be compared directly with a well-characterized inhibitor like Ruxolitinib. This comparative approach allows for the determination of relative potency and provides context for the experimental results.
| Compound | Target(s) | Reported IC50 (Cell-based) | Therapeutic Areas |
| Ruxolitinib (Positive Control) | JAK1, JAK2 | ~0.5 - 5 nM | Myelofibrosis, Polycythemia Vera, Rheumatoid Arthritis |
| This compound | Unknown (Hypothesized JAK inhibitor) | To be determined | Potential anti-inflammatory, anti-cancer |
| Staurosporine (General Kinase Inhibitor - for assay validation) | Broad-spectrum kinase inhibitor | Varies by cell line | Tool compound |
| DMSO (Vehicle Control) | None | N/A | N/A |
Experimental Validation: A Step-by-Step Approach
The following sections detail the experimental protocols for validating the kinase-inhibiting activity of this compound in a cellular context. The causality behind each experimental choice is explained to ensure a self-validating system.
Cell Proliferation and Viability Assay
The initial step is to determine if the compound has a cytostatic or cytotoxic effect on a cancer cell line that is dependent on JAK signaling. A variety of assays can be used to measure cell proliferation and viability.[5][6][7][8] The MTT assay, a colorimetric assay that measures metabolic activity, is a widely used and cost-effective method.[5]
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Experimental Workflow:
Caption: Workflow for the MTT cell proliferation assay.
Detailed Protocol:
-
Cell Seeding: Seed a JAK-dependent cell line (e.g., HEL cells) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X stock solution of this compound, Ruxolitinib, and Staurosporine in culture medium. Perform serial dilutions to create a range of concentrations.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound solutions to the respective wells. Include wells with vehicle control (DMSO) and untreated cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Target Engagement: Phospho-Protein Analysis
A key step in validating a kinase inhibitor is to demonstrate that it inhibits the phosphorylation of its target and downstream signaling proteins.[9][10] Western blotting is a classic and reliable method for this purpose.
Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and then uses specific antibodies to detect the target protein and its phosphorylated form. A decrease in the phosphorylated form of the target protein in the presence of the compound indicates inhibition.
Signaling Pathway:
Caption: Simplified JAK-STAT signaling pathway.
Detailed Protocol:
-
Cell Culture and Treatment: Seed HEL cells in 6-well plates and grow until they reach 70-80% confluency. Treat the cells with this compound and Ruxolitinib at various concentrations for a predetermined time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Western Blotting: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-JAK2, total JAK2, phospho-STAT3, total STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Data Interpretation and Expected Outcomes
-
Cell Proliferation Assay: A potent and selective inhibitor is expected to show a dose-dependent decrease in cell viability, yielding a low IC50 value. The IC50 of this compound should be compared to that of Ruxolitinib to gauge its relative potency.
-
Phospho-Protein Analysis: Treatment with an effective inhibitor should lead to a significant, dose-dependent reduction in the phosphorylation of JAK2 and its downstream target STAT3, without affecting the total levels of these proteins. This provides direct evidence of target engagement and inhibition of the signaling pathway.
Conclusion
This guide provides a robust and scientifically sound framework for the initial cell-based validation of this compound. By following these detailed protocols and comparing the results to a known inhibitor, researchers can effectively characterize the compound's cellular activity and determine its potential as a novel kinase inhibitor. These foundational assays are critical for making informed decisions in the early stages of drug discovery and development.
References
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Kinase Activity Assay. Retrieved from [Link]
-
Sugg, K. B., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. International Journal of Molecular Sciences, 19(9), 2739. Retrieved from [Link]
-
Adan, A., et al. (2016). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Molecules, 21(12), 1667. Retrieved from [Link]
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cell Proliferation Assays. Retrieved from [Link]
-
Youssef, A. M., et al. (1981). Syntheses and Antiinflammatory Actions of 4,5,6,7-tetrahydroindazole-5-carboxylic Acids. Journal of Medicinal Chemistry, 24(9), 1113-1116. Retrieved from [Link]
-
Charles River. (n.d.). Cell-Based Bioassays for Biologics. Retrieved from [Link]
-
Gaikwad, S. D., et al. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 13(3), 64-72. Retrieved from [Link]
-
Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Pharmaceutical Chemistry Journal, 53(5), 404-407. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12491542, methyl 4,5,6,7-tetrahydro-1H-indazole-3-carboxylate. Retrieved from [Link]
-
Kumar, A., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 12(45), 29333-29355. Retrieved from [Link]
-
Claramunt, R. M., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(12), 5391-5399. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 75317, 4,5,6,7-tetrahydro-1H-indazole. Retrieved from [Link]
-
Zhang, D., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(10), 2445. Retrieved from [Link]
-
Elguero, J., et al. (2012). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ResearchGate. Retrieved from [Link]
-
Abdel-Ghani, T. M., et al. (2022). Novel indazole derivatives as potent apoptotic antiproliferative agents by multi-targeted mechanism. Assiut University Bulletin for Environmental Researches, 25(1), 1-18. Retrieved from [Link]
-
Hema, E., et al. (2011). Ethyl 3,6-dihydroxy-6-methyl-4-phenyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(4), o480. Retrieved from [Link]
Sources
- 1. pnrjournal.com [pnrjournal.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Cell Proliferation Assays - Creative Biolabs [creative-biolabs.com]
- 9. caymanchem.com [caymanchem.com]
- 10. reactionbiology.com [reactionbiology.com]
A Comparative Guide to the Synthesis of Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the 4,5,6,7-tetrahydro-1H-indazole scaffold is a cornerstone for the development of a diverse array of therapeutic agents. Its unique structural and electronic properties have rendered it a privileged core in numerous biologically active compounds. This guide provides an in-depth comparison of the established and alternative synthetic routes to a key derivative, Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy.
Introduction to a Privileged Scaffold
This compound is a versatile intermediate in the synthesis of a variety of pharmacologically active molecules. The tetrahydroindazole core is a bioisostere of indole and is featured in compounds with anti-inflammatory, analgesic, and kinase inhibitory activities. The strategic placement of the methyl carboxylate at the 5-position provides a crucial handle for further functionalization, making its efficient synthesis a topic of significant interest in drug discovery and development.
Established Synthesis Route: The Knorr-Type Cyclocondensation
The most well-documented and traditionally employed method for the synthesis of the 4,5,6,7-tetrahydro-1H-indazole core is a variation of the Knorr pyrazole synthesis. This approach involves the cyclocondensation of a hydrazine with a β-dicarbonyl equivalent, in this case, a formylated derivative of a cyclic β-ketoester.
Mechanistic Insights
The reaction proceeds through a well-established mechanism. Initially, the more nucleophilic nitrogen of hydrazine attacks one of the carbonyl groups of the dicarbonyl precursor, typically the more reactive aldehyde, to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of the second nitrogen atom onto the remaining carbonyl group. The final step involves dehydration to yield the stable aromatic indazole ring. The regioselectivity of the initial attack and the subsequent cyclization are key factors influencing the final product distribution.
Caption: Mechanism of the Knorr-Type Cyclocondensation.
Experimental Protocols
Step 1: Synthesis of Methyl 4-oxocyclohexanecarboxylate
A crucial precursor is methyl 4-oxocyclohexanecarboxylate. A common method for its preparation is the Dieckmann condensation of a suitable diester followed by hydrolysis and decarboxylation, or via oxidation of methyl 4-hydroxycyclohexanecarboxylate.
Protocol:
-
To a solution of dimethyl adipate in an anhydrous, non-polar solvent such as toluene, add a strong base like sodium methoxide.
-
Heat the mixture under reflux to initiate the intramolecular Dieckmann condensation.
-
After completion, cool the reaction and neutralize with acid.
-
The resulting β-keto ester is then hydrolyzed and decarboxylated by heating in an acidic aqueous solution.
-
The final product, 4-oxocyclohexanecarboxylic acid, is esterified using methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield methyl 4-oxocyclohexanecarboxylate.
Step 2: Formylation of Methyl 4-oxocyclohexanecarboxylate
The 1,3-dicarbonyl moiety is generated by formylation of the keto-ester.
Protocol:
-
To a cooled solution of sodium methoxide in an anhydrous solvent like diethyl ether or THF, slowly add a mixture of methyl 4-oxocyclohexanecarboxylate and ethyl formate.
-
Allow the mixture to stir at room temperature overnight.
-
Quench the reaction with an acid and extract the product, methyl 2-(hydroxymethylene)-4-oxocyclohexanecarboxylate.
Step 3: Cyclocondensation to form this compound
Protocol:
-
Dissolve the methyl 2-(hydroxymethylene)-4-oxocyclohexanecarboxylate in a suitable solvent such as ethanol or acetic acid.
-
Add a slight excess of hydrazine hydrate.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to afford this compound.
Alternative Synthesis Routes: Modern Methodologies
While the Knorr-type synthesis is robust, several alternative strategies have emerged, offering potential advantages in terms of efficiency, atom economy, and substrate scope.
One-Pot Multicomponent Reactions
Modern organic synthesis increasingly favors one-pot procedures that combine multiple reaction steps without the isolation of intermediates, thereby saving time, reagents, and reducing waste.
Conceptual Approach: A one-pot synthesis of the target molecule could involve the reaction of a cyclohexanone derivative, a source of the carboxylate group, and hydrazine in the presence of a suitable catalyst. For instance, a tandem reaction involving an initial Knoevenagel condensation followed by a Michael addition and subsequent cyclization with hydrazine could be envisioned.
Hypothetical Protocol:
-
To a mixture of 4-oxocyclohexanecarboxylic acid, an aldehyde (as a C1 source), and hydrazine in a suitable solvent, add a catalytic amount of a Lewis or Brønsted acid.
-
Heat the reaction mixture under microwave irradiation to accelerate the reaction.
-
After the reaction is complete, cool the mixture and perform an extractive work-up.
-
Purify the crude product by column chromatography.
-
Subsequent esterification of the carboxylic acid would yield the final product.
Paal-Knorr Synthesis from a 1,4-Dicarbonyl Precursor
The Paal-Knorr synthesis is a classic method for the formation of five-membered heterocycles from 1,4-dicarbonyl compounds. While the traditional route utilizes a 1,3-dicarbonyl equivalent, a strategy involving a 1,4-dicarbonyl precursor could offer an alternative pathway.
Mechanistic Pathway: This reaction involves the condensation of a primary amine or hydrazine with a 1,4-dicarbonyl compound. The mechanism proceeds through the formation of a di-imine intermediate which then cyclizes and eliminates water to form the aromatic pyrrole or pyrazole ring.
Caption: General workflow of the Paal-Knorr synthesis.
Synthetic Approach:
-
The synthesis of a suitable 1,4-dicarbonyl precursor containing the required cyclohexyl and carboxylate functionalities would be the initial step. This could potentially be achieved through various methods, such as the Stetter reaction.
-
The 1,4-dicarbonyl compound would then be reacted with hydrazine hydrate in a suitable solvent, likely with acid catalysis, to effect the Paal-Knorr cyclization.
-
Purification of the resulting this compound would be performed using standard techniques.
Performance Comparison
| Parameter | Established Knorr-Type Route | Alternative One-Pot MCR | Alternative Paal-Knorr Route |
| Number of Steps | 3 (from keto-ester) | 1-2 | 2 (from precursor) |
| Overall Yield | Moderate to Good | Variable, potentially lower | Good, dependent on precursor synthesis |
| Atom Economy | Moderate | Potentially higher | Moderate |
| Reagent Toxicity | Use of hydrazine hydrate (toxic) | Use of hydrazine hydrate (toxic) | Use of hydrazine hydrate (toxic) |
| Scalability | Well-established and scalable | May require optimization for scale-up | Scalable, precursor synthesis is key |
| Substrate Scope | Generally good | Can be broad, but may require specific catalysts | Dependent on the availability of 1,4-dicarbonyls |
| Purification | Multiple steps, may require chromatography | Can be challenging due to side products | Generally straightforward |
Conclusion
The established Knorr-type cyclocondensation remains a reliable and well-understood method for the synthesis of this compound. Its multi-step nature, however, presents opportunities for improvement in terms of efficiency and atom economy. Alternative approaches, such as one-pot multicomponent reactions and the Paal-Knorr synthesis, offer intriguing possibilities for streamlining the synthesis of this important heterocyclic building block. The choice of synthetic route will ultimately depend on the specific requirements of the research or development program, including scale, desired purity, and available resources. Further investigation into the optimization and application of these alternative methods is warranted to fully realize their potential in accelerating the discovery of new indazole-based therapeutics.
References
-
Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. [Link]
-
Paal, C. (1884). Ueber die Derivate des Acetophenonacetessigesters und des Acetonylacetessigesters. Berichte der deutschen chemischen Gesellschaft, 17(2), 2756–2767. [Link]
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons. [Link]
-
Domling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides. Angewandte Chemie International Edition, 39(18), 3168-3210. [Link]
-
Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245. [Link]
A Comparative Guide to Evaluating the Efficacy of Novel Tetrahydroindazole-Based Compounds as p38 MAPK Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the efficacy of novel chemical entities, specifically those based on the tetrahydroindazole scaffold, against the p38 MAP kinase. We will objectively compare the evaluation process and potential performance metrics against well-established, commercially available p38 inhibitors, supported by detailed experimental protocols and data interpretation strategies.
The p38 MAPK Signaling Pathway: A Critical Target in Inflammation and Disease
The p38 Mitogen-Activated Protein Kinase (MAPK) pathway is a central signaling cascade that allows cells to respond to a wide array of external stressors, such as inflammatory cytokines (e.g., TNF-α, IL-1β), osmotic shock, and UV radiation.[1][2][3][4] The pathway consists of a core three-tiered kinase module: a MAP Kinase Kinase Kinase (MAPKKK), a MAP Kinase Kinase (MAPKK), and the p38 MAPK itself.[3]
There are four known isoforms of p38: α, β, γ, and δ.[5] The p38α isoform is the most extensively studied and is considered a key player in the biosynthesis of pro-inflammatory cytokines, making it a prime target for therapeutic intervention in inflammatory diseases like rheumatoid arthritis and COPD.[5][6][7] Upon activation via dual phosphorylation on a conserved Thr-Gly-Tyr motif by upstream MKKs (primarily MKK3 and MKK6), p38α phosphorylates a range of downstream substrates.[1] These substrates include other kinases like MAPKAPK-2 (MK2) and transcription factors such as ATF-2, ultimately regulating gene expression, cell cycle, apoptosis, and inflammatory responses.[1][8]
Given its pivotal role, the development of potent and selective p38 inhibitors has been a major focus of pharmaceutical research for decades.[6]
Caption: The canonical p38 MAPK signaling cascade.
Benchmarking Against the Standards: Known p38 Inhibitors
A robust evaluation of a novel compound requires comparison against well-characterized inhibitors. These standards serve as positive controls and provide a benchmark for potency and selectivity. P38 inhibitors are broadly classified based on their binding mode to the kinase's ATP pocket.
-
Type I Inhibitors (DFG-in): These are ATP-competitive inhibitors that bind to the active conformation of the p38 kinase, where the Asp-Phe-Gly (DFG) motif is oriented "in." A classic example is SB203580 .[9]
-
Type II Inhibitors (DFG-out): These inhibitors bind to and stabilize an inactive conformation of the kinase (DFG-out), often accessing an adjacent allosteric pocket. BIRB 796 is a well-known Type II inhibitor.[9]
The tetrahydroindazole scaffold has shown promise in kinase inhibitor design, with demonstrated activity against targets like Interleukin-2 inducible T-cell kinase (ITK).[10] Its structural versatility makes it an attractive starting point for developing novel p38 inhibitors. The key is to experimentally determine its efficacy relative to established compounds.
| Inhibitor Class | Compound Name | Type | Target Isoforms | Typical IC₅₀ (p38α) | Key Features |
| Known Standards | SB203580 | I | α, β | ~50 nM[11] | Selective, ATP-competitive. Does not inhibit p38γ or p38δ. |
| SB202190 | I | α, β | ~50 nM[11] | Potent and selective for p38α/β. Widely used as a research tool. | |
| BIRB 796 | II | α, β, γ, δ | <10 nM | High-affinity, slow-dissociation inhibitor binding to the DFG-out conformation. | |
| VX-745 | I | α | Potent | Orally active, potent, and selective p38α inhibitor. | |
| Test Class | Tetrahydroindazole Analogues | TBD | TBD | TBD | Efficacy and selectivity to be determined experimentally. |
Table 1: Comparative profiles of known p38 inhibitors and the test class. IC₅₀ values can vary based on assay conditions.
Experimental Validation: A Multi-Tiered Approach
To comprehensively evaluate a novel tetrahydroindazole compound, a tiered experimental approach is essential, moving from direct biochemical assays to more physiologically relevant cellular models. This ensures that observed activity is not an artifact of a specific assay format and translates to a cellular context.
Tier 1: In Vitro Biochemical Kinase Assay
Causality: The first and most direct question is: Does the compound inhibit the enzymatic activity of purified p38 kinase? This assay quantifies the direct interaction between the inhibitor and the kinase, independent of cellular uptake, metabolism, or off-target effects.
Protocol: ADP-Glo™ Luminescent Kinase Assay (Promega)
This commercially available assay measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[12] Lower ADP levels in the presence of an inhibitor indicate successful target engagement.
Step-by-Step Methodology:
-
Reagent Preparation: Dilute recombinant active p38α enzyme, the substrate (e.g., ATF-2 peptide), and ATP to their final working concentrations in the provided Kinase Buffer.
-
Compound Plating: Serially dilute the tetrahydroindazole test compound and known inhibitors (e.g., SB202190) in a 384-well plate. Include a DMSO-only control (vehicle).
-
Kinase Reaction: Add the p38α enzyme to the wells containing the compounds and incubate briefly. Initiate the reaction by adding the substrate/ATP mixture. Allow the reaction to proceed for 60 minutes at room temperature.[12]
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to deplete the remaining unconsumed ATP. Incubate for 40 minutes.[12]
-
Kinase Detection: Add the Kinase Detection Reagent, which converts the newly formed ADP back to ATP, fueling a luciferase/luciferin reaction that produces light. Incubate for 30 minutes.[12]
-
Data Acquisition: Measure luminescence using a plate reader. The signal is directly proportional to p38 activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit to a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for the in vitro biochemical p38 kinase assay.
Tier 2: Cellular Target Engagement Assay
Causality: The next critical question is: Can the compound enter a cell and inhibit p38 activity at its endogenous location? This assay measures the phosphorylation state of a direct p38 substrate within the cell, providing evidence of target engagement in a physiological environment.
Protocol: High-Content Imaging of Phospho-p38
This immunofluorescence-based method quantifies the level of activated (phosphorylated) p38 in cells following stimulation. A successful inhibitor will prevent this phosphorylation increase.
Step-by-Step Methodology:
-
Cell Culture: Plate human cells (e.g., HeLa or A549) in a 96-well imaging plate and culture overnight.
-
Inhibitor Pre-treatment: Treat the cells with serial dilutions of the tetrahydroindazole test compound or a known inhibitor (e.g., SB202190) for 1 hour.
-
Stimulation: Induce p38 activation by treating the cells with a known stimulus, such as Anisomycin (a protein synthesis inhibitor that strongly activates stress kinases) or TNF-α, for 30 minutes. Include unstimulated and vehicle-only stimulated controls.
-
Fixation & Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with Triton X-100 to allow antibody access.
-
Immunostaining:
-
Primary Antibody: Incubate cells for 1 hour with a rabbit anti-phospho-p38 (Thr180/Tyr182) primary antibody.
-
Secondary Antibody: After washing, incubate for 1 hour with a fluorescently-labeled anti-rabbit secondary antibody (e.g., Cy3-conjugated). Co-stain with a nuclear dye like Hoechst 33342 for cell segmentation.
-
-
Imaging: Acquire images using a high-content automated imaging system.
-
Image Analysis: Use image analysis software to identify individual cells (based on the nuclear stain) and quantify the mean fluorescence intensity of the phospho-p38 signal in the cytoplasm and/or nucleus of each cell.
-
Data Analysis: Plot the mean phospho-p38 intensity against inhibitor concentration to determine the cellular IC₅₀.
Caption: Workflow for the cellular phospho-p38 target engagement assay.
Tier 3: Selectivity Profiling
Causality: A potent inhibitor is of little therapeutic value if it is not selective. The question is: Does the compound inhibit other kinases, potentially leading to off-target toxicity?[] Lack of selectivity is a common reason for the failure of kinase inhibitors in clinical trials.[14][15]
Methodology: The most effective way to assess selectivity is to screen the compound against a large panel of purified kinases. This is typically done as a fee-for-service by specialized contract research organizations.
Interpretation of Selectivity Data:
-
A common metric is the Selectivity Score (S) , which can be calculated by dividing the number of kinases that are inhibited above a certain threshold (e.g., 50% inhibition at 1 µM) by the total number of kinases in the panel.[16] A lower score indicates higher selectivity.
-
It is crucial to assess inhibition against closely related kinases, such as other MAPKs (JNK, ERK) and kinases with similar ATP-binding pockets, to understand the potential for cross-reactivity.
Conclusion and Future Directions
This guide outlines a rigorous, multi-tiered strategy for evaluating the efficacy of novel tetrahydroindazole-based compounds as p38 MAPK inhibitors. By progressing from direct biochemical inhibition to cellular target engagement and broad selectivity profiling, researchers can build a comprehensive data package. The ultimate goal is to identify compounds that are not only potent against p38α in biochemical and cellular assays but also highly selective against other kinases. A successful tetrahydroindazole candidate would exhibit an IC₅₀ comparable to or better than known standards like BIRB 796 or VX-745, while demonstrating a superior selectivity profile, thereby promising a wider therapeutic window and a lower risk of off-target effects.
References
-
Assay Genie. (n.d.). p38 MAPK Signaling Review. Assay Genie. [Link]
-
ResearchGate. (n.d.). MAP kinase p38 inhibitors: clinical results and an intimate look at their interactions with p38alpha protein | Request PDF. ResearchGate. [Link]
-
Singh, G., et al. (2023). Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis. PMC. [Link]
-
PubMed. (2024). The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases. [Link]
-
ACS Publications. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry. [Link]
-
MDPI. (n.d.). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. [Link]
-
PubMed Central. (n.d.). A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. [Link]
-
Bentham Science Publishers. (2005). Selectivity of SB203580, SB202190 and Other Commonly Used p38 Inhibitors: Profiling Against a Multi-Enzyme Panel. [Link]
-
NIH. (2023). Characterization of p38α autophosphorylation inhibitors that target the non-canonical activation pathway. [Link]
-
PubMed Central. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. [Link]
-
ResearchGate. (2025). Design and Synthesis of 4-Azaindoles as Inhibitors of p38 MAP Kinase. [Link]
-
PubMed. (2015). Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo. [Link]
-
Creative Diagnostics. (n.d.). P38 Signaling Pathway. [Link]
-
Biointerface Research in Applied Chemistry. (2021). New Inhibitors of the P38 Mitogen-Activated Protein Kinase: Repurposing Existing Drugs with Deep Learning. [Link]
-
Ingenta Connect. (n.d.). Selectivity of SB203580, SB202190 and Other Commonly Used p38 Inhibitors: Profiling Against a Multi-Enzyme Panel. [Link]
-
Frontiers. (2022). Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD. [Link]
-
PubMed. (n.d.). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]
-
PubMed. (2010). Mechanisms and functions of p38 MAPK signalling. [Link]
-
Wikipedia. (n.d.). p38 mitogen-activated protein kinases. [Link]
Sources
- 1. assaygenie.com [assaygenie.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Mechanisms and functions of p38 MAPK signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Safety and efficacy of p38 mitogen-activated protein kinase inhibitors (MAPKIs) in COPD [frontiersin.org]
- 8. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Tetrahydroindazoles as Interleukin-2 Inducible T-Cell Kinase Inhibitors. Part II. Second-Generation Analogues with Enhanced Potency, Selectivity, and Pharmacodynamic Modulation in Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. promega.com [promega.com]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Selectivity of SB203580, SB202190 and Other Commonly Used p38 Inh...: Ingenta Connect [ingentaconnect.com]
- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Structure-Activity Relationships of Tetrahydroindazole Analogs in Drug Discovery
The tetrahydroindazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities, including kinases, G-protein coupled receptors (GPCRs), and other enzymes. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of various tetrahydroindazole analogs, offering insights into the chemical modifications that govern their potency, selectivity, and pharmacokinetic properties. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of this promising chemical scaffold.
The Tetrahydroindazole Scaffold: A Versatile Core in Medicinal Chemistry
The 4,5,6,7-tetrahydro-1H-indazole core is a bicyclic heterocyclic system that offers a unique three-dimensional architecture, allowing for the strategic placement of substituents to interact with specific binding pockets of biological targets. Its synthetic tractability and the ability to introduce diverse functionalities at multiple positions have made it an attractive starting point for the development of novel therapeutics. The indazole ring system is present in a number of marketed drugs and clinical candidates, highlighting its therapeutic potential across various disease areas, including oncology, inflammation, and central nervous system (CNS) disorders.[1]
Comparative SAR Analysis of Tetrahydroindazole Analogs
The biological activity of tetrahydroindazole derivatives is highly dependent on the nature and position of substituents on the core scaffold. This section provides a comparative analysis of SAR for different classes of tetrahydroindazole analogs targeting distinct protein families.
Tetrahydroindazole-Based Kinase Inhibitors
Kinases are a major class of drug targets, and the tetrahydroindazole scaffold has been successfully employed to develop potent and selective kinase inhibitors.
A series of tetrahydroindazoles has been investigated for their ability to inhibit CDK2 in complex with cyclin A.[2] The initial hit compound, 7-bromo-3,6,6-trimethyl-1-(pyridin-2-yl)-5,6,7,7a-tetrahydro-1H-indazol-4(3aH)-one, provided a foundation for extensive SAR studies.[2]
| Compound | R1 | R2 | CDK2/cyclin A IC50 (µM) |
| Hit Compound | Pyridin-2-yl | H | 0.25 |
| Analog 53 | 4-Fluorophenyl | H | 0.08 |
| Analog 59 | 4-Methoxyphenyl | H | 0.06 |
Table 1: SAR of N1-substituted Tetrahydroindazole Analogs as CDK2 Inhibitors. Data sourced from Lee et al. (2021).[2]
The data indicates that modifications at the N1 position of the tetrahydroindazole ring significantly impact CDK2 inhibitory activity. Replacing the pyridinyl group with substituted phenyl rings led to a notable increase in potency.[2] Computational modeling suggests that these analogs may bind at the CDK2/cyclin E1 interface.[2]
Tetrahydroindazole-Based Dihydroorotate Dehydrogenase (DHODH) Inhibitors
Human dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine synthesis pathway and a validated target for autoimmune diseases and cancer.[3] Chiral tetrahydroindazoles have been identified as a novel class of human DHODH inhibitors.[3]
| Compound | Ar1 Substituent | DHODH IC50 (nM) |
| (R)-HZ00 | Pyridyl | 100 |
| (R)-HZ05 | Tetrahydrobenzisoxazolyl | 20 |
| Analog 30 | 5-Fluoropyridyl | 50 |
| Analog 38 | 5-Chloropyridyl | 40 |
Table 2: SAR of Tetrahydroindazole Analogs as DHODH Inhibitors. Data sourced from Ladds et al. (2020).[3]
The SAR studies on these DHODH inhibitors revealed that the nature of the aryl substituent at the Ar1 position plays a crucial role in determining potency.[3] The (R)-enantiomers were found to be more potent than their (S)-counterparts.[3] Metabolic stability studies indicated that the tetrahydroisoxazole and central tetrahydroindazole rings are susceptible to hydroxylation, guiding further optimization efforts.[3]
Tetrahydroindazole-Based Sigma Receptor Ligands
Sigma receptors are implicated in a variety of CNS disorders and cancer.[4] A novel class of tetrahydroindazole-based ligands has been developed with high potency and selectivity for the sigma-1 receptor.[4]
| Compound | R1 | R2 | σ1 Ki (nM) | σ2 Ki (nM) |
| 7a | H | 2-Fluorobenzyl | 1576 | 2193 |
| 7aa | H | 4-Fluorobenzyl | 10 | >10000 |
| 7bf | 4-Fluorophenyl | 4-Fluorobenzyl | 16 | >8000 |
Table 3: SAR of Tetrahydroindazole Analogs as Sigma-1 Receptor Ligands. Data sourced from Yousuf et al. (2019).[4]
The initial hit compound 7a displayed moderate affinity for both sigma-1 and sigma-2 receptors.[4] SAR exploration revealed that substitution on the N-1 and N-2 positions of the tetrahydroindazole, as well as modifications of the C5-linker, significantly influenced potency and selectivity.[4] Notably, the introduction of a 4-fluorobenzyl group at the R2 position led to a dramatic increase in sigma-1 affinity and selectivity.[4] Molecular modeling studies helped to rationalize these SAR findings, highlighting key interactions within the sigma-1 receptor binding site.[4]
Experimental Protocols
To facilitate further research and development of tetrahydroindazole analogs, this section provides detailed, step-by-step methodologies for their synthesis and biological evaluation.
General Synthesis of N1-Aryl Tetrahydroindazoles
This protocol describes a general method for the synthesis of N1-aryl substituted tetrahydroindazoles, which are common precursors for various analogs.
Caption: General workflow for the synthesis of N-Aryl Tetrahydroindazoles.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the appropriate 1,3-diketone (1.0 eq) in ethanol (0.2 M), add the corresponding aryl hydrazine hydrochloride (1.1 eq) and glacial acetic acid (2.0 eq).
-
Reaction: Stir the reaction mixture at reflux (typically 80-90 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Extraction: Dilute the residue with water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
In Vitro Kinase Inhibition Assay (HTRF®)
This protocol outlines a general method for assessing the inhibitory activity of tetrahydroindazole analogs against a target kinase using the Homogeneous Time-Resolved Fluorescence (HTRF®) assay format.[5]
Caption: Workflow for a typical HTRF Kinase Inhibition Assay.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a serial dilution of the tetrahydroindazole analogs in an appropriate solvent (e.g., DMSO). Typically, an 11-point, 3-fold serial dilution is performed.
-
Assay Plate Preparation: Add 2 µL of the diluted compounds to a 384-well low-volume white plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Kinase Reaction:
-
Prepare a kinase/substrate solution in the appropriate kinase buffer.
-
Add 4 µL of the kinase/substrate solution to each well of the assay plate.
-
Pre-incubate the plate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of ATP solution (at the Km concentration for the specific kinase).
-
Incubate the reaction for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 5 µL of HTRF detection buffer containing the appropriate anti-phospho-substrate antibody conjugated to a fluorescent donor (e.g., Europium cryptate) and a fluorescent acceptor (e.g., d2).
-
Incubate the plate for 60 minutes at room temperature to allow for antibody binding.
-
-
Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at two different wavelengths (e.g., 620 nm and 665 nm).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and plot the percentage of inhibition against the compound concentration. Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Conclusion and Future Directions
The tetrahydroindazole scaffold has proven to be a highly fruitful starting point for the development of potent and selective modulators of various biological targets. The SAR studies highlighted in this guide demonstrate that subtle structural modifications can lead to significant changes in biological activity and selectivity. Future efforts in this area should focus on:
-
Exploring Novel Substitution Patterns: Further diversification of the tetrahydroindazole core at less explored positions could yield novel inhibitors with unique pharmacological profiles.
-
Improving Pharmacokinetic Properties: A key challenge in drug development is optimizing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds.[6] Future studies should incorporate early-stage ADMET profiling to guide the design of analogs with improved drug-like properties.
-
Structure-Based Drug Design: The increasing availability of crystal structures of target proteins in complex with ligands provides an opportunity for rational, structure-based design of more potent and selective tetrahydroindazole derivatives.[7]
By leveraging the insights from existing SAR studies and employing modern drug discovery technologies, the full therapeutic potential of the tetrahydroindazole scaffold can be realized.
References
-
Yousuf, M. S., et al. (2019). Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands. ACS Chemical Neuroscience, 10(5), 2343-2353. [Link]
-
Huang, Y., et al. (2015). Synthesis and evaluation of tetrahydroindazole derivatives as sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry, 23(7), 1537-1545. [Link]
-
Lee, J. C., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry, 214, 113232. [Link]
-
Ladds, M. J. G. W., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 4216-4234. [Link]
-
Gein, V. L., et al. (2019). Synthesis and Biological Activity of 4,5,6,7-Tetrahydro-2H-indazole Derivatives. Russian Journal of General Chemistry, 89(1), 133-138. [Link]
-
Greitans, K., et al. (2018). Synthesis of Tetrahydroindazole-Triazole Conjugates and their Derivatization by the Ritter Reaction. Key Engineering Materials, 761, 143-147. [Link]
-
Burch, J. D., et al. (2014). Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3470. [Link]
-
Khan, I., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4946. [Link]
-
Zhang, Y., et al. (2016). HTRF Kinase Assay Development and Methods in Inhibitor Characterization. In: Kinase Inhibitors. Methods in Molecular Biology, vol 1355. Humana Press, New York, NY. [Link]
-
Kumar, A., et al. (2021). Synthesis, Molecular Docking and In Vitro Antimicrobial Studies of New Hexahydroindazole Derivatives of Curcumin. Letters in Drug Design & Discovery, 18(1), 84-93. [Link]
-
Lee, J. C., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry, 214, 113232. [Link]
-
Reddy, T. S., et al. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances, 14(20), 14041-14056. [Link]
-
Bisacchi, G. S., et al. (2004). Design, Synthesis and Structure-Activity Relationship Studies of Novel Indazole Analogues as DNA Gyrase Inhibitors With Gram-positive Antibacterial Activity. Bioorganic & Medicinal Chemistry Letters, 14(11), 2857-2862. [Link]
-
Yousuf, M. S., et al. (2019). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. Bioorganic & Medicinal Chemistry, 27(21), 115099. [Link]
-
Lopiccolo, A., et al. (2022). Evaluating functional ligand-GPCR interactions in cell-based assays. In: Methods in Enzymology. Elsevier. [Link]
-
Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8783. [Link]
-
Lien, J. C., et al. (2020). Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. RSC Advances, 10(59), 35919-35932. [Link]
-
Durdagi, S., et al. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Current Pharmaceutical Design, 26(33), 4126-4138. [Link]
-
Al-Warhi, T., et al. (2022). Synthesis, Molecular Docking Analysis and in Vitro Biological Evaluation of Some New Heterocyclic Scaffolds-Based Indole Moiety as Possible Antimicrobial Agents. Frontiers in Chemistry, 9, 798889. [Link]
-
Zhang, R., & Xie, X. (2012). Tools for GPCR drug discovery. Acta Pharmacologica Sinica, 33(3), 372-384. [Link]
-
BMG LABTECH. (2020). Kinase assays. [Link]
-
Gontiu, I. A., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). International Journal of Molecular Sciences, 24(13), 10893. [Link]
-
Eurofins Discovery. (n.d.). GPCR Radioligand Binding - Robust Assays, Fast Results. [Link]
-
Pinto, D. C. G. A., et al. (2021). Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. Journal of Fungi, 7(11), 939. [Link]
-
El-Naggar, M., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Molecules, 27(18), 5898. [Link]
-
Gundeti, M. S., et al. (2019). Chemistry and metabolites: ADME. In: Mitragyna speciosa. Academic Press. [Link]
-
Schmauder, R., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5434. [Link]
-
Al-Suhaimi, K. M., et al. (2024). Synthesis, docking, MD simulation, ADMET, drug likeness, and DFT studies of novel furo[2,3-b]indol-3a-ol as promising Cyclin-dependent kinase 2 inhibitors. Scientific Reports, 14(1), 3229. [Link]
-
Ahmad, S., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1369311. [Link]
-
Olasunkanmi, O. O., et al. (2022). Quantitative Structure-Activity relationship, Molecular Docking and ADMET Screening of Tetrahydroquinoline Derivatives as Anti- Small Cell Lung Cancer. Journal of Applied Sciences and Environmental Management, 26(4), 695-704. [Link]
-
Parker, C. G., & Tsien, R. W. (2022). Docking Simulations of G-Protein Coupled Receptors Uncover Crossover Binding Patterns of Diverse Ligands to Angiotensin, Alpha-Adrenergic and Opioid Receptors: Implications for Cardiovascular Disease and Addiction. International Journal of Molecular Sciences, 23(19), 11768. [Link]
-
Wibowo, A. A., et al. (2023). Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. RSC Medicinal Chemistry, 14(2), 297-311. [Link]
-
Park, J., et al. (2021). Metabolism-Guided Selective Androgen Receptor Antagonists: Design, Synthesis, and Biological Evaluation for Activity against Enzalutamide-Resistant Prostate Cancer. Journal of Medicinal Chemistry, 64(18), 13616-13636. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of a Novel Class of Potent and Selective Tetrahydroindazole-based Sigma-1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HTRF Kinase Assay Development and Methods in Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tetrahydroindazole Synthesis Methods: A Guide for Researchers
Introduction
Tetrahydroindazoles are a class of heterocyclic compounds that form the structural core of numerous molecules with significant biological activity. Their presence in pharmaceuticals targeting pain, inflammation, and oncology underscores the importance of efficient and versatile synthetic routes. The choice of synthetic strategy can profoundly impact yield, purity, scalability, and the ability to generate diverse analogues for structure-activity relationship (SAR) studies. This guide provides a head-to-head comparison of common and emerging methods for tetrahydroindazole synthesis, offering field-proven insights to aid researchers in selecting the optimal pathway for their specific needs.
Method 1: The Paal-Knorr Type Condensation of Hydrazines with 1,3-Dicarbonyls
This is arguably the most classical and widely employed method for constructing the pyrazole ring of the tetrahydroindazole system. It involves the reaction of a substituted hydrazine with a cyclic 1,3-dicarbonyl compound, typically a derivative of cyclohexane-1,3-dione.
Mechanism and Experimental Choices
The reaction proceeds via a well-established mechanism. Initially, the more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the dione. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final bicyclic product. The choice of catalyst is critical; acidic conditions are commonly used to activate the carbonyl groups, while basic conditions can also be employed depending on the specific substrates. For instance, acetic acid is a common solvent and catalyst, providing a mildly acidic environment that facilitates both the initial condensation and the final dehydration step.
Advantages:
-
High Versatility: A wide range of commercially available hydrazines and cyclic 1,3-diones can be used, allowing for extensive diversification of the final product.
-
Operational Simplicity: The reactions are often straightforward to set up and do not require specialized equipment.
-
Predictable Regioselectivity: When using unsymmetrical diones, the initial condensation typically occurs at the less sterically hindered carbonyl group, leading to predictable product formation.
Limitations:
-
Harsh Conditions: The need for acidic or basic conditions at elevated temperatures can limit the compatibility with sensitive functional groups on the starting materials.
-
Limited Scope for Tetrasubstituted Rings: The availability of suitable cyclic 1,3-dicarbonyl precursors can be a bottleneck for synthesizing highly substituted tetrahydroindazoles.
Method 2: Reductive Cyclization of Hydrazones
A powerful alternative involves the reductive cyclization of α,β-unsaturated ketone hydrazones. This method offers a different strategic approach to forming the core structure.
Mechanism and Experimental Choices
This pathway typically begins with the condensation of a hydrazine with an α,β-unsaturated ketone to form a hydrazone. This intermediate is then subjected to reductive conditions, often using agents like sodium borohydride or catalytic hydrogenation, which induces cyclization to form the tetrahydroindazole ring. The choice of reducing agent and reaction conditions can influence the stereochemical outcome of the reaction.
Advantages:
-
Access to Different Substitution Patterns: This method allows for the synthesis of tetrahydroindazoles that may be difficult to access via the Paal-Knorr approach.
-
Milder Conditions: Reductive cyclization can often be carried out under milder conditions compared to the high-temperature condensations.
Limitations:
-
Potential for Side Reactions: The reduction step can sometimes lead to over-reduction or other side products, complicating purification.
-
Stereocontrol Challenges: Achieving high stereoselectivity can be challenging and may require the use of chiral catalysts or auxiliaries.
Method 3: Modern Catalytic and Multicomponent Approaches
Recent advances in organic synthesis have led to the development of novel methods for tetrahydroindazole synthesis, including transition-metal-catalyzed cross-coupling reactions and multicomponent reactions (MCRs).
Multicomponent Reactions (MCRs)
MCRs involve the reaction of three or more starting materials in a single pot to form a complex product, offering high atom economy and efficiency. Several MCRs have been reported for the synthesis of highly functionalized tetrahydroindazoles. For example, a one-pot reaction of a β-ketoester, an aldehyde, and a hydrazine can rapidly generate the tetrahydroindazole core.
Advantages of MCRs:
-
High Efficiency and Atom Economy: MCRs reduce the number of synthetic steps and waste generated.
-
Rapid Library Generation: The ability to vary three or more inputs makes MCRs ideal for generating libraries of compounds for high-throughput screening.
Limitations of MCRs:
-
Optimization Complexity: Finding optimal conditions for three or more components can be challenging.
-
Limited Commercial Availability of Starting Materials: The required starting materials for some MCRs may not be readily available.
Head-to-Head Performance Comparison
| Feature | Paal-Knorr Condensation | Reductive Cyclization | Multicomponent Reactions (MCRs) |
| Generality & Scope | Broad scope based on available hydrazines and 1,3-diones. | Good for specific substitution patterns. | Excellent for generating diverse libraries quickly. |
| Typical Yields | Moderate to high (60-95%). | Variable, often moderate (50-80%). | Generally good to excellent (70-95%). |
| Reaction Conditions | Often requires elevated temperatures and acidic/basic catalysts. | Milder, often near room temperature. | Can vary, but often one-pot and efficient. |
| Operational Simplicity | High. | Moderate, may require inert atmospheres. | Moderate to high, but optimization can be complex. |
| Scalability | Generally good and well-established. | Can be challenging due to reagents and byproducts. | Can be difficult to scale up. |
| Functional Group Tolerance | Moderate, sensitive groups may not be compatible. | Good, compatible with a wider range of functional groups. | Varies significantly with the specific MCR. |
Experimental Protocols
Representative Protocol for Paal-Knorr Type Synthesis
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the cyclic 1,3-dione (1.0 eq).
-
Reagent Addition: Add a suitable solvent, such as glacial acetic acid, followed by the substituted hydrazine hydrochloride (1.1 eq).
-
Reaction: Heat the reaction mixture to reflux (typically 100-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the mixture to room temperature. Pour the mixture into ice-water and collect the resulting precipitate by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualization of Synthetic Strategies
A Comparative Guide to Validating Target Engagement of Tetrahydroindazole-Based Inhibitors
In the landscape of modern drug discovery, confirming that a therapeutic agent interacts with its intended molecular target within a complex cellular environment is a critical step.[1][2][3] This principle, known as target engagement, is paramount for the development of novel therapeutics, including the promising class of tetrahydroindazole-based inhibitors. These compounds have shown potential in targeting a range of proteins, from cyclin-dependent kinases (CDKs) to dihydroorotate dehydrogenase (DHODH) and sigma-2 receptors.[4][5][6][7][8][9] This guide provides a comprehensive comparison of key methodologies for validating the target engagement of these inhibitors, offering insights into the rationale behind experimental choices and providing actionable protocols for researchers in the field.
The Imperative of Target Engagement Validation
Before delving into specific techniques, it is crucial to understand why target engagement validation is non-negotiable in drug development.[1][2] It serves to:
-
Confirm the Mechanism of Action: Directly demonstrates that the inhibitor binds to its intended target in a physiologically relevant setting.[1][3]
-
Optimize Lead Compounds: Allows for the ranking and selection of compounds based on their ability to engage the target in cells.
-
Interpret Downstream Effects: Provides a crucial link between target binding and the observed cellular or phenotypic responses.
-
De-risk Clinical Development: Early confirmation of target engagement can help predict potential efficacy and reduce the likelihood of late-stage failures.[2]
This guide will explore and compare a selection of robust techniques for confirming and quantifying the interaction between tetrahydroindazole-based inhibitors and their protein targets. We will examine both biophysical and cell-based assays, providing a holistic view of the available tools.
Section 1: Biophysical Methods for Direct Binding Analysis
Biophysical assays provide a direct measure of the interaction between a small molecule and its purified protein target.[10] These methods are invaluable for determining binding affinity and thermodynamics in a controlled, in vitro setting.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event.[10][11] This allows for the determination of the binding affinity (KD), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).[11]
Experimental Rationale: ITC is considered the "gold standard" for characterizing binding interactions due to its label-free nature and the comprehensive thermodynamic profile it provides.[11] It is particularly useful in the early stages of drug discovery for validating a direct interaction and understanding the driving forces behind binding.
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Prepare a solution of the purified target protein (typically in the low micromolar range) in a suitable buffer.
-
Prepare a solution of the tetrahydroindazole-based inhibitor at a concentration 10-20 times that of the protein, in the same buffer to minimize heat of dilution effects.
-
Thoroughly degas both solutions to prevent air bubbles from interfering with the measurement.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Fill the sample cell with the protein solution and the injection syringe with the inhibitor solution.
-
-
Titration:
-
Perform a series of small, sequential injections of the inhibitor into the protein solution.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-change peaks to generate a binding isotherm.
-
Fit the isotherm to a suitable binding model to determine KD, n, ΔH, and ΔS.
-
Surface Plasmon Resonance (SPR)
Principle: SPR is an optical technique that measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand.[12] This allows for the real-time monitoring of binding and dissociation, providing kinetic information (kon and koff) in addition to binding affinity (KD).[10][12]
Experimental Rationale: The key advantage of SPR is its ability to provide kinetic data, which can be crucial for understanding the residence time of an inhibitor on its target. It is a highly sensitive, label-free technique that is well-suited for screening and characterizing inhibitor binding.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Sensor Chip Preparation:
-
Immobilize the purified target protein onto the surface of a sensor chip.
-
-
Inhibitor Preparation:
-
Prepare a series of dilutions of the tetrahydroindazole-based inhibitor in a suitable running buffer.
-
-
Binding Analysis:
-
Flow the inhibitor solutions over the sensor chip surface.
-
Monitor the change in the SPR signal in real-time to observe association.
-
Flow running buffer over the chip to monitor dissociation.
-
-
Data Analysis:
-
Fit the association and dissociation curves to a kinetic model to determine kon, koff, and KD.
-
Data Presentation: Comparison of Biophysical Methods
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Measures heat change upon binding | Measures change in refractive index upon binding |
| Key Outputs | KD, stoichiometry (n), ΔH, ΔS | KD, kon, koff |
| Throughput | Low[13] | Medium to High |
| Sample Consumption | Higher | Lower |
| Immobilization | Not required | Target is immobilized |
| Labeling | Label-free | Label-free |
Section 2: Cell-Based Assays for In-Situ Target Engagement
While biophysical methods are powerful, they do not fully recapitulate the complex environment inside a living cell. Cell-based assays are therefore essential for confirming that an inhibitor can reach and bind to its target in a physiological context.[14]
Cellular Thermal Shift Assay (CETSA®)
Principle: CETSA is based on the principle that the binding of a ligand to its target protein increases the thermal stability of the protein.[15][16] In a CETSA experiment, cells are treated with the inhibitor, heated to various temperatures, and the amount of soluble target protein remaining is quantified.[15] A shift in the melting curve of the target protein in the presence of the inhibitor indicates target engagement.[16]
Experimental Rationale: CETSA is a powerful tool as it directly assesses target engagement in intact cells without the need for genetic modification of the target protein.[14][17] It is particularly useful for validating hits from phenotypic screens and for establishing structure-activity relationships in a cellular context.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
-
Cell Treatment:
-
Treat cultured cells with the tetrahydroindazole-based inhibitor or a vehicle control for a defined period.
-
-
Heating:
-
Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
-
Lysis and Fractionation:
-
Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by centrifugation.
-
-
Quantification:
-
Quantify the amount of the target protein in the soluble fraction using methods such as Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate melting curves.
-
A shift in the melting curve in the presence of the inhibitor indicates target engagement.
-
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
NanoBRET™ Target Engagement Assay
Principle: The NanoBRET™ Target Engagement Assay is a bioluminescence resonance energy transfer (BRET)-based method that quantifies compound binding at a target protein in living cells.[18] The assay utilizes a target protein that is genetically fused to a NanoLuc® luciferase and a fluorescently labeled tracer that binds to the same target.[18][19] When the tracer is bound to the luciferase-tagged target, BRET occurs. An unlabeled inhibitor that competes with the tracer for binding to the target will disrupt BRET, leading to a decrease in the BRET signal.[18]
Experimental Rationale: The NanoBRET™ assay is a highly sensitive and quantitative method for measuring target engagement in real-time in living cells.[19][20] It is particularly well-suited for determining the intracellular potency of inhibitors and for conducting structure-activity relationship studies in a high-throughput format.
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Preparation:
-
Transfect cells with a plasmid encoding the target protein fused to NanoLuc® luciferase.
-
Seed the cells into an assay plate.[21]
-
-
Assay Setup:
-
Add the fluorescent tracer to the cells.
-
Add serial dilutions of the tetrahydroindazole-based inhibitor.
-
-
Signal Detection:
-
Add the NanoBRET™ substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio as a function of inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Principle of the NanoBRET Target Engagement Assay.
Data Presentation: Comparison of Cell-Based Methods
| Feature | Cellular Thermal Shift Assay (CETSA®) | NanoBRET™ Target Engagement Assay |
| Principle | Ligand-induced thermal stabilization | Competitive displacement of a fluorescent tracer |
| Key Outputs | Thermal shift (ΔTm), dose-response curves | Intracellular IC50 |
| Throughput | Medium | High |
| Target Modification | Not required | Genetic fusion to NanoLuc® luciferase |
| Readout | Western blot, mass spectrometry | Luminescence and fluorescence detection |
Section 3: Proteome-Wide Approaches for Selectivity Profiling
While confirming on-target engagement is crucial, understanding an inhibitor's off-target interactions is equally important for predicting potential toxicity and for identifying opportunities for drug repurposing. Proteome-wide methods provide a global view of an inhibitor's binding profile.
Chemical Proteomics
Principle: Chemical proteomics approaches, such as affinity purification coupled with mass spectrometry, are used to identify the protein targets of a small molecule on a proteome-wide scale.[22][23][24] This can involve immobilizing the inhibitor on a solid support to "pull down" its binding partners from a cell lysate, or using clickable photoaffinity probes to covalently label targets in living cells.[23][25]
Experimental Rationale: Chemical proteomics is a powerful tool for unbiased target identification and for assessing the selectivity of an inhibitor across the entire proteome.[22][26][27] It can reveal unexpected off-targets that may contribute to the inhibitor's efficacy or toxicity.
Experimental Protocol: Affinity Purification-Mass Spectrometry
-
Probe Synthesis:
-
Synthesize a derivative of the tetrahydroindazole-based inhibitor with a linker for immobilization to beads.
-
-
Affinity Purification:
-
Incubate the immobilized inhibitor with cell lysate.
-
Wash away non-specifically bound proteins.
-
Elute the specifically bound proteins.
-
-
Mass Spectrometry:
-
Identify the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Compare the proteins identified in the inhibitor pull-down to those from a control experiment to identify specific binding partners.
-
Caption: Chemical Proteomics Workflow.
Conclusion
Validating the target engagement of a tetrahydroindazole-based inhibitor is a multifaceted process that requires a carefully considered selection of experimental approaches. Biophysical methods such as ITC and SPR provide a foundational understanding of the direct binding interaction in a purified system. However, it is the cell-based assays, including CETSA and the NanoBRET™ assay, that offer the crucial confirmation of target engagement within the complex milieu of a living cell. Furthermore, proteome-wide approaches like chemical proteomics are indispensable for assessing the selectivity of an inhibitor and for identifying potential off-target liabilities.
By employing a combination of these orthogonal techniques, researchers can build a robust and comprehensive data package that not only validates the on-target activity of their tetrahydroindazole-based inhibitors but also provides critical insights into their broader pharmacological profile. This integrated approach is essential for advancing the most promising compounds through the drug discovery pipeline and ultimately, into the clinic.
References
-
Bavetsias, V., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry, 214, 113232. [Link]
-
Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology, 25(9), 1035-1044. [Link]
-
Dai, L., et al. (2020). Target identification and validation of natural products with label-free methodology: a critical review from 2005 to 2020. Pharmacology & Therapeutics, 216, 107690. [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100-2122. [Link]
-
Leavitt, S., & Freire, E. (2001). Direct measurement of protein binding energetics by isothermal titration calorimetry. Current Opinion in Structural Biology, 11(5), 560-566. [Link]
-
Lee, J. C., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. European Journal of Medicinal Chemistry, 214, 113232. [Link]
-
Madak, J. T., et al. (2019). Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands. ChemMedChem, 14(13), 1275-1283. [Link]
-
Mader, M. M., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(9), 4846-4863. [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells with the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]
-
Rix, U., & Superti-Furga, G. (2009). Target profiling of small molecules by chemical proteomics. Nature Chemical Biology, 5(9), 616-624. [Link]
-
Schasfoort, R. B. M., & Tudos, A. J. (Eds.). (2008). Handbook of Surface Plasmon Resonance. Royal Society of Chemistry. [Link]
-
University College London. (n.d.). Target Identification and Validation (Small Molecules). [Link]
-
AntBio. (2026, January 7). Post-Identification Target Validation: Critical Steps in Small-Molecule. [Link]
-
Meder, D., et al. (2024). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. [Link]
-
Lee, J. C., et al. (2021). Tetrahydroindazole inhibitors of CDK2/cyclin complexes. [Link]
-
Mateus, A., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. [Link]
-
Robers, M. B., et al. (2015). NanoBRET assays to assess cellular target engagement of compounds. [Link]
-
ResearchGate. (n.d.). Tetrahydroindazole inhibitors of CDK2/cyclin complexes | Request PDF. [Link]
-
Madak, J. T., et al. (2019). Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands. [Link]
-
Korovesis, D., et al. (2024). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine- kinase inhibitors. [Link]
-
Reaction Biology. (n.d.). Biophysical Brochure. [Link]
-
World Journal of Biology Pharmacy and Health Sciences. (n.d.). Target identification and validation in research. [Link]
-
CETSA. (n.d.). Publications. [Link]
-
Patricelli, M. P., et al. (2011). Determining target engagement in living systems. [Link]
-
Reaction Biology. (n.d.). NanoBRET Assay Services. [Link]
-
BPS Bioscience. (2016). Biophysical characterization of antibodies with isothermal titration calorimetry. [Link]
-
Drug Hunter. (n.d.). Medicinal Chemistry. [Link]
-
Wang, Y., et al. (2022). Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. [Link]
-
CellEKT. (2024). CellEKT: A robust chemical proteomics workflow to profile cellular target engagement of kinase inhibitors. [Link]
-
ResearchGate. (n.d.). The cellular thermal shift assay of MEK in the presence of inhibitors.... [Link]
-
Nicoya Lifesciences. (n.d.). SPR vs ITC vs MST vs BLI ||Exploring Optimal Interaction Techniques. [Link]
-
Promega Connections. (2023, August 21). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. [Link]
-
BMG LABTECH. (2022, February 9). Enhanced Protein-Protein Interactions in Living Cells Using the NanoBRET Ass. [Link]
Sources
- 1. antbioinc.com [antbioinc.com]
- 2. Target identification and validation in research [wjbphs.com]
- 3. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Development of Tetrahydroindazole-Based Potent and Selective Sigma-2 Receptor Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tetrahydroindazole inhibitors of CDK2/cyclin complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of tetrahydroindazole-based potent and selective sigma-2 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. nicoyalife.com [nicoyalife.com]
- 14. Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 18. promegaconnections.com [promegaconnections.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. eubopen.org [eubopen.org]
- 21. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.com]
- 22. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. chemrxiv.org [chemrxiv.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. mediatum.ub.tum.de [mediatum.ub.tum.de]
A Comparative Guide to Cross-Reactivity Profiling of Methyl 4,5,6,7-tetrahydro-1h-indazole-5-carboxylate
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinase Selectivity Profiling System: General Panel Protocol [promega.jp]
- 8. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 9. Small-molecule Profiling | Broad Institute [broadinstitute.org]
- 10. Photoaffinity labelling strategies for mapping the small molecule–protein interactome - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. criver.com [criver.com]
A Comparative Analysis of the Anti-inflammatory Effects of Tetrahydroindazole Compounds: A Guide for Researchers
This guide provides a comprehensive comparative analysis of the anti-inflammatory properties of tetrahydroindazole compounds, intended for researchers, scientists, and professionals in drug development. We will delve into the experimental data supporting their efficacy, explore their mechanisms of action, and provide detailed protocols for key assays, empowering you to confidently evaluate and advance these promising molecules in your research.
The Rationale for Targeting Inflammation with Tetrahydroindazole Scaffolds
Inflammation is a fundamental biological process that, while essential for host defense and tissue repair, can lead to significant pathology when dysregulated. Chronic inflammation is a key driver of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents with improved efficacy and safety profiles remains a critical endeavor in medicinal chemistry.
Tetrahydroindazole and its related indazole derivatives have emerged as a promising class of heterocyclic compounds with potent anti-inflammatory activities.[1] Their structural features allow for diverse substitutions, enabling the fine-tuning of their pharmacological properties. Several studies have demonstrated that these compounds can exert their effects through the modulation of key inflammatory mediators, offering a potential alternative to classical non-steroidal anti-inflammatory drugs (NSAIDs) with a potentially improved gastrointestinal safety profile.[2]
Comparative Efficacy of Indazole Derivatives: In Vivo and In Vitro Evidence
To provide a clear comparison of the anti-inflammatory potential of different indazole derivatives, this section consolidates data from studies evaluating their effects in established preclinical models.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a widely accepted acute inflammatory model used to assess the efficacy of anti-inflammatory agents. The data below compares the percentage of edema inhibition by different indazole derivatives at various doses, with the well-established NSAID diclofenac as a reference.
| Compound | Dose (mg/kg) | Time (hours) | Edema Inhibition (%) | Reference |
| Indazole | 100 | 5 | 61.03 | [1] |
| 5-Aminoindazole | 25 | 5 | 39.90 | [1] |
| 50 | 5 | 60.09 | [1] | |
| 100 | 5 | 83.09 | [1] | |
| 6-Nitroindazole | 100 | 5 | 78.50 | [1] |
| Diclofenac | 10 | 5 | 84.50 | [1] |
From this data, 5-aminoindazole at a dose of 100 mg/kg demonstrates comparable efficacy to diclofenac in reducing carrageenan-induced paw edema.[1]
In Vitro Cyclooxygenase-2 (COX-2) Inhibition
A primary mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[3] Of the two main isoforms, COX-2 is inducible during inflammation, making it a key therapeutic target. The following table compares the in vitro COX-2 inhibitory activity of several indazole derivatives.
| Compound | IC50 (µM) | Reference |
| Indazole | 23.42 | [1] |
| 5-Aminoindazole | 12.32 | [1] |
| 6-Nitroindazole | 19.22 | [1] |
| Celecoxib | 5.10 | [1] |
This in vitro data indicates that while the tested indazole derivatives are effective COX-2 inhibitors, 5-aminoindazole is the most potent among them, though less so than the selective COX-2 inhibitor, celecoxib.[1]
In Vitro Pro-inflammatory Cytokine Inhibition
Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), play a pivotal role in orchestrating the inflammatory response.[4] The ability of tetrahydroindazole compounds to modulate these cytokines is a key aspect of their anti-inflammatory profile.
| Compound | Target | IC50 (µM) | Reference |
| Indazole | TNF-α | 220.11 | [1] |
| 5-Aminoindazole | TNF-α | 230.19 | [1] |
| 6-Nitroindazole | TNF-α | >250 | [1] |
| Dexamethasone | TNF-α | 31.67 | [1] |
The data reveals that indazole and 5-aminoindazole can inhibit TNF-α production, albeit at higher concentrations compared to the corticosteroid dexamethasone.[1]
Unraveling the Mechanism of Action: Key Signaling Pathways
The anti-inflammatory effects of tetrahydroindazole compounds are primarily attributed to their interaction with key inflammatory pathways.
The Cyclooxygenase (COX) Pathway
As demonstrated by the in vitro data, a significant mechanism of action for these compounds is the inhibition of the COX-2 enzyme. This enzyme converts arachidonic acid into prostaglandins, which are potent mediators of inflammation, pain, and fever. By inhibiting COX-2, tetrahydroindazole derivatives can effectively reduce the production of these pro-inflammatory molecules.
Caption: Inhibition of the COX-2 pathway by tetrahydroindazole compounds.
Pro-inflammatory Cytokine Signaling
The inhibition of pro-inflammatory cytokines like TNF-α and IL-6 suggests that tetrahydroindazole compounds may also modulate upstream signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[5][6] These pathways are central regulators of inflammatory gene expression. While direct evidence for tetrahydroindazoles is still emerging, their impact on cytokine production points towards a broader mechanism of action beyond COX inhibition.
Caption: Potential modulation of MAPK and NF-κB pathways.
Experimental Protocols: A Step-by-Step Guide
To ensure the reproducibility and validity of your findings, this section provides detailed protocols for the key assays discussed in this guide.
General Workflow for Screening Anti-inflammatory Compounds
The following diagram outlines a typical workflow for the discovery and preclinical evaluation of novel anti-inflammatory agents.
Caption: A general workflow for anti-inflammatory drug discovery.
Protocol 1: Carrageenan-Induced Rat Paw Edema Assay
Objective: To evaluate the in vivo acute anti-inflammatory activity of test compounds.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (dissolved in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Reference drug (e.g., Diclofenac sodium, 10 mg/kg)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment with free access to food and water.
-
Fasting: Fast the animals overnight before the experiment, with water provided ad libitum.
-
Grouping: Randomly divide the animals into groups (n=6 per group): Vehicle control, reference drug, and test compound groups (at least 3 doses).
-
Initial Paw Volume Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the vehicle, reference drug, or test compound intraperitoneally or orally.
-
Induction of Inflammation: After 30-60 minutes of compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Protocol 2: In Vitro Cyclooxygenase (COX) Inhibition Assay
Objective: To determine the in vitro inhibitory activity of test compounds against COX-1 and COX-2.
Materials:
-
COX-1 and COX-2 enzyme preparations (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
Test compounds (dissolved in DMSO)
-
Reference drugs (e.g., Indomethacin for non-selective, Celecoxib for COX-2 selective)
-
Assay buffer (e.g., Tris-HCl)
-
Colorimetric or fluorometric detection kit (measuring prostaglandin E2 or other prostanoids)
-
Microplate reader
Procedure:
-
Enzyme Preparation: Prepare working solutions of COX-1 and COX-2 enzymes in the assay buffer.
-
Compound Preparation: Prepare serial dilutions of the test compounds and reference drugs in the assay buffer.
-
Assay Reaction: In a 96-well plate, add the assay buffer, enzyme, and either the test compound, reference drug, or vehicle (for control).
-
Pre-incubation: Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).
-
Termination of Reaction: Stop the reaction according to the detection kit's instructions (e.g., by adding a stop solution).
-
Detection: Measure the amount of prostaglandin produced using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration. Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Conclusion and Future Perspectives
The comparative analysis presented in this guide highlights the potential of tetrahydroindazole and related indazole derivatives as a promising class of anti-inflammatory agents. The available data demonstrates their efficacy in preclinical models, with some compounds exhibiting potency comparable to established NSAIDs. Their mechanism of action, primarily through COX-2 inhibition and modulation of pro-inflammatory cytokines, provides a solid foundation for their therapeutic potential.
Future research should focus on expanding the structure-activity relationship studies to a broader range of tetrahydroindazole analogs to identify compounds with enhanced potency and selectivity. Further elucidation of their effects on upstream signaling pathways, such as NF-κB and MAPK, will provide a more comprehensive understanding of their mechanism of action and may reveal novel therapeutic applications. Ultimately, with continued investigation, tetrahydroindazole-based compounds could represent a valuable addition to the armamentarium of anti-inflammatory therapies.
References
-
Di Mauro, G., et al. (2007). Synthesis, docking studies and anti-inflammatory activity of 4,5,6,7-tetrahydro-2H-indazole derivatives. Bioorganic & Medicinal Chemistry, 15(10), 3457-3464. [Link]
-
El-Sayed, M. A. A., et al. (2019). Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools. Bioorganic Chemistry, 92, 103301. [Link]
-
Fouad, M. A., et al. (2024). Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors. Bioorganic Chemistry, 145, 107577. [Link]
-
Gómez-Gutiérrez, P., et al. (2021). Molecular modeling and structural analysis of some tetrahydroindazole and cyclopentanepyrazole derivatives as COX-2 inhibitors. Arabian Journal of Chemistry, 14(11), 103403. [Link]
-
Hassan, A. S., et al. (2020). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. Pharmaceuticals, 13(11), 354. [Link]
-
La Regina, G., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Journal of Medicinal Chemistry, 60(15), 6485-6515. [Link]
-
Li, J., et al. (2024). Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety. European Journal of Medicinal Chemistry, 262, 115869. [Link]
-
Luo, Y., et al. (2016). Synthesis and biological evaluation of a novel series of substituted-N-(4-methyl-2-oxo-2H-chromen-7-yl) benzamides as potential anti-inflammatory and analgesic agents. Archiv der Pharmazie, 349(2), 126-135. [Link]
-
Manikandan, A., & Sathiyanarayanan, L. (2016). In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. Journal of clinical and diagnostic research : JCDR, 10(11), FF01–FF05. [Link]
-
Moustafa, A. H., et al. (2022). In silico and in vivo Study of the Anti-Inflammatory Activity of Azomethine Derivatives of 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide and 2-substituted 5,6,7,8-tetrahydrobenzo[7][8]thieno[2,3-d]pyrimidine-4(3H)-one. Pharmaceutical Chemistry Journal, 56(1), 45-54. [Link]
-
Patel, R. V., et al. (2012). Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives. Journal of medicinal chemistry, 55(24), 10850-10864. [Link]
-
Sadeghian, H., et al. (2022). Berberine as a natural modulator of inflammatory signaling pathways in the immune system: Focus on NF-κB, JAK/STAT, and MAPK signaling pathways. Phytotherapy Research, 36(3), 1216-1230. [Link]
-
Sediq, A., et al. (2023). Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Molecules, 28(15), 5677. [Link]
-
Shao, J., et al. (2014). Property- and structure-guided discovery of a tetrahydroindazole series of interleukin-2 inducible T-cell kinase inhibitors. Journal of medicinal chemistry, 57(15), 6437-6448. [Link]
-
Wang, Y., et al. (2020). Optimization of Tetrahydroindazoles as Inhibitors of Human Dihydroorotate Dehydrogenase and Evaluation of Their Activity and In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 63(8), 4184-4201. [Link]
-
Zhang, X., et al. (2020). Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide. Mediators of Inflammation, 2020, 8876092. [Link]
-
Zhou, Y., et al. (2018). Design, Synthesis, and Evaluation of Dihydrobenzo[cd]indole-6-sulfonamide as TNF-α Inhibitors. Frontiers in Chemistry, 6, 529. [Link]
-
Zuo, Z., et al. (2020). Small Molecule Inhibitors of NF-κB and JAK/STAT Signal Transduction Pathways as Promising Anti-Inflammatory Therapeutics. Mini reviews in medicinal chemistry, 20(11), 973-986. [Link]
Sources
- 1. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular modeling and structural analysis of some tetrahydroindazole and cyclopentanepyrazole derivatives as COX-2 inhibitors - Arabian Journal of Chemistry [arabjchem.org]
- 3. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential COX-2 inhibitors modulating NF-κB/MAPK signaling pathways: Design, synthesis and evaluation of anti-inflammatory activity of Pterostilbene-carboxylic acid derivatives with an oxime ether moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Berberine as a natural modulator of inflammatory signaling pathways in the immune system: Focus on NF-κB, JAK/STAT, and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of methyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, culminating in their safe and environmentally sound disposal. This document is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and regulatory adherence in your laboratory.
Hazard Identification and Risk Assessment
The primary hazards associated with this class of compounds are summarized below. This assessment is critical as it dictates the required Personal Protective Equipment (PPE), storage protocols, and ultimate disposal pathway.
| Hazard Classification | GHS Hazard Statement | Rationale and Recommended Precautions |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Based on data for similar indazole derivatives[1]. Avoid ingestion. Do not eat, drink, or smoke when using this product. If swallowed, rinse mouth with water and consult a physician[1]. |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | This is a common hazard for tetrahydro-1H-indazole compounds[2]. Avoid direct contact with skin. Wear appropriate protective gloves and a lab coat. If skin contact occurs, wash off with soap and plenty of water[1]. |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | Direct contact can cause significant eye irritation[2]. Always wear safety glasses or a face shield. In case of eye contact, rinse cautiously with water for several minutes and seek medical attention[1][3]. |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of dust or aerosols may irritate the respiratory tract[1]. Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust[1]. |
Incompatible Materials: Keep away from strong oxidizing agents and strong acids to prevent potentially violent or exothermic reactions[4][5].
On-Site Waste Management: A Step-by-Step Protocol
Proper management begins the moment the compound is deemed "waste." The following protocol aligns with the Resource Conservation and Recovery Act (RCRA) guidelines enforced by the U.S. Environmental Protection Agency (EPA)[6][7].
Step 1: Waste Characterization
All chemical waste must be evaluated to determine if it is hazardous. Based on the toxicological data of related compounds, this compound should be managed as hazardous waste.
Caption: Decision tree for waste characterization.
Step 2: Container Selection and Labeling
The integrity of the waste stream begins with the primary container.
-
Select a Compatible Container: Use a clean, leak-proof container that will not react with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid using metal containers for acidic or basic waste mixtures[8]. The original product container is often an ideal choice if it is in good condition[4].
-
Proper Labeling: This is a critical RCRA requirement[9]. The label must be affixed to the container as soon as the first drop of waste is added. The label must include:
-
The full chemical name: "Waste this compound". Avoid abbreviations or formulas.
-
A clear indication of the hazards (e.g., "Toxic," "Irritant")[11].
-
The date accumulation started (only required once the container is moved to a Central Accumulation Area, not in the lab's Satellite Accumulation Area)[10].
Step 3: Segregation and Accumulation in a Satellite Accumulation Area (SAA)
Laboratories where waste is generated are permitted to establish SAAs for temporary storage[4][11].
-
Location: The SAA must be at or near the point of generation and under the control of laboratory personnel[8].
-
Segregation: Store the waste container away from incompatible materials, particularly strong oxidizing agents, acids, and bases[4].
-
Containment: Keep the container in a designated secondary containment bin to prevent spills from reaching drains or reacting with other chemicals[8].
-
Closure: The waste container must be kept securely closed at all times, except when adding waste[4]. This prevents the release of vapors and protects against spills.
Final Disposal Pathway
Chemical waste like this compound must not be disposed of down the drain or in regular trash[4]. The only acceptable method is through a licensed professional waste disposal service.
The workflow from generation to final pickup is illustrated below.
Caption: Standard workflow for hazardous chemical waste disposal.
Operational Plan:
-
Accumulation Limit: Once the container in the SAA is full, it must be removed within three days[4].
-
Request Pickup: Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.
-
Documentation: Maintain accurate records of waste generation and disposal as required by your institution and regulatory bodies[12]. This is part of the "cradle-to-grave" responsibility under RCRA[7][13].
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect Yourself: Don appropriate PPE, including a lab coat, gloves, and safety glasses/face shield. For larger spills, respiratory protection may be necessary.
-
Contain and Clean:
-
For small spills of solid material , carefully sweep up the material without creating dust and place it in a labeled hazardous waste container[1].
-
For liquid spills , cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).
-
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: All cleanup materials (absorbents, contaminated gloves, etc.) must be placed in a sealed, labeled container for disposal as hazardous waste.
-
Report: Report the incident to your supervisor and EHS department.
By adhering to these scientifically grounded and procedurally sound guidelines, you contribute to a safe laboratory environment and ensure that your research activities are conducted with the highest standards of environmental stewardship.
References
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
-
GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]
-
American Chemical Society. Managing Hazardous Chemical Waste in the Lab. [Link]
-
Medical Laboratory Observer. (2019, July 2). Laboratory Waste Management: The New Regulations. [Link]
-
U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. [Link]
-
ACTenviro. (2025, October 8). Complying with Hazardous Waste Regulations: Your Guide to RCRA Compliance Steps. [Link]
-
Govek, T. C., et al. (2017). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 22(9), 1475. [Link]
-
U.S. Environmental Protection Agency. Resource Conservation and Recovery Act (RCRA) Overview. [Link]
-
University of Georgia Environmental Safety Division. RCRA Compliance. [Link]
-
EHSLeaders. (2021, March 24). RCRA Requirements: Know the Facts, Avoid Hazardous Waste Penalties. [Link]
-
Angene Chemical. (2024, April 21). Safety Data Sheet - Methyl 1-methyl-1H-indazole-6-carboxylate. [Link]
-
PubChem. 4,5,6,7-tetrahydro-1H-indazole. [Link]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. 4,5,6,7-tetrahydro-1H-indazole | C7H10N2 | CID 75317 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 5. fishersci.com [fishersci.com]
- 6. epa.gov [epa.gov]
- 7. epa.gov [epa.gov]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. RCRA Compliance | UGA Environmental Safety Division [esd.uga.edu]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. epa.gov [epa.gov]
- 13. mcfenvironmental.com [mcfenvironmental.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
